Pactimibe sulfate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
2-[7-(2,2-dimethylpropanoylamino)-4,6-dimethyl-1-octyl-2,3-dihydroindol-5-yl]acetic acid;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C25H40N2O3.H2O4S/c2*1-7-8-9-10-11-12-14-27-15-13-19-17(2)20(16-21(28)29)18(3)22(23(19)27)26-24(30)25(4,5)6;1-5(2,3)4/h2*7-16H2,1-6H3,(H,26,30)(H,28,29);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJQESRCXYYHFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1CCC2=C(C(=C(C(=C21)NC(=O)C(C)(C)C)C)CC(=O)O)C.CCCCCCCCN1CCC2=C(C(=C(C(=C21)NC(=O)C(C)(C)C)C)CC(=O)O)C.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H82N4O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20209694 | |
| Record name | Pactimibe sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
931.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
608510-47-0 | |
| Record name | Pactimibe sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0608510470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pactimibe sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PACTIMIBE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FX3YKK43YM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pactimibe Sulfate: A Technical Whitepaper on its Mechanism of Action on ACAT Enzymes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pactimibe sulfate, a novel acyl-coenzyme A:cholesterol acyltransferase (ACAT) inhibitor, has been investigated for its potential in managing atherosclerosis. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its dual inhibitory effects on the ACAT-1 and ACAT-2 isozymes. This document summarizes key quantitative data, details the experimental protocols used in its characterization, and provides visual representations of its mechanism and relevant experimental workflows. While showing promise in preclinical studies, it is important to note that the clinical development of pactimibe was discontinued due to a lack of efficacy in human trials.
Introduction: The Role of ACAT in Atherosclerosis
Acyl-coenzyme A:cholesterol acyltransferase (ACAT) is a crucial intracellular enzyme that catalyzes the esterification of free cholesterol into cholesteryl esters, a storage form of cholesterol. In mammals, two isoforms of ACAT exist: ACAT-1 and ACAT-2.
-
ACAT-1 is ubiquitously expressed and is the primary isoform found in macrophages. Within these cells, ACAT-1 is responsible for the formation of cholesteryl ester-laden foam cells, a hallmark of early atherosclerotic plaques.
-
ACAT-2 is predominantly located in the intestines and liver, where it plays a significant role in the absorption of dietary cholesterol and the assembly of lipoproteins.
The inhibition of both ACAT isoforms has been a therapeutic target for the prevention and treatment of atherosclerosis. By inhibiting ACAT-1 in macrophages, it is hypothesized that the formation of foam cells can be reduced, thereby mitigating plaque development. Simultaneously, inhibiting ACAT-2 in the intestine and liver is expected to lower plasma cholesterol levels by reducing cholesterol absorption and lipoprotein secretion.
This compound was developed as a dual inhibitor of both ACAT-1 and ACAT-2, with the aim of providing a multi-faceted approach to combatting atherosclerosis.
Mechanism of Action of this compound
This compound exerts its pharmacological effects by directly inhibiting the enzymatic activity of both ACAT-1 and ACAT-2. Kinetic analyses have revealed that pactimibe is a noncompetitive inhibitor with respect to the substrate oleoyl-CoA.[1] This indicates that pactimibe binds to an allosteric site on the ACAT enzyme, rather than the active site where oleoyl-CoA binds, thereby reducing the enzyme's catalytic efficiency without affecting substrate binding.
The dual inhibition of ACAT-1 and ACAT-2 by pactimibe leads to several downstream effects:
-
Inhibition of Cholesteryl Ester Formation in Macrophages: By blocking ACAT-1 in macrophages, pactimibe reduces the accumulation of cholesteryl esters, a key step in the transformation of macrophages into foam cells.[1]
-
Reduced Cholesterol Absorption: Inhibition of ACAT-2 in the intestines leads to a decrease in the absorption of dietary cholesterol.
-
Decreased VLDL Secretion: In the liver, inhibition of ACAT-2 results in reduced formation of cholesteryl esters for incorporation into very-low-density lipoproteins (VLDL), leading to decreased VLDL secretion.
dot
Quantitative Data
The inhibitory potency of this compound has been quantified in various in vitro and cellular assays. The following tables summarize the key findings.
| Parameter | Value | Source |
| IC50 vs. ACAT-1 | 4.9 µM | [2] |
| IC50 vs. ACAT-2 | 3.0 µM | [2] |
| Ki vs. oleoyl-CoA | 5.6 µM | [1][2] |
| Inhibition Type | Noncompetitive | [1] |
Table 1: In Vitro Enzyme Inhibition Data for this compound
| Cell Type | IC50 for Cholesteryl Ester Formation | Source |
| Human Monocyte-Derived Macrophages | 6.7 µM | [1] |
| Liver (microsomes) | 2.0 µM | [2] |
| Macrophages (general) | 2.7 µM | [2] |
| THP-1 Cells | 4.7 µM | [2] |
Table 2: Cellular Activity of this compound
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro ACAT Inhibition Assay
This protocol describes the measurement of the direct inhibitory effect of pactimibe on ACAT-1 and ACAT-2 activity using microsomal preparations.
Objective: To determine the IC50 values of this compound against ACAT-1 and ACAT-2.
Materials:
-
Microsomes from cells overexpressing human ACAT-1 or ACAT-2
-
[1-14C]oleoyl-CoA
-
Bovine Serum Albumin (BSA)
-
Cholesterol
-
This compound
-
Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
Lipid extraction solvents (e.g., chloroform:methanol 2:1 v/v)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., hexane:diethyl ether:acetic acid 80:20:1 v/v/v)
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing the assay buffer, BSA, and cholesterol.
-
Add the microsomal preparation (containing either ACAT-1 or ACAT-2) to the reaction mixture.
-
Add varying concentrations of this compound (or vehicle control) to the reaction tubes and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding [1-14C]oleoyl-CoA to the mixture.
-
Incubate the reaction for a defined period (e.g., 20 minutes) at 37°C.
-
Stop the reaction by adding the lipid extraction solvents.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase and evaporate the solvent under a stream of nitrogen.
-
Re-dissolve the lipid extract in a small volume of chloroform.
-
Spot the extract onto a TLC plate and develop the chromatogram using the appropriate solvent system to separate free oleoyl-CoA from the formed cholesteryl [14C]oleate.
-
Visualize the lipid spots (e.g., with iodine vapor) and scrape the areas corresponding to cholesteryl oleate into scintillation vials.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each pactimibe concentration relative to the vehicle control and determine the IC50 value by nonlinear regression analysis.
dot
References
An In-depth Technical Guide to the Chemical Synthesis and Structure of Pactimibe Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pactimibe sulfate is a potent dual inhibitor of acyl-coenzyme A:cholesterol acyltransferase 1 (ACAT1) and ACAT2, enzymes pivotal in cellular cholesterol metabolism. By inhibiting these enzymes, pactimibe has been investigated for its potential role in managing hypercholesterolemia and atherosclerosis. This technical guide provides a comprehensive overview of the chemical structure of this compound, a proposed synthetic route, and its mechanism of action. While a detailed, publicly available experimental protocol for its synthesis is scarce, this document outlines a plausible multi-step synthetic pathway based on established organic chemistry principles. Furthermore, it consolidates key quantitative data on its biological activity and presents signaling pathway and workflow diagrams to facilitate a deeper understanding of this compound for research and drug development professionals.
Chemical Structure and Properties
This compound is the hemisulfate salt of pactimibe. The core structure of pactimibe is a substituted indoline-5-yl acetic acid derivative.
IUPAC Name: 2-[7-(2,2-dimethylpropanoylamino)-4,6-dimethyl-1-octyl-2,3-dihydroindol-5-yl]acetic acid hemisulfate[1]
Chemical Formula: C₂₅H₄₀N₂O₃ · ½H₂SO₄
Molecular Weight: 465.6 g/mol (for the sulfate salt)
The structure features a bicyclic indoline core, substituted at various positions. Key functionalities include a tertiary amine resulting from the N-octyl group, an amide linkage from the pivaloyl group, and a carboxylic acid side chain at the 5-position of the indoline ring.
Figure 1: Chemical structure of pactimibe highlighting its key functional moieties.
Proposed Chemical Synthesis
The proposed synthesis involves the construction of the substituted indoline core, followed by sequential functionalization to introduce the N-octyl chain, the pivaloyl amide group, and the acetic acid side chain. The final step is the formation of the sulfate salt.
Figure 2: Proposed synthetic workflow for this compound.
Experimental Protocols (Hypothetical)
Step 1: Synthesis of the Substituted Indoline Core A plausible starting material would be a appropriately substituted aniline. The indoline ring could be formed through various methods known in heterocyclic chemistry, such as a reductive cyclization of a suitably substituted nitrobenzene derivative.
Step 2: N-Alkylation with 1-Bromooctane To a solution of the synthesized indoline core in a suitable aprotic solvent like dimethylformamide (DMF), a base such as sodium hydride (NaH) would be added at 0°C. After stirring for a short period, 1-bromooctane would be added, and the reaction mixture would be stirred at room temperature until completion. Work-up would involve quenching with water and extraction with an organic solvent.
Step 3: Acylation with Pivaloyl Chloride The N-octyl indoline derivative would be dissolved in a solvent like dichloromethane (DCM) with a non-nucleophilic base such as triethylamine (TEA). Pivaloyl chloride would then be added dropwise at 0°C. The reaction would be stirred until completion, followed by an aqueous work-up to remove excess reagents and byproducts.
Step 4: Introduction of the Acetic Acid Side Chain This step could be achieved through a Friedel-Crafts acylation with a suitable reagent like ethyl chlorooxoacetate, followed by reduction of the resulting ketoester and subsequent hydrolysis to the carboxylic acid.
Step 5: Sulfation to this compound The final pactimibe free base would be dissolved in a suitable organic solvent. A stoichiometric amount of sulfuric acid (as a solution in a compatible solvent) would be added dropwise with stirring. The resulting precipitate of this compound would be collected by filtration, washed with a non-polar solvent, and dried under vacuum. A common reagent for such sulfations is the sulfur trioxide pyridine complex, which offers a milder alternative to concentrated sulfuric acid.
Mechanism of Action: ACAT Inhibition
Pactimibe functions as a dual inhibitor of both isoforms of acyl-coenzyme A:cholesterol acyltransferase, ACAT1 and ACAT2. These enzymes are responsible for the esterification of intracellular free cholesterol into cholesteryl esters.
-
ACAT1 is ubiquitously expressed and is involved in cholesteryl ester storage in various cells, including macrophages.
-
ACAT2 is primarily found in the intestines and liver and plays a key role in the absorption of dietary cholesterol and the assembly of lipoproteins.
By inhibiting both ACAT1 and ACAT2, pactimibe is proposed to exert its lipid-lowering effects through multiple mechanisms, including reducing cholesterol absorption from the intestine and preventing the formation of foam cells in atherosclerotic plaques.[1][2]
Figure 3: Signaling pathway illustrating the mechanism of action of pactimibe.
Quantitative Data
The biological activity of pactimibe has been characterized by its half-maximal inhibitory concentrations (IC₅₀) against ACAT1 and ACAT2, as well as its effect on cholesteryl ester formation in various cell types.
Table 1: In Vitro Inhibitory Activity of Pactimibe
| Target/Process | Cell Type/System | IC₅₀ (µM) | Reference |
| ACAT1 | - | 4.9 | [3] |
| ACAT2 | - | 3.0 | [3] |
| ACAT | Liver | 2.0 | [3] |
| ACAT | Macrophages | 2.7 | [3] |
| ACAT | THP-1 cells | 4.7 | [3] |
| Cholesteryl Ester Formation | Human monocyte-derived macrophages | 6.7 | [1][3] |
Table 2: Kinetic Data for Pactimibe
| Parameter | Value | Reference |
| Kᵢ (noncompetitive inhibitor of oleoyl-CoA) | 5.6 µM | [1][3] |
Analytical Data
Detailed public access to the full analytical data for pactimibe, such as ¹H NMR, ¹³C NMR, and mass spectrometry, is limited. Commercial suppliers of pactimibe (free base) may provide this data upon request with a purchase. For research purposes, it is crucial to obtain and verify the analytical data of any synthesized or purchased compound to confirm its identity and purity.
Conclusion
This compound is a well-characterized dual inhibitor of ACAT1 and ACAT2 with demonstrated in vitro potency. While its clinical development has faced challenges, the compound remains a valuable tool for researchers studying cholesterol metabolism and atherosclerosis. The proposed synthetic route provides a logical framework for its preparation, although it is important to note that this is a hypothetical pathway and would require laboratory optimization. The provided quantitative data and mechanistic diagrams offer a solid foundation for professionals in the field to understand and further investigate the properties and potential applications of pactimibe.
References
- 1. Importance of acyl-coenzyme A:cholesterol acyltransferase 1/2 dual inhibition for anti-atherosclerotic potency of pactimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiple mechanisms of hypocholesterolemic action of pactimibe, a novel acyl-coenzyme A:cholesterol acyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Discovery and Initial Characterization of Vorinostat (SAHA)
Disclaimer: Initial searches for a compound specifically designated "CS-505" did not yield publicly available scientific literature or data. Therefore, this guide utilizes Vorinostat (suberoylanilide hydroxamic acid, SAHA), a well-characterized compound, as a representative example to fulfill the prompt's requirements for a detailed technical whitepaper. The data and protocols presented herein pertain to Vorinostat.
Introduction
Vorinostat, also known as suberoylanilide hydroxamic acid (SAHA), is a pioneering therapeutic agent in the field of epigenetics. It belongs to the class of histone deacetylase (HDAC) inhibitors, which represent a significant advancement in cancer therapy.[1][2][3] As a pan-HDAC inhibitor, Vorinostat modulates the expression of genes involved in cell cycle progression, differentiation, and apoptosis by altering the acetylation state of histones and other proteins.[1] Marketed under the name Zolinza®, it was the first HDAC inhibitor to receive approval from the U.S. Food and Drug Administration (FDA) for the treatment of cutaneous manifestations in patients with cutaneous T-cell lymphoma (CTCL).[1][3] This document provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical characterization, and key experimental protocols associated with Vorinostat.
Discovery and Development
The journey to the discovery of Vorinostat began with the observation that dimethyl sulfoxide (DMSO) could induce differentiation in murine erythroleukemia cells. This finding spurred a collaboration between Ronald Breslow, a chemist at Columbia University, and Paul Marks, a researcher at Memorial Sloan-Kettering, to develop more potent analogues of DMSO for cancer treatment.[1] Their research led to the rational design and synthesis of suberoylanilide hydroxamic acid (SAHA), a compound featuring a hydroxamic acid group capable of chelating the zinc ion essential for the catalytic activity of histone deacetylases.[1] This optimization process culminated in the identification of Vorinostat as a potent inhibitor of HDAC enzymes.[1]
Mechanism of Action
Vorinostat exerts its therapeutic effects by inhibiting the activity of a broad spectrum of histone deacetylases, specifically targeting class I, II, and IV HDACs.[1]
The core mechanism involves the hydroxamic acid moiety of Vorinostat binding to the zinc ion located in the catalytic active site of HDAC enzymes. This interaction blocks the enzymatic removal of acetyl groups from the lysine residues of histones and other non-histone proteins.[1] The resulting accumulation of acetylated histones leads to a more open and transcriptionally active chromatin structure. This "chromatin relaxation" allows for the expression of previously silenced genes, including tumor suppressor genes like p21, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[4][5]
Beyond histone modification, Vorinostat's mechanism also involves interactions with key signaling pathways. For instance, it has been shown to modulate the insulin-like growth factor (IGF) signaling pathway, affecting the expression and phosphorylation of components like the IGF-I receptor (IGF-IR) and downstream mediators such as AKT and pTEN.[4][5][6]
Preclinical Characterization
In Vitro Activity
Vorinostat has demonstrated potent inhibitory activity against a range of HDAC isoforms and exhibits broad anti-proliferative effects across numerous cancer cell lines.
Table 1: In Vitro Inhibitory Activity of Vorinostat
| Target | Assay Type | IC50 Value | Reference |
|---|---|---|---|
| HDAC1 | Enzymatic | 0.061 µM | [7] |
| HDAC2 | Enzymatic | 0.251 µM | [7] |
| HDAC3 | Enzymatic | 0.019 µM | [7] |
| HDAC8 | Enzymatic | 0.827 µM | [7] |
| HL-60 (Leukemia) | Cell Proliferation | 0.5 µM | [8] |
| LNCaP (Prostate) | Cell Growth | Micromolar range | [9] |
| PC-3 (Prostate) | Cell Growth | Micromolar range | [9] |
| Pediatric Cancer Panel | Cell Growth | Median IC50: 1.44 µM |[10] |
In Vivo Efficacy
Preclinical evaluation in animal models has been crucial in establishing the anti-tumor efficacy of Vorinostat. These studies have provided a strong rationale for its clinical development.
Table 2: Summary of In Vivo Efficacy in Xenograft Models
| Xenograft Model | Dosing Regimen | Key Findings | Reference |
|---|---|---|---|
| CWR22 Human Prostate | 50 mg/kg/day | Significant suppression of tumor growth. | [9] |
| Orthotopic Glioma | Not Specified | Anti-tumor activity observed. | [11] |
| Pediatric Solid Tumors | 125 mg/kg, IP, daily x 5 for 6 weeks | No objective responses as a single agent. | [10] |
| Acute Leukemias | Sequential combination with Ara-C and Etoposide | Synergistic cytotoxic effects. |[12][13] |
Clinical Characterization
Pharmacokinetics
The clinical pharmacology profile of Vorinostat is well-defined, supporting its oral administration.
Table 3: Pharmacokinetic Properties of Vorinostat
| Parameter | Value | Details | Reference |
|---|---|---|---|
| Bioavailability | 1.8–11% | Orally administered. | [1] |
| Protein Binding | ~71% | Moderate binding to plasma proteins. | [1] |
| Metabolism | Hepatic | Primarily via glucuronidation and hydrolysis. Not a CYP substrate. | [1] |
| Elimination Half-life | ~2 hours | Rapid elimination of Vorinostat and its O-glucuronide metabolite. | [1] |
| Excretion | Renal | Negligible amount of unchanged drug excreted in urine. |[1] |
Clinical Efficacy
Vorinostat has demonstrated clinical activity in both hematological malignancies and solid tumors.
Table 4: Summary of Clinical Trial Outcomes for Vorinostat
| Indication | Phase | Treatment | Key Efficacy Results | Reference |
|---|---|---|---|---|
| Cutaneous T-Cell Lymphoma (CTCL) | II | Monotherapy | Objective response rate of ~30%. Basis for FDA approval. | [1][3] |
| Recurrent Glioblastoma | Not Specified | Monotherapy | Median overall survival of 5.7 months. | [1] |
| Advanced Non-Small-Cell Lung Cancer (NSCLC) | Not Specified | Combination Therapy | Improved response rates and progression-free survival. | [1] |
| Myelodysplastic Syndromes (MDS) | II | Combination with Idarubicin and Cytarabine | Encouraging results observed. | [1] |
| Newly Diagnosed Glioblastoma | I/II | Combination with Temozolomide and Radiation | Did not meet primary efficacy endpoint. |[11] |
Key Experimental Protocols
HDAC Inhibition Assay (Fluorometric)
This assay is a standard method for screening and characterizing HDAC inhibitors by measuring the fluorescence generated from a deacetylated substrate.
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2), dilute recombinant human HDAC enzyme to the desired concentration, and prepare a stock solution of the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC). Prepare serial dilutions of the test compound (Vorinostat) and a control inhibitor (e.g., Trichostatin A).[14][15]
-
Reaction Setup: In a 96-well microplate, add assay buffer, diluted HDAC enzyme, and the test compound or vehicle control.[15]
-
Enzyme-Inhibitor Pre-incubation: Incubate the plate for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[16]
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.[15]
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.[15]
-
Development: Stop the reaction by adding a developer solution containing a protease (e.g., trypsin) and a control inhibitor to prevent further deacetylation. The developer cleaves the deacetylated substrate, releasing a fluorophore.[17]
-
Fluorescence Reading: After a brief incubation with the developer (e.g., 15 minutes), measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).[17]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[14]
Western Blot for Histone Acetylation
This protocol is used to detect the levels of acetylated histones in cells or tissues following treatment with an HDAC inhibitor.
Methodology:
-
Histone Extraction: Lyse cells or tissues treated with Vorinostat or vehicle control using a suitable buffer (e.g., RIPA buffer with protease and HDAC inhibitors). Histones can be enriched through acid extraction (with sulfuric acid) followed by precipitation with trichloroacetic acid (TCA).[18][19]
-
Protein Quantification: Determine the protein concentration of the extracts using a standard method like the Bradford or BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 0.5-20 µg) with Laemmli or LDS sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol). Heat samples at 70-95°C for 5-10 minutes.[18][20]
-
Gel Electrophoresis (SDS-PAGE): Load samples onto a polyacrylamide gel (a higher percentage, e.g., 15%, is recommended for better resolution of small histone proteins). Run the gel at a constant voltage until the dye front reaches the bottom.[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF). A wet transfer at 30V for 70 minutes is a common condition.[18][20]
-
Blocking: Block the membrane with a solution like 5% non-fat milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3) and a loading control (e.g., anti-total Histone H3 or anti-β-actin) overnight at 4°C.[21][22]
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[20]
-
Analysis: Quantify the band intensities using densitometry software and normalize the acetylated histone signal to the loading control.
In Vivo Xenograft Study
Xenograft models are indispensable for evaluating the anti-tumor efficacy of a drug candidate in a living organism.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice) to prevent rejection of human tumor cells.[23]
-
Cell Culture: Culture the desired human cancer cell line under sterile conditions. Ensure cells are healthy and in the logarithmic growth phase.
-
Tumor Inoculation: Harvest and resuspend cancer cells in a suitable medium (e.g., PBS or Matrigel). Subcutaneously inject a specific number of cells (e.g., 1-10 million) into the flank of each mouse.[24]
-
Tumor Growth and Randomization: Monitor mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[24]
-
Drug Formulation and Administration: Prepare Vorinostat for in vivo administration. A common formulation involves dissolving it in DMSO and diluting it with PEG400 and water. Administer the drug to the treatment group via the desired route (e.g., intraperitoneal injection or oral gavage) according to the planned schedule. The control group receives the vehicle.[10]
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (Length x Width²)/2). Monitor animal body weight and overall health as indicators of toxicity.[24][25]
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size, or for a fixed duration. Efficacy is assessed by comparing the tumor growth inhibition (TGI) between the treated and control groups.[25]
Conclusion
Vorinostat (SAHA) stands as a landmark compound in the development of epigenetic therapies. Its discovery was a triumph of rational drug design, leading to the first FDA-approved HDAC inhibitor. Its broad inhibitory profile against Class I and II HDACs results in the re-expression of critical tumor-suppressing genes, driving anti-proliferative and pro-apoptotic effects in cancer cells. Supported by extensive preclinical and clinical data, Vorinostat has established a clear mechanism of action and a defined efficacy and safety profile, particularly in CTCL. The experimental protocols detailed herein represent the standard methodologies that were instrumental in its characterization and continue to be vital in the ongoing research and development of new epigenetic modulators.
References
- 1. Vorinostat - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. VORINOSTAT – All About Drugs [allfordrugs.com]
- 4. The mechanism of action of the histone deacetylase inhibitor vorinostat involves interaction with the insulin-like growth factor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cris.technion.ac.il [cris.technion.ac.il]
- 6. journals.plos.org [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Vorinostat in Advanced Prostate Cancer Patients Progressing on Prior Chemotherapy (NCI Trial # 6862): Trial results and IL-6 analysis. A study by the DOD Prostate Cancer Clinical Trial Consortium and University of Chicago Phase II Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Initial Testing (Stage 1) of Vorinostat (SAHA) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase I/II trial of vorinostat combined with temozolomide and radiation therapy for newly diagnosed glioblastoma: results of Alliance N0874/ABTC 02 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Preclinical studies of vorinostat (suberoylanilide hydroxamic acid) combined with cytosine arabinoside and etoposide for treatment of acute leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bioscience.co.uk [bioscience.co.uk]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubcompare.ai [pubcompare.ai]
- 19. biochem.slu.edu [biochem.slu.edu]
- 20. abcam.cn [abcam.cn]
- 21. Histone western blot protocol | Abcam [abcam.com]
- 22. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 25. xenograft.org [xenograft.org]
Pharmacological Profile of Pactimibe Sulfate in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pactimibe sulfate (CS-505) is a potent, orally bioavailable inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an intracellular enzyme crucial for cholesterol esterification. By inhibiting both ACAT-1 and ACAT-2 isoforms, this compound has demonstrated significant anti-atherosclerotic and lipid-lowering effects in various preclinical models. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing key findings from preclinical studies. The data presented herein covers its efficacy in reducing atherosclerotic lesions, stabilizing plaques, and its underlying mechanism of action. This document is intended to serve as a detailed resource for researchers and professionals involved in the development of novel cardiovascular therapies.
Mechanism of Action
This compound is a dual inhibitor of ACAT-1 and ACAT-2, enzymes that catalyze the esterification of intracellular free cholesterol into cholesteryl esters.[1] ACAT-1 is ubiquitously expressed, including in macrophages within atherosclerotic plaques, where it contributes to foam cell formation. ACAT-2 is primarily found in the intestine and liver, playing a key role in dietary cholesterol absorption and lipoprotein assembly.
The inhibition of ACAT by this compound leads to a multi-faceted anti-atherosclerotic effect:
-
Inhibition of Foam Cell Formation: By blocking ACAT-1 in macrophages, this compound prevents the accumulation of cholesteryl esters, a hallmark of foam cell formation and early-stage atherosclerosis.[1]
-
Reduced Cholesterol Absorption: Inhibition of intestinal ACAT-2 by this compound limits the absorption of dietary cholesterol.[2]
-
Decreased VLDL Secretion: In the liver, ACAT-2 inhibition reduces the formation of cholesteryl esters for incorporation into very-low-density lipoproteins (VLDL), thereby lowering their secretion into circulation.[2]
Signaling Pathway of this compound in Cholesterol Metabolism
Caption: Mechanism of action of this compound.
Preclinical Efficacy
Atherosclerosis Reduction in Apolipoprotein E-deficient (apoE-/-) Mice
This compound has demonstrated robust efficacy in reducing the development and progression of atherosclerotic lesions in apoE-/- mice, a widely used model of hypercholesterolemia and atherosclerosis.
Table 1: Effects of this compound on Atherosclerosis in apoE-/- Mice [3]
| Treatment Group | Diet | Duration | Plasma Cholesterol Reduction (%) | Aortic Lesion Reduction (%) |
| 0.03% this compound | Chow | 12 weeks | 43-48 | Not specified |
| 0.1% this compound | Chow | 12 weeks | 43-48 | 90 |
| 0.1% CI-1011 (Avasimibe) | Chow | 12 weeks | 43-48 | 40-50 |
| 0.3% CI-1011 (Avasimibe) | Chow | 12 weeks | 43-48 | 40-50 |
| 3% Cholestyramine | Chow | 12 weeks | 43-48 | 40-50 |
| 0.03% this compound (Advanced Lesions) | Chow | 12 weeks | Not specified | Not specified |
| 0.1% this compound (Advanced Lesions) | Chow | 12 weeks | Similar to 0.1% CI-1011 | 77 |
| 0.1% CI-1011 (Advanced Lesions) | Chow | 12 weeks | Similar to 0.1% CS-505 | 54 |
Plaque Stabilization in Watanabe Heritable Hyperlipidemic (WHHL) Rabbits
In the WHHL rabbit model, which develops hypercholesterolemia and complex atherosclerotic plaques, this compound demonstrated significant plaque-stabilizing effects.
Table 2: Effects of this compound on Aortic Plaque Composition in WHHL Rabbits [4]
| Treatment Group (32 weeks) | Intimal Thickening (μm) | Macrophage Infiltration (% area) | Smooth Muscle Cell Area (%) | Collagen Fiber Area (%) |
| Control | 313 ± 37 | 7.0 ± 1.3 | 9.7 ± 0.8 | 16.2 ± 1.0 |
| This compound (10 mg/kg) | 294 ± 39 | 6.0 ± 1.1 | 12.0 ± 0.9 | 20.5 ± 1.2 |
| This compound (30 mg/kg) | 276 ± 32 | 4.6 ± 1.0 | 12.3 ± 0.5 | 31.0 ± 1.3 |
*P<0.05 vs. Control
Hypocholesterolemic Effects in Hamsters and Monkeys
In vivo studies in hamsters and monkeys have shown that this compound significantly lowers serum cholesterol levels.[2] Its hypocholesterolemic action is attributed to multiple mechanisms, including inhibition of intestinal cholesterol absorption, reduced hepatic cholesteryl ester formation, and decreased VLDL secretion.[2]
Experimental Protocols
ApoE-/- Mouse Atherosclerosis Study[3]
-
Animal Model: Male apolipoprotein E-deficient (apoE-/-) mice.
-
Diet: Standard chow diet.
-
Drug Administration: this compound was administered as a dietary admixture at concentrations of 0.03% or 0.1% (w/w).
-
Treatment Duration: 12 weeks.
-
Early Lesion Model: Treatment was initiated in 12-week-old mice.
-
Advanced Lesion Model: Treatment was initiated in 24-week-old mice.
-
Atherosclerosis Assessment: Aortic lesion area was quantified after staining with Oil Red O.
-
Plaque Composition Analysis: Immunohistochemical analysis was performed to detect macrophages and matrix metalloproteinases (MMP-2, MMP-9, and MMP-13).
WHHL Rabbit Plaque Stabilization Study[4]
-
Animal Model: Male Watanabe Heritable Hyperlipidemic (WHHL) rabbits.
-
Drug Administration: this compound was administered orally at doses of 10 or 30 mg/kg/day.
-
Treatment Duration: 32 weeks.
-
Plaque Analysis: Aortic tissues were collected for histopathological and immunohistochemical analysis.
-
Plaque Composition Quantification: The areas of macrophage infiltration, smooth muscle cells, and collagen fibers within the atherosclerotic plaques were quantified.
-
Cholesterol Content Analysis: Cholesteryl ester and free cholesterol content in the aorta were measured.
Experimental Workflow for Preclinical Efficacy Studies
Caption: Preclinical efficacy study workflows.
Pharmacokinetics and Metabolism
This compound exhibits good oral absorbability. Its metabolism is primarily mediated by cytochrome P450 enzymes, with CYP3A4 and CYP2D6 being the major contributors, leading to the formation of oxidized metabolites.[5] One of the main plasma metabolites is R-125528, formed through oxidation at the indoline ring by CYP3A4.[5] Another metabolic pathway involves oxidation at the octyl chain.[5]
Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life from preclinical studies are not extensively reported in publicly available literature.
Preclinical Safety and Toxicology
Comprehensive preclinical toxicology data for this compound is limited in the public domain. However, it has been noted that this compound did not show significant adrenal toxicity in dogs, which are considered a sensitive species for this type of toxicity with other ACAT inhibitors.
Conclusion
This compound has a well-defined mechanism of action as a dual ACAT-1/2 inhibitor, leading to potent anti-atherosclerotic and cholesterol-lowering effects in preclinical models. Its ability to reduce atherosclerotic lesion size and promote a more stable plaque phenotype underscores its therapeutic potential. While the preclinical efficacy is promising, further investigation into its pharmacokinetic and toxicological profile is warranted for a complete understanding of its properties. This guide provides a foundational overview for researchers and professionals in the field of cardiovascular drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Multiple mechanisms of hypocholesterolemic action of pactimibe, a novel acyl-coenzyme A:cholesterol acyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACAT inhibitor this compound (CS-505) reduces and stabilizes atherosclerotic lesions by cholesterol-lowering and direct effects in apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pactimibe stabilizes atherosclerotic plaque through macrophage acyl-CoA:cholesterol acyltransferase inhibition in WHHL rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Vitro Effects of Pactimibe Sulfate on Macrophage Foam Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atherosclerosis, a chronic inflammatory disease characterized by the formation of lipid-laden plaques in the arterial wall, remains a leading cause of cardiovascular disease worldwide. A critical event in the initiation and progression of atherosclerosis is the transformation of macrophages into foam cells through the excessive uptake of modified low-density lipoproteins (LDL) and the subsequent esterification of free cholesterol into cholesteryl esters. This process is primarily mediated by the enzyme Acyl-CoA: Cholesterol Acyltransferase (ACAT). Pactimibe sulfate, a potent inhibitor of both ACAT-1 and ACAT-2 isoforms, has been investigated for its potential to mitigate atherogenesis by directly targeting macrophage cholesterol metabolism. This technical guide provides an in-depth overview of the in vitro effects of this compound on macrophage foam cells, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.
Data Presentation: Quantitative Effects of this compound
The inhibitory activity of this compound on ACAT and cholesteryl ester formation in macrophages has been quantified in several in vitro studies. The following tables summarize the key half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency across different isoforms and cell types.
| Target | Cell Type/System | IC50 (µM) | Reference(s) |
| ACAT-1 | - | 4.9 | [1] |
| ACAT-2 | - | 3.0 | [1] |
| Total ACAT | Macrophages | 2.7 | [1][2] |
| THP-1 Cells | 4.7 | [1][2] | |
| Liver | 2.0 | [1] | |
| Cholesteryl Ester Formation | - | 6.7 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of in vitro studies. The following sections provide comprehensive protocols for key experiments used to evaluate the effects of this compound on macrophage foam cells.
Macrophage Foam Cell Formation Assay
This assay is fundamental to visually and quantitatively assess the impact of this compound on the accumulation of lipids within macrophages.
Objective: To determine the dose-dependent effect of this compound on the inhibition of macrophage-derived foam cell formation induced by oxidized LDL (oxLDL).
Materials:
-
Macrophage cell line (e.g., RAW 264.7, THP-1) or primary bone marrow-derived macrophages (BMDMs).
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.
-
Oxidized LDL (oxLDL).
-
This compound stock solution (dissolved in a suitable solvent like DMSO).
-
Oil Red O staining solution.
-
DiI-labeled oxLDL (DiI-oxLDL) for fluorescent quantification.
-
Phosphate-buffered saline (PBS).
-
Formalin (10%) for cell fixation.
-
Isopropanol (60%).
-
Microplate reader and fluorescence microscope.
Procedure:
-
Cell Culture and Differentiation:
-
Culture macrophages in appropriate medium until they reach 80-90% confluency.
-
For THP-1 monocytes, induce differentiation into macrophages by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
-
Induction of Foam Cell Formation and Treatment:
-
Pre-incubate the differentiated macrophages with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) for 1-2 hours.
-
Add oxLDL (e.g., 50 µg/mL) to the culture medium to induce foam cell formation.
-
Incubate the cells for 24-48 hours.
-
-
Quantification of Lipid Accumulation:
-
Oil Red O Staining (Qualitative and Semi-Quantitative):
-
Wash cells with PBS and fix with 10% formalin for 10 minutes.
-
Wash with water and then with 60% isopropanol for 5 minutes.
-
Stain with freshly prepared Oil Red O solution for 15-20 minutes.
-
Wash with 60% isopropanol and then with water.
-
Visualize lipid droplets under a microscope.
-
For quantification, elute the stain with isopropanol and measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
-
DiI-oxLDL Uptake (Quantitative):
-
Incubate macrophages with DiI-oxLDL in the presence or absence of this compound.
-
After incubation, wash the cells thoroughly with PBS to remove unbound DiI-oxLDL.
-
Lyse the cells and measure the fluorescence intensity using a fluorometer.
-
-
ACAT Activity Assay
This biochemical assay directly measures the enzymatic activity of ACAT in the presence of this compound.
Objective: To quantify the inhibitory effect of this compound on ACAT activity in macrophage cell lysates.
Materials:
-
Macrophage cell lysates.
-
[¹⁴C]Oleoyl-CoA (radioactive substrate).
-
Bovine serum albumin (BSA).
-
A mixture of unlabeled cholesterol and phospholipids (e.g., phosphatidylcholine) to serve as the substrate.
-
This compound.
-
Thin-layer chromatography (TLC) plates.
-
Scintillation counter.
Procedure:
-
Preparation of Macrophage Lysates:
-
Homogenize cultured macrophages in a suitable buffer.
-
Centrifuge to obtain a microsomal fraction rich in ACAT enzyme.
-
-
Enzyme Reaction:
-
Prepare reaction mixtures containing the macrophage lysate, cholesterol/phospholipid substrate, and varying concentrations of this compound.
-
Initiate the reaction by adding [¹⁴C]Oleoyl-CoA.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Extraction and Quantification of Cholesteryl Esters:
-
Stop the reaction by adding a mixture of chloroform and methanol.
-
Extract the lipids.
-
Separate the cholesteryl esters from other lipids using TLC.
-
Quantify the amount of radioactive cholesteryl ester formed using a scintillation counter.
-
Cholesterol Efflux Assay
This assay assesses the ability of macrophages to release cholesterol, a critical process in reverse cholesterol transport, and how it is affected by this compound.
Objective: To determine the effect of this compound on the efflux of cholesterol from macrophage foam cells to extracellular acceptors.
Materials:
-
Macrophage foam cells (prepared as described above).
-
[³H]-cholesterol for radiolabeling.
-
Cholesterol acceptors: Apolipoprotein A-I (ApoA-I) or high-density lipoprotein (HDL).
-
This compound.
-
Scintillation fluid and counter.
Procedure:
-
Labeling of Macrophages with [³H]-cholesterol:
-
Incubate macrophages with [³H]-cholesterol in the culture medium for 24-48 hours to allow for incorporation into cellular cholesterol pools.
-
Induce foam cell formation using oxLDL as described previously.
-
-
Equilibration and Treatment:
-
Wash the cells to remove excess radiolabel.
-
Equilibrate the cells in a serum-free medium for several hours.
-
Treat the cells with this compound at various concentrations.
-
-
Cholesterol Efflux:
-
Add the cholesterol acceptor (ApoA-I or HDL) to the medium.
-
Incubate for a specified time (e.g., 4-24 hours).
-
-
Quantification:
-
Collect the medium and lyse the cells.
-
Measure the radioactivity in both the medium and the cell lysate using a scintillation counter.
-
Calculate the percentage of cholesterol efflux as: (radioactivity in medium / (radioactivity in medium + radioactivity in cell lysate)) x 100%.
-
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Mechanism of this compound in inhibiting macrophage foam cell formation.
Caption: Key transporters involved in macrophage cholesterol efflux.
Caption: Workflow for assessing this compound's effect on foam cell formation.
Conclusion
This compound demonstrates significant in vitro efficacy in inhibiting ACAT, a key enzyme in macrophage foam cell formation. By blocking the esterification of free cholesterol, this compound directly addresses a critical step in the pathogenesis of atherosclerosis at the cellular level. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers investigating the therapeutic potential of ACAT inhibitors and the intricate mechanisms of macrophage cholesterol metabolism. Further in vitro studies are warranted to fully elucidate the effects of this compound on cholesterol efflux pathways and the expression of relevant transporters, which will provide a more complete understanding of its potential as an anti-atherosclerotic agent.
References
Unraveling the Molecular Engagements of Pactimibe Sulfate: A Technical Examination Beyond ACAT
For Immediate Release
A comprehensive review of available scientific literature and clinical trial data reveals a focused mechanism of action for pactimibe sulfate, centered squarely on its potent inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT). Despite extensive investigation into its pharmacological profile, particularly following its discontinued clinical development, there is a conspicuous absence of evidence identifying specific alternative molecular targets. This technical guide synthesizes the current understanding of this compound's molecular interactions, primarily its effects on ACAT and the downstream consequences, while acknowledging the unelucidated aspects that may have contributed to its clinical outcomes.
Executive Summary
This compound was developed as a dual inhibitor of ACAT1 and ACAT2, enzymes pivotal in the esterification and storage of cholesterol within cells. The rationale for its development was to impede the formation of foam cells in atherosclerotic plaques. While preclinical studies demonstrated promising anti-atherosclerotic effects, clinical trials in humans were halted due to a lack of efficacy and signals of potential harm.[1][2] A thorough review of the available research does not yield evidence of this compound binding to or directly modulating other specific kinases, nuclear receptors, or transport proteins. The observed biological effects are consistently attributed to the downstream consequences of ACAT inhibition.
Primary Molecular Targets: ACAT1 and ACAT2
This compound's principal and only well-documented molecular targets are the two isoforms of Acyl-CoA:cholesterol acyltransferase, ACAT1 and ACAT2. It acts as a dual inhibitor, affecting both isoforms which are involved in the formation of cholesteryl esters.
Data Presentation: In Vitro Inhibition of ACAT
| Target | IC50 (µM) | Cell/Tissue Type | Reference |
| ACAT1 | 4.9 | - | [3] |
| ACAT2 | 3.0 | - | [3] |
| ACAT | 2.0 | Liver | [3] |
| ACAT | 2.7 | Macrophages | [3] |
| ACAT | 4.7 | THP-1 cells | [3] |
| Cholesteryl Ester Formation | 6.7 | Human monocyte-derived macrophages | [4] |
Kinetic and Mechanistic Data
Kinetic analyses have characterized pactimibe as a noncompetitive inhibitor with respect to oleoyl-CoA, with a Ki value of 5.6 µM.[4] This suggests that pactimibe does not bind to the same site as the acyl-CoA substrate.
Downstream Biological Effects Attributed to ACAT Inhibition
The documented biological effects of this compound are understood to be consequences of its primary activity as an ACAT inhibitor. These effects are crucial for understanding its intended therapeutic action and potential side effects.
Effects on Atherosclerotic Plaques
In preclinical models, this compound demonstrated an ability to reduce and stabilize atherosclerotic lesions.[5][6] This was attributed to both its cholesterol-lowering effects and direct action on plaque components. Specifically, treatment with this compound was shown to:
-
Reduce Macrophage Accumulation: A key event in plaque formation.[6]
-
Decrease Expression of Matrix Metalloproteinases (MMPs): Specifically MMP-2, MMP-9, and MMP-13, which are involved in plaque instability.[6]
-
Increase Smooth Muscle Cell and Collagen Content: In animal models, this was associated with plaque stabilization.[7]
-
Reduce Cholesteryl Ester Content: A direct outcome of ACAT inhibition in the aorta.[7]
Experimental Protocols
Immunohistochemical Analysis of Plaque Composition:
-
Tissue Preparation: Aortic sections from treated and control animals (e.g., apoE-deficient mice) are embedded in paraffin.
-
Antigen Retrieval: Sections are deparaffinized and rehydrated, followed by antigen retrieval using a citrate buffer.
-
Blocking: Non-specific binding is blocked using a serum-based blocking solution.
-
Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies specific for macrophages (e.g., anti-Mac-3), MMP-2, MMP-9, and MMP-13.
-
Secondary Antibody Incubation: After washing, sections are incubated with a biotinylated secondary antibody.
-
Detection: Signal is detected using an avidin-biotin-peroxidase complex and a suitable chromogen (e.g., DAB).
-
Quantification: The stained areas are quantified using image analysis software.
Visualization of Pactimibe's Mechanism of Action
Caption: this compound inhibits ACAT, reducing cholesteryl ester formation and subsequent downstream effects.
The Question of Off-Target Effects in Clinical Settings
The discontinuation of this compound's clinical development due to a failure to show benefit and the emergence of safety concerns raises the possibility of uncharacterized off-target effects.[1][2] However, the specific molecular entities responsible for these clinical outcomes remain unidentified in the public domain. It is plausible that the observed adverse effects were not due to direct binding to other proteins but rather a consequence of perturbing cellular cholesterol homeostasis through potent ACAT inhibition. For instance, the accumulation of free cholesterol can be cytotoxic. Without further studies, such as comprehensive proteomics-based target identification, the existence and nature of any off-target interactions of this compound remain speculative.
Experimental Workflow for Off-Target Identification
Caption: A hypothetical workflow for the identification and validation of this compound's off-targets.
Conclusion
Based on the currently available scientific literature, this compound is a selective dual inhibitor of ACAT1 and ACAT2. The extensive body of research focuses on this primary mechanism and its downstream consequences on cholesterol metabolism and atherosclerosis. There is no robust, publicly accessible data to suggest that this compound has other specific molecular targets. The adverse findings in clinical trials may be attributable to the profound effects of ACAT inhibition on cellular cholesterol homeostasis or to as-yet-unidentified off-target interactions. Future research employing advanced proteomics and systems biology approaches would be necessary to definitively map the complete molecular interaction profile of this compound.
References
- 1. acat-inhibitor-pactimibe-sulfate-cs-505-reduces-and-stabilizes-atherosclerotic-lesions-by-cholesterol-lowering-and-direct-effects-in-apolipoprotein-e-deficient-mice - Ask this paper | Bohrium [bohrium.com]
- 2. Discontinuation of Clinical Studies of CS-505 (Pactimibe; Sankyo's ACAT Inhibitor) - Press Releases - Media - Daiichi Sankyo [daiichisankyo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Importance of acyl-coenzyme A:cholesterol acyltransferase 1/2 dual inhibition for anti-atherosclerotic potency of pactimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ACAT inhibitor this compound (CS-505) reduces and stabilizes atherosclerotic lesions by cholesterol-lowering and direct effects in apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pactimibe stabilizes atherosclerotic plaque through macrophage acyl-CoA:cholesterol acyltransferase inhibition in WHHL rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Atherosclerotic Potential of Pactimibe: An In-depth Technical Review of Early Research
An Examination of a Novel Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibitor
This technical guide provides a comprehensive overview of the early preclinical and clinical research into the anti-atherosclerotic potential of pactimibe, a dual inhibitor of Acyl-CoA:Cholesterol Acyltransferase 1 and 2 (ACAT1 and ACAT2). Pactimibe was investigated for its potential to prevent the formation of atherosclerotic plaques by inhibiting the esterification and storage of cholesterol in macrophages within the arterial wall. This document details the fundamental in vitro and in vivo studies, including experimental methodologies, quantitative outcomes, and the underlying biochemical pathways. The findings from pivotal clinical trials are also summarized, offering a complete picture of the initial promise and eventual outcome of pactimibe as a potential therapeutic agent for atherosclerosis.
Mechanism of Action: Dual Inhibition of ACAT1 and ACAT2
Pactimibe functions as a potent, noncompetitive inhibitor of both ACAT1 and ACAT2 isoforms.[1] ACAT1 is the primary isoform found in macrophages, where it is responsible for esterifying excess free cholesterol into cholesteryl esters, leading to the formation of foam cells, a hallmark of early atherosclerotic lesions. ACAT2 is predominantly located in the intestine and liver, playing a key role in the absorption of dietary cholesterol and the assembly of lipoproteins. By inhibiting both isoforms, pactimibe was hypothesized to exert a dual anti-atherosclerotic effect: directly within the arterial wall by preventing foam cell formation and systemically by reducing cholesterol absorption and altering lipoprotein metabolism.[2]
Signaling Pathway of ACAT Inhibition in Macrophages
The inhibition of ACAT1 in macrophages is intended to increase the intracellular concentration of free cholesterol. This, in turn, is expected to upregulate pathways involved in cholesterol efflux, thereby reducing the lipid burden within the cell. One of the key pathways implicated is the Liver X Receptor (LXR) signaling cascade. Increased intracellular free cholesterol can lead to the activation of LXR, which then promotes the expression of ATP-binding cassette transporter A1 (ABCA1). ABCA1 is a crucial membrane transporter that facilitates the efflux of cholesterol from macrophages to apolipoprotein A-I, the primary protein component of high-density lipoprotein (HDL).
References
- 1. Pactimibe stabilizes atherosclerotic plaque through macrophage acyl-CoA:cholesterol acyltransferase inhibition in WHHL rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiple mechanisms of hypocholesterolemic action of pactimibe, a novel acyl-coenzyme A:cholesterol acyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Pactimibe Sulfate and its Effects on Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pactimibe sulfate is a potent, orally bioavailable inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), with dual inhibitory activity against both ACAT1 and ACAT2 isoforms. Developed as a potential therapeutic agent for atherosclerosis, pactimibe was investigated for its ability to modulate lipid metabolism and reduce atherosclerotic plaque burden. This technical guide provides a comprehensive overview of the core preclinical and clinical findings related to this compound, with a focus on its effects on lipid metabolism. The document includes a summary of quantitative data, detailed experimental protocols from key studies, and visualizations of its mechanism of action and experimental workflows. Despite promising preclinical results in various animal models, this compound failed to demonstrate efficacy in human clinical trials, ultimately leading to the discontinuation of its development. This guide serves as a detailed resource for researchers and professionals in the field of lipid metabolism and drug development.
Mechanism of Action
This compound exerts its effects by inhibiting the enzyme Acyl-CoA: Cholesterol Acyltransferase (ACAT). ACAT is a crucial intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters, a storage form of cholesterol.[1] Two isoforms of ACAT exist: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the intestines and liver.[2] Pactimibe is a dual inhibitor of both ACAT1 and ACAT2.[3]
The inhibition of ACAT has several potential downstream effects on lipid metabolism:[1][4]
-
Inhibition of Intestinal Cholesterol Absorption: By inhibiting ACAT2 in the intestines, pactimibe is proposed to reduce the absorption of dietary cholesterol.
-
Reduced VLDL Secretion from the Liver: Inhibition of ACAT2 in hepatocytes is expected to decrease the formation of cholesteryl esters for incorporation into very-low-density lipoproteins (VLDL), thereby reducing their secretion into the circulation.
-
Modulation of Macrophage Cholesterol Metabolism: Within macrophages in atherosclerotic plaques, ACAT1 is responsible for the esterification of excess free cholesterol. Inhibition of ACAT1 is thought to prevent the formation of foam cells, a key component of atherosclerotic lesions.
The following diagram illustrates the proposed mechanism of action of this compound.
Preclinical Studies
This compound demonstrated notable effects on lipid metabolism and atherosclerosis in various preclinical animal models.
Studies in Apolipoprotein E-deficient (ApoE-/-) Mice
ApoE-/- mice are a widely used model for studying atherosclerosis due to their propensity to develop hypercholesterolemia and atherosclerotic lesions. In these mice, pactimibe treatment led to a significant reduction in plasma cholesterol levels and a decrease in the development of atherosclerotic lesions.[3]
Table 1: Effects of this compound on Plasma Cholesterol and Atherosclerotic Lesions in ApoE-/- Mice
| Treatment Group | Plasma Cholesterol Reduction (%) | Atherosclerotic Lesion Reduction (%) |
| 0.1% this compound | 43-48 | 90 |
| 0.1% Avasimibe | 43-48 | 54 |
Data from a 12-week study in 12-week-old ApoE-/- mice.[3]
Studies in Watanabe Heritable Hyperlipidemic (WHHL) Rabbits
WHHL rabbits are a model of familial hypercholesterolemia, characterized by a genetic defect in the LDL receptor.[5] In this model, pactimibe did not significantly alter serum cholesterol levels. However, it demonstrated a significant effect on the composition of atherosclerotic plaques, suggesting a plaque-stabilizing effect.
Table 2: Effects of this compound on Atherosclerotic Plaque Composition in WHHL Rabbits
| Treatment Group (32 weeks) | Macrophage Area (%) | Smooth Muscle Cell Area (%) | Collagen Area (%) |
| Control | 7.0 ± 1.3 | 9.7 ± 0.8 | 16.2 ± 1.0 |
| Pactimibe (10 mg/kg) | 6.0 ± 1.1 | 12.0 ± 0.9 | 20.5 ± 1.2 |
| Pactimibe (30 mg/kg) | 4.6 ± 1.0 | 12.3 ± 0.5 | 31.0 ± 1.3 |
*P < 0.05 vs. Control. Data are presented as mean ± SEM.
Studies in Hamsters
In hamsters, pactimibe demonstrated significant serum cholesterol-lowering activities.[6] The mechanism of action in this model was attributed to multiple factors, including inhibition of intestinal cholesterol absorption, reduced hepatic cholesteryl ester formation, and decreased secretion of VLDL.[6]
Clinical Trials
Despite the promising preclinical data, this compound failed to show clinical benefit in human trials.
ACTIVATE Trial
The ACAT Intravascular Atherosclerosis Treatment Evaluation (ACTIVATE) trial was a randomized, double-blind, placebo-controlled study designed to evaluate the efficacy of pactimibe in reducing the progression of coronary atherosclerosis in patients with established coronary artery disease. The trial was discontinued prematurely due to a lack of efficacy.[7] Analysis of the primary endpoint, the change from baseline in percent atheroma volume as measured by intravascular ultrasound (IVUS), showed no significant difference between the pactimibe and placebo groups.[8]
CAPTIVATE Trial
The Carotid Atherosclerosis Progression Trial Investigating Vascular ACAT Inhibition Treatment Effects (CAPTIVATE) was a randomized, double-blind, placebo-controlled study in patients with heterozygous familial hypercholesterolemia.[9] This trial was also terminated early. The results showed that after 6 months of treatment, low-density lipoprotein cholesterol (LDL-C) levels increased by 7.3% in the pactimibe group compared to a 1.4% increase in the placebo group (P = 0.001).[9] There was no beneficial effect of pactimibe on the progression of carotid intima-media thickness.[9]
Table 3: Change in Lipid Parameters in the CAPTIVATE Trial (6 months)
| Parameter | Pactimibe (100 mg/day) | Placebo | P-value |
| LDL-C Change (%) | +7.3 | +1.4 | 0.001 |
Data from the CAPTIVATE trial.[9]
Experimental Protocols
Quantification of Aortic Lesions in ApoE-/- Mice
The following is a generalized protocol for the quantification of atherosclerotic lesions in the aorta of ApoE-/- mice, based on common methodologies.
Quantification of Plaque Composition in WHHL Rabbits
The methodology for quantifying atherosclerotic plaque composition in WHHL rabbits typically involves histological analysis of aortic sections.
Conclusion
This compound, a dual ACAT1/2 inhibitor, showed considerable promise in preclinical studies, effectively reducing cholesterol levels and mitigating atherosclerosis in animal models. However, these encouraging results did not translate into clinical efficacy in human trials. The ACTIVATE and CAPTIVATE studies were terminated due to a lack of benefit and, in the case of CAPTIVATE, an unfavorable effect on LDL-C levels. The discrepancy between preclinical and clinical outcomes highlights the complexities of targeting the ACAT pathway for the treatment of atherosclerosis and underscores the challenges in translating findings from animal models to human disease. This technical guide provides a detailed repository of the scientific investigations into this compound, serving as a valuable resource for understanding its mechanism of action and its ultimate failure in clinical development.
References
- 1. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ACAT inhibitor this compound (CS-505) reduces and stabilizes atherosclerotic lesions by cholesterol-lowering and direct effects in apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of atherosclerotic plaque composition in cholesterol-fed rabbits with 50-MHz acoustic microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The History of the WHHL Rabbit, an Animal Model of Familial Hypercholesterolemia (II): - Contribution to the Development and Validation of the Therapeutics for Hypercholesterolemia and Atherosclerosis - - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple mechanisms of hypocholesterolemic action of pactimibe, a novel acyl-coenzyme A:cholesterol acyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discontinuation of Clinical Studies of CS-505 (Pactimibe; Sankyo's ACAT Inhibitor) - Press Releases - Media - Daiichi Sankyo [daiichisankyo.com]
- 8. healthday.com [healthday.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of Pactimibe Sulfate in Apolipoprotein E-Deficient Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing pactimibe sulfate in preclinical studies with apolipoprotein E (apoE)-deficient mice, a widely used model for atherosclerosis research.
This compound (CS-505) is a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme that plays a crucial role in the formation of cholesteryl esters within cells.[1] By inhibiting ACAT, this compound has been shown to reduce and stabilize atherosclerotic lesions through a dual mechanism: lowering plasma cholesterol levels and exerting direct effects on plaque macrophages.[2][3] This document outlines the experimental design, protocols, and expected outcomes based on published studies.
Mechanism of Action
This compound is a dual inhibitor of both ACAT1 and ACAT2.[4] Its anti-atherosclerotic effects are attributed to several mechanisms, including:
-
Inhibition of cholesterol absorption from the intestine.[5]
-
Reduction of cholesteryl ester formation in the liver.[5]
-
Enhanced elimination of cholesterol from the body.[5]
-
Inhibition of very low-density lipoprotein (VLDL) cholesterol secretion from the liver.[5]
-
Direct inhibition of ACAT in plaque macrophages , which reduces foam cell formation.[2][3]
Experimental Models
Two primary experimental models using apoE-deficient mice have been established to evaluate the efficacy of this compound on different stages of atherosclerosis.
-
Early Lesion Model: This model is designed to assess the preventive effects of this compound on the development of atherosclerosis.
-
Advanced Lesion Model: This model evaluates the therapeutic potential of this compound on pre-existing, more developed atherosclerotic plaques.[2][3]
Quantitative Data Summary
The following tables summarize the quantitative data from studies using this compound in apoE-deficient mice.
Table 1: Efficacy of this compound in the Early Lesion Model [2][3]
| Treatment Group | Plasma Cholesterol Reduction (%) | Aortic Lesion Reduction (%) |
| 0.03% (w/w) CS-505 | 43-48% | Not specified |
| 0.1% (w/w) CS-505 | 43-48% | 90% |
| 0.1% Avasimibe | 43-48% | 40-50% |
| 0.3% Avasimibe | 43-48% | 40-50% |
| 3% Cholestyramine | 43-48% | 40-50% |
Table 2: Efficacy of this compound in the Advanced Lesion Model [2][3]
| Treatment Group | Plasma Cholesterol Reduction (%) | Aortic Lesion Reduction (%) |
| 0.03% (w/w) CS-505 | Not specified | Not specified |
| 0.1% (w/w) CS-505 | Similar to 0.1% CI-1011 | 77% |
| 0.1% CI-1011 (Avasimibe) | Similar to 0.1% CS-505 | 54% |
Detailed Experimental Protocols
Animal Model and Husbandry
-
Animal Model: Male apolipoprotein E (apoE)-deficient mice on a C57BL/6 background are a commonly used model.[4]
-
Age:
-
Housing: Mice should be housed in a temperature- and light-controlled environment with ad libitum access to food and water. All animal procedures should be conducted in accordance with institutional guidelines for animal care and use.
Diet Preparation and Administration
-
Basal Diet: A standard chow or a high-fat "Western-type" diet can be used as the basal diet.
-
This compound Formulation:
-
Determine the required concentration of this compound in the diet (e.g., 0.03% or 0.1% w/w).[2][3]
-
Accurately weigh the required amount of this compound.
-
Thoroughly mix the this compound with a small portion of the powdered basal diet.
-
Gradually add the remaining diet in geometric proportions to ensure a homogenous mixture.
-
The diet can be provided as a powder or reformulated into pellets.
-
Blood Collection and Plasma Cholesterol Analysis
-
Blood Collection:
-
At the end of the treatment period, fast the mice overnight.
-
Collect blood via cardiac puncture or from the retro-orbital sinus into tubes containing an anticoagulant (e.g., heparin or EDTA).[2]
-
Centrifuge the blood at 2,000-3,000 rpm for 15-20 minutes at 4°C to separate the plasma.
-
Collect the supernatant (plasma) and store it at -80°C until analysis.
-
-
Plasma Cholesterol Measurement:
-
Thaw the plasma samples on ice.
-
Use a commercial enzymatic colorimetric assay kit to determine the total plasma cholesterol concentration according to the manufacturer's instructions.
-
Alternatively, plasma lipoprotein profiles (VLDL, LDL, HDL) can be analyzed using fast-performance liquid chromatography (FPLC).[3]
-
Quantification of Atherosclerotic Lesions in the Aortic Sinus
-
Tissue Preparation:
-
At the end of the study, euthanize the mice and perfuse the vascular system with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).
-
Carefully dissect the heart and the aorta.
-
Embed the proximal aorta, including the aortic sinus, in an optimal cutting temperature (OCT) compound and freeze.
-
-
Cryosectioning:
-
Cut serial cross-sections (e.g., 10 µm thick) of the aortic sinus.
-
Collect the sections on glass slides.
-
-
Oil Red O Staining for Neutral Lipids:
-
Rinse the sections in distilled water.
-
Stain with a freshly prepared Oil Red O solution for 15-30 minutes.
-
Differentiate in 60% isopropanol.
-
Rinse in distilled water.
-
Counterstain with hematoxylin to visualize the cell nuclei.
-
Mount the slides with an aqueous mounting medium.
-
-
Image Analysis and Quantification:
-
Capture digital images of the stained aortic sinus sections using a microscope equipped with a camera.
-
Use image analysis software (e.g., ImageJ) to quantify the total area of the aortic sinus and the area of the Oil Red O-positive atherosclerotic lesions.
-
Express the lesion area as a percentage of the total aortic sinus area.
-
Immunohistochemical Analysis of Aortic Lesions
-
Objective: To assess the cellular composition and expression of specific proteins (e.g., macrophages, matrix metalloproteinases) within the atherosclerotic plaques.
-
Protocol:
-
Use adjacent cryosections to those used for Oil Red O staining.
-
Fix the sections with cold acetone or methanol.
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific antibody binding using a blocking solution (e.g., normal goat serum).
-
Incubate the sections with primary antibodies against the target proteins (e.g., anti-Mac-3 for macrophages, anti-MMP-2, anti-MMP-9, anti-MMP-13).[2]
-
Wash the sections and incubate with a biotinylated secondary antibody.
-
Wash and incubate with an avidin-biotin-peroxidase complex.
-
Develop the signal using a suitable chromogen (e.g., DAB).
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
-
Analysis: Quantify the positively stained areas for each marker using image analysis software and express it as a percentage of the total lesion area.
Visualizations
Signaling Pathway
Caption: Mechanism of this compound in Macrophages.
Experimental Workflow
Caption: Experimental Workflow Diagram.
References
- 1. urmc.rochester.edu [urmc.rochester.edu]
- 2. Determination of cholesterol in mouse plasma [bio-protocol.org]
- 3. A sensitive and convenient method for lipoprotein profile analysis of individual mouse plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of Atherosclerosis in Mice [jove.com]
- 5. abcam.cn [abcam.cn]
Application Notes and Protocols for Cell-Based Measurement of Pactimibe Sulfate ACAT Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-coenzyme A:cholesterol acyltransferase (ACAT) is a critical intracellular enzyme that catalyzes the esterification of free cholesterol into cholesteryl esters, a storage form of cholesterol.[1] There are two isoforms of this enzyme, ACAT1 and ACAT2, which are involved in processes such as cholesterol absorption and the formation of foam cells in atherosclerotic plaques.[1][2] Pactimibe sulfate is a novel small molecule that acts as a dual inhibitor of both ACAT1 and ACAT2.[3] By blocking ACAT activity, this compound can reduce the accumulation of cholesteryl esters within cells, an important mechanism in its potential anti-atherosclerotic effects.[4][5]
These application notes provide a detailed protocol for a cell-based assay to measure the inhibitory activity of this compound on ACAT. The described method utilizes the incorporation of a radiolabeled fatty acid into newly synthesized cholesteryl esters in a relevant cell line.
Signaling Pathway of ACAT Inhibition by this compound
This compound acts as a noncompetitive inhibitor of oleoyl-CoA, a key substrate for the ACAT-mediated esterification of cholesterol.[3] This inhibition leads to a decrease in the synthesis of cholesteryl esters, thereby reducing their accumulation in intracellular lipid droplets.
Experimental Workflow for Cell-Based ACAT Inhibition Assay
The following diagram outlines the key steps in the cell-based assay to determine the inhibitory effect of this compound on ACAT activity.
Quantitative Data Summary
The inhibitory potency of this compound against ACAT has been determined in various systems. The following table summarizes the reported 50% inhibitory concentrations (IC50).
| System/Cell Line | Target | IC50 (µM) | Reference |
| In vitro | ACAT1 | 4.9 | [6] |
| In vitro | ACAT2 | 3.0 | [6] |
| Human monocyte-derived macrophages | Cholesteryl Ester Formation | 6.7 | [3] |
| THP-1 cells | ACAT | 4.7 | [6] |
| Liver | ACAT | 2.0 | [6] |
| Macrophages | ACAT | 2.7 | [6] |
Experimental Protocols
Materials and Reagents
-
Cell Line: Human monocytic THP-1 cells.
-
This compound: Prepare a stock solution in a suitable solvent such as DMSO.
-
Phorbol 12-myristate 13-acetate (PMA): For differentiation of THP-1 monocytes into macrophages.
-
Acetylated Low-Density Lipoprotein (AcLDL): For cholesterol loading of macrophages.
-
[14C]Oleate: Radiolabeled fatty acid.
-
Bovine Serum Albumin (BSA): Fatty acid-free.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer: e.g., RIPA buffer.
-
Lipid Extraction Solvents: Hexane and isopropanol.
-
Thin-Layer Chromatography (TLC) Plates: Silica gel plates.
-
TLC Developing Solvent: e.g., Hexane:diethyl ether:acetic acid (80:20:1, v/v/v).
-
Scintillation Counter and Scintillation Fluid
Cell Culture and Differentiation
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
To induce differentiation into macrophages, seed THP-1 cells in 24-well plates at a suitable density and treat with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
After differentiation, remove the PMA-containing medium and replace it with fresh medium. Allow the cells to rest for 24 hours before proceeding.
Cholesterol Loading
-
To induce foam cell formation, incubate the differentiated THP-1 macrophages with medium containing AcLDL (e.g., 50 µg/mL) for 24-48 hours.
ACAT Inhibition Assay
-
Prepare a series of dilutions of this compound in the cell culture medium.
-
Remove the AcLDL-containing medium from the cells and wash the cells once with PBS.
-
Add the medium containing different concentrations of this compound or vehicle control (e.g., DMSO) to the cells and incubate for 1-2 hours.
-
Prepare the [14C]oleate-albumin complex by mixing [14C]oleate with fatty acid-free BSA in the culture medium.
-
Add the [14C]oleate-albumin complex to each well to a final concentration of approximately 0.2 mM.
-
Incubate the cells for 2-4 hours at 37°C.
-
After incubation, aspirate the medium and wash the cells three times with cold PBS.
-
Lyse the cells by adding cell lysis buffer and scraping the cells.
Lipid Extraction and Quantification
-
Extract the total lipids from the cell lysates using a mixture of hexane and isopropanol (e.g., 3:2, v/v).
-
Vortex the mixture and centrifuge to separate the phases.
-
Carefully collect the upper organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the dried lipids in a small volume of a suitable solvent like hexane.
-
Spot the lipid samples onto a silica gel TLC plate along with standards for cholesterol and cholesteryl oleate.
-
Develop the TLC plate in a chamber containing the developing solvent.
-
After the solvent front has reached the top of the plate, remove the plate and allow it to air dry.
-
Identify the spots corresponding to cholesteryl esters by comparing with the standards (e.g., using iodine vapor).
-
Scrape the silica gel from the areas corresponding to the cholesteryl ester spots into scintillation vials.
-
Add scintillation fluid to each vial and measure the radioactivity using a scintillation counter.
Data Analysis
-
Determine the amount of [14C]oleate incorporated into cholesteryl esters for each concentration of this compound.
-
Calculate the percentage of ACAT inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
References
- 1. mdpi.com [mdpi.com]
- 2. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Importance of acyl-coenzyme A:cholesterol acyltransferase 1/2 dual inhibition for anti-atherosclerotic potency of pactimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ACAT inhibitor this compound (CS-505) reduces and stabilizes atherosclerotic lesions by cholesterol-lowering and direct effects in apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pactimibe stabilizes atherosclerotic plaque through macrophage acyl-CoA:cholesterol acyltransferase inhibition in WHHL rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Pactimibe Sulfate in Hamster Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the dosage and administration of pactimibe sulfate in hamster studies, based on available scientific literature. The protocols and data presented are intended to serve as a guide for designing and executing similar preclinical research.
Quantitative Data Summary
This compound has been evaluated in hamster models to determine its efficacy as a hypocholesterolemic and anti-atherosclerotic agent. The following table summarizes the quantitative data from a key study investigating its effects in atherogenic diet-fed hamsters.
| Parameter | Details | Reference |
| Animal Model | Atherogenic diet-fed hamsters | [1] |
| Compound | This compound | [1] |
| Dosage | 3 mg/kg and 10 mg/kg | [1] |
| Administration Route | In-feed (incorporated into atherogenic diet) | [1] |
| Study Duration | 90 days | [1] |
| Key Outcomes | - Serum Total Cholesterol Reduction: 70% (3 mg/kg) and 72% (10 mg/kg)- Aortic Fatty Streak Area Reduction: 79% (3 mg/kg) and 95% (10 mg/kg) | [1] |
Experimental Protocols
The following protocols are based on methodologies that can be inferred from the available literature on this compound studies in hamsters.
Animal Model and Diet
-
Animal Model: Male Syrian golden hamsters are a suitable model for these studies.
-
Acclimatization: Animals should be acclimatized for a minimum of one week prior to the commencement of the study, with free access to standard chow and water.
-
Atherogenic Diet: To induce hypercholesterolemia and atherosclerosis, hamsters are fed a specialized atherogenic diet. A common composition includes high fat and high cholesterol.
-
Control Group: A control group should be maintained on the same atherogenic diet without the addition of this compound.
This compound Formulation and Administration
-
Formulation: this compound is incorporated directly into the atherogenic diet to achieve the desired daily dosage (e.g., 3 mg/kg and 10 mg/kg).
-
Calculation of Incorporation: The amount of this compound to be mixed into the feed should be calculated based on the average daily food consumption of the hamsters to ensure accurate dosing.
-
Administration: The formulated diet is provided to the hamsters ad libitum for the entire study duration (e.g., 90 days).
Sample Collection and Analysis
-
Blood Collection: Blood samples should be collected at baseline and at the termination of the study for lipid profile analysis.
-
Serum Analysis: Serum total cholesterol, as well as other lipid parameters like LDL-C, HDL-C, and triglycerides, should be measured using standard enzymatic assays.
-
Atherosclerotic Lesion Analysis: At the end of the study, the aortas should be carefully dissected, stained (e.g., with Oil Red O), and the area of fatty streak lesions quantified using image analysis software.
Mechanism of Action and Signaling Pathway
This compound is a dual inhibitor of Acyl-coenzyme A:cholesterol acyltransferase 1 (ACAT1) and 2 (ACAT2).[1] This inhibition is central to its mechanism of action in reducing cholesterol levels and atherosclerosis.
-
Inhibition of Cholesterol Absorption: ACAT2 is primarily found in the intestines and liver. By inhibiting intestinal ACAT2, pactimibe reduces the esterification of dietary cholesterol, thereby decreasing its absorption.
-
Reduction of VLDL Secretion: In the liver, inhibition of ACAT2 limits the esterification of cholesterol, which is a crucial step for the assembly and secretion of very-low-density lipoprotein (VLDL).
-
Prevention of Foam Cell Formation: ACAT1 is ubiquitously expressed, including in macrophages. Within the arterial wall, inhibition of ACAT1 in macrophages prevents the accumulation of cholesteryl esters, a hallmark of foam cell formation and the progression of atherosclerotic plaques.
Caption: Mechanism of Action of this compound.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a hamster model of atherosclerosis.
Caption: Hamster Study Experimental Workflow.
References
Application Notes and Protocols for Assessing Plaque Stability Following Pactimibe Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pactimibe is a novel inhibitor of acyl coenzyme A:cholesterol acyltransferase (ACAT), an enzyme that plays a crucial role in the formation of cholesteryl esters within macrophages, contributing to foam cell formation and the development of atherosclerotic plaques.[1][2] Early preclinical studies in animal models, specifically in Watanabe heritable hyperlipidemic (WHHL) rabbits, suggested that pactimibe could stabilize vulnerable plaques. This was characterized by a reduction in cholesteryl ester content, an increase in collagen fibers, and a higher number of smooth muscle cells within the plaque.[1] However, subsequent human clinical trials, including the ACTIVATE and CAPTIVATE studies, did not demonstrate a beneficial effect of pactimibe on the progression of atherosclerosis and, in some instances, suggested potential harm.[3][4][5][6]
These application notes provide a comprehensive overview of the techniques used to assess atherosclerotic plaque stability, with a specific focus on their application in evaluating the effects of pactimibe. The contrasting results between preclinical and clinical studies on pactimibe underscore the importance of employing robust and multi-faceted assessment methodologies in the development of anti-atherosclerotic therapies. The following protocols and data presentations are intended to guide researchers in designing and interpreting studies aimed at evaluating plaque stability.
Signaling Pathway of Pactimibe Action
Pactimibe's mechanism of action centers on the inhibition of the ACAT enzyme, which is primarily located in the endoplasmic reticulum of various cells, including macrophages. By blocking ACAT, pactimibe was hypothesized to prevent the esterification of free cholesterol into cholesteryl esters, thereby reducing the accumulation of lipids within macrophages and slowing the progression of atherosclerosis.
Figure 1: Proposed mechanism of action of pactimibe via ACAT inhibition.
Data Presentation: Summary of Quantitative Findings
The following tables summarize the key quantitative data from both preclinical animal studies and human clinical trials of pactimibe.
Preclinical Data (WHHL Rabbits)
| Parameter | Control | Pactimibe (10 mg/kg) | Pactimibe (30 mg/kg) | Reference |
| Plaque Composition | ||||
| Smooth Muscle Cell Area (%) | 9.7 ± 0.8 | 12.0 ± 0.9 (p<0.05) | 12.3 ± 0.5 (p<0.05) | [1] |
| Collagen Fiber Area (%) | 16.2 ± 1.0 | 20.5 ± 1.2 (p<0.05) | 31.0 ± 1.3 (p<0.05) | [1] |
| Macrophage Infiltration (%) | 7.0 ± 1.3 | 6.0 ± 1.1 | 4.6 ± 1.0 | [1] |
| Aortic Lesion Lipids | ||||
| Cholesteryl Ester (μg/mg) | 13.5 ± 1.5 | 9.8 ± 1.2 (p<0.05) | 7.5 ± 0.9 (p<0.01) | [1] |
| Free Cholesterol (μg/mg) | 5.2 ± 0.4 | 4.5 ± 0.3 | 4.1 ± 0.3 (p<0.05) | [1] |
Clinical Trial Data (ACTIVATE & CAPTIVATE Studies)
| Parameter | Placebo | Pactimibe | P-value | Reference |
| ACTIVATE Study (IVUS) | ||||
| Change in Percent Atheroma Volume (%) | 0.59 | 0.69 | 0.77 | [6] |
| Change in Total Atheroma Volume (mm³) | -5.6 | -1.3 | 0.03 | [6] |
| Change in Most Diseased Subsegment (mm³) | -3.2 | -1.3 | 0.01 | [6] |
| CAPTIVATE Study (CIMT & Clinical Events) | ||||
| Change in Maximum CIMT (mm/year) | 0.013 | 0.017 | 0.64 | [4] |
| Change in Mean CIMT (mm/year) | 0.005 | 0.019 | 0.04 | [4] |
| CV Death, MI, or Stroke (%) | 0.2 | 2.3 | 0.01 | [4] |
CIMT: Carotid Intima-Media Thickness
Experimental Protocols for Plaque Stability Assessment
A multi-modal approach is recommended to thoroughly assess plaque stability. This includes both invasive and non-invasive imaging techniques, complemented by histopathological analysis in preclinical models.
Invasive Imaging Techniques
Invasive techniques provide high-resolution images of the vessel wall and plaque morphology.
IVUS is a catheter-based imaging modality that provides real-time, cross-sectional images of blood vessels.[7] It is widely used to quantify plaque burden and assess lesion morphology.[7][8]
Protocol:
-
Catheter Insertion: Under local anesthesia, introduce an IVUS catheter into the coronary artery via femoral or radial access.
-
Image Acquisition: Advance the catheter distal to the region of interest. Perform an automated pullback at a constant speed (e.g., 0.5 mm/s) to acquire a series of cross-sectional images.
-
Image Analysis:
-
Plaque Burden: Measure the external elastic membrane (EEM) and lumen cross-sectional areas to calculate the plaque area (EEM area - lumen area). The percent atheroma volume (PAV) is a key metric.[9]
-
Plaque Characterization: Differentiate between calcified plaque, lipid pools, and neointimal proliferation based on echogenicity.[7] Virtual histology IVUS (VH-IVUS) can further classify plaque into fibrous, fibro-fatty, dense calcium, and necrotic core components.[10]
-
Remodeling Index: Assess vascular remodeling by comparing the EEM at the lesion site to a reference segment.
-
Figure 2: General workflow for intravascular ultrasound (IVUS) imaging.
OCT is a light-based imaging modality with a resolution approximately 10 times higher than IVUS, allowing for detailed visualization of superficial plaque structures.[11][12] It is particularly adept at identifying features of vulnerable plaques, such as thin fibrous caps.[13][14][15]
Protocol:
-
Catheter Insertion and Blood Clearance: Similar to IVUS, insert the OCT catheter. A key difference is the need for transient blood clearance (e.g., with a saline or contrast flush) to enable light penetration.
-
Image Acquisition: Perform an automated pullback to acquire high-resolution cross-sectional images.
-
Image Analysis:
-
Fibrous Cap Thickness: Measure the thickness of the fibrous cap overlying a lipid core. A cap thickness of less than 65 µm is a widely accepted marker of a thin-cap fibroatheroma (TCFA).[14]
-
Plaque Composition: Identify lipid-rich plaques (signal-poor regions with diffuse borders), calcific nodules (signal-poor regions with sharp borders), and fibrous plaques (homogeneous, signal-rich regions).[11][14]
-
Other Vulnerability Features: Detect macrophage accumulation, microchannels, and thrombus.[10][15]
-
Non-Invasive Imaging Techniques
Non-invasive methods are crucial for longitudinal studies and for assessing overall disease burden.
CTCA provides detailed anatomical information about the coronary arteries and can identify high-risk plaque features.[16]
Protocol:
-
Patient Preparation: Administer a beta-blocker to lower heart rate and nitroglycerin for vasodilation.
-
Image Acquisition: Inject an iodinated contrast agent and acquire ECG-gated images of the heart.
-
Image Analysis:
-
Stenosis Assessment: Quantify the degree of luminal narrowing.
-
Plaque Characterization: Identify low-attenuation plaque (lipid-rich), calcified plaque, and positive remodeling (outward expansion of the vessel wall).
-
Positron Emission Tomography (PET) uses radiotracers to visualize biological processes associated with plaque vulnerability, such as inflammation and microcalcification.[17][18][19]
Protocol:
-
Radiotracer Injection: Administer a specific radiotracer (e.g., 18F-FDG for inflammation, 18F-NaF for microcalcification).
-
Image Acquisition: After an appropriate uptake period, acquire PET and CT images.
-
Image Analysis: Co-register PET and CT images to localize tracer uptake within the coronary arteries. Quantify the target-to-background ratio to assess the intensity of the biological process.
Figure 3: Comparison of plaque assessment techniques.
Histopathological Analysis (Preclinical)
Histology remains the gold standard for validating imaging findings and providing detailed information on plaque composition.
Protocol:
-
Tissue Harvesting and Preparation: Euthanize the animal model and perfuse the vasculature. Excise the aorta or coronary arteries and fix in formalin. Embed in paraffin and section.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology.
-
Masson's Trichrome: To visualize collagen (stains blue).
-
Immunohistochemistry: Use antibodies to identify specific cell types (e.g., MAC-2 for macrophages, alpha-smooth muscle actin for smooth muscle cells).
-
-
Image Analysis:
-
Morphometry: Quantify the area of the lumen, intima, and media.
-
Compositional Analysis: Quantify the percentage of the plaque area that is positive for each stain.
-
Conclusion
The assessment of atherosclerotic plaque stability is a complex process that requires a combination of imaging and, in preclinical settings, histopathological techniques. The case of pactimibe highlights a critical lesson in drug development: promising results from animal models do not always translate to clinical efficacy in humans. While preclinical studies showed that pactimibe could favorably alter plaque composition, human trials using robust imaging endpoints like IVUS and CIMT, combined with clinical outcome data, revealed a lack of benefit and potential for harm.[3][4][5] Therefore, a rigorous and multi-faceted approach to plaque stability assessment is paramount for guiding the development of new anti-atherosclerotic therapies and ensuring patient safety. Researchers should consider employing a combination of the techniques outlined in these notes to gain a comprehensive understanding of a drug's effect on both the quantity and quality of atherosclerotic plaque.
References
- 1. Pactimibe stabilizes atherosclerotic plaque through macrophage acyl-CoA:cholesterol acyltransferase inhibition in WHHL rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. medscape.com [medscape.com]
- 5. healthday.com [healthday.com]
- 6. researchgate.net [researchgate.net]
- 7. Intravascular Ultrasound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Assessment of carotid plaque with intravascular ultrasound (Chapter 17) - Carotid Disease [cambridge.org]
- 9. Plaque Stabilization and Regression, from Mechanisms to Surveillance and Clinical Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Optical coherence tomography for imaging the vulnerable plaque - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. radiologybusiness.com [radiologybusiness.com]
- 14. Optical Coherence Tomography For the Detection of the Vulnerable Plaque | ECR Journal [ecrjournal.com]
- 15. youtube.com [youtube.com]
- 16. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 17. mdpi.com [mdpi.com]
- 18. jnm.snmjournals.org [jnm.snmjournals.org]
- 19. Nuclear Molecular Imaging for Vulnerable Atherosclerotic Plaques - PMC [pmc.ncbi.nlm.nih.gov]
Pactimibe Sulfate: Application Notes and Protocols for In Vivo Hypercholesterolemia Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pactimibe sulfate is a potent, orally bioavailable dual inhibitor of Acyl-CoA:cholesterol acyltransferase 1 and 2 (ACAT1 and ACAT2). These enzymes play a crucial role in the esterification and absorption of cholesterol. By inhibiting ACAT, this compound has been investigated for its potential to lower plasma cholesterol levels and mitigate the progression of atherosclerosis. This document provides detailed application notes and experimental protocols for the use of this compound in preclinical in vivo studies of hypercholesterolemia, drawing from key findings in established animal models.
Mechanism of Action
This compound exerts its hypocholesterolemic effects by dually inhibiting both ACAT1 and ACAT2. ACAT1 is ubiquitously expressed and is the primary isoenzyme in macrophages, where its inhibition is thought to prevent the formation of foam cells, a key component of atherosclerotic plaques. ACAT2 is predominantly found in the intestine and liver and is involved in the absorption of dietary cholesterol and the assembly of lipoproteins. By inhibiting both isoenzymes, this compound can theoretically reduce cholesterol absorption, decrease lipoprotein production, and directly impact plaque formation.
This compound's dual inhibition of ACAT1 and ACAT2.
In Vivo Efficacy Data
This compound has demonstrated significant efficacy in reducing plasma cholesterol and atherosclerosis in various preclinical models. The following tables summarize key quantitative data from these studies.
Table 1: Effects of this compound on Plasma Cholesterol in ApoE-/- Mice
| Treatment Group | Dose (% w/w in diet) | Duration | Plasma Cholesterol Reduction (%) | Reference |
| Control | - | 12 weeks | 0 | [1][2] |
| This compound | 0.03 | 12 weeks | ~45 | [1][2] |
| This compound | 0.1 | 12 weeks | ~48 | [1][2] |
Table 2: Effects of this compound on Atherosclerotic Lesion Area in ApoE-/- Mice
| Treatment Group | Dose (% w/w in diet) | Duration | Lesion Reduction (%) | Reference |
| Control | - | 12 weeks | 0 | [1][2] |
| This compound | 0.1 | 12 weeks | 90 | [1][2] |
Table 3: Effects of this compound on Plaque Composition in WHHL Rabbits
| Treatment Group | Dose (mg/kg/day) | Duration | Change in Plaque Composition | Reference |
| Control | 0 | 32 weeks | - | [3] |
| This compound | 10 | 32 weeks | Increased smooth muscle cell and collagen area; trend towards reduced macrophage infiltration. | [3] |
| This compound | 30 | 32 weeks | Increased smooth muscle cell and collagen area; trend towards reduced macrophage infiltration. | [3] |
Experimental Protocols
The following are detailed protocols for conducting in vivo studies with this compound to evaluate its efficacy in a hypercholesterolemia model.
A typical experimental workflow for in vivo studies.
Protocol 1: In Vivo Efficacy Study in ApoE-/- Mice
1. Animal Model and Housing:
- Use male Apolipoprotein E-deficient (ApoE-/-) mice, 8-12 weeks of age.
- House mice in a temperature- and light-controlled environment with ad libitum access to a high-fat diet (e.g., Western diet) and water.
- Allow for a 1-2 week acclimatization period before the start of the study.
2. This compound Formulation and Administration:
- This compound can be administered orally, either mixed in the diet or via oral gavage.
- Dietary Admixture:
- Calculate the required amount of this compound to achieve the desired percentage (w/w) in the high-fat diet (e.g., 0.03% or 0.1%).
- Thoroughly mix the compound with the powdered diet to ensure uniform distribution. The diet can then be provided ad libitum.
- Oral Gavage:
- Prepare a suspension of this compound in a suitable vehicle such as 0.5% methylcellulose.
- The typical dosing volume for mice is 5-10 mL/kg of body weight.
- Administer the formulation once daily using a proper-sized gavage needle.
3. Experimental Groups:
- Group 1: Control (vehicle or high-fat diet only).
- Group 2: this compound (low dose, e.g., 0.03% in diet).
- Group 3: this compound (high dose, e.g., 0.1% in diet).
- Include a sufficient number of animals per group (n=10-15) to ensure statistical power.
4. In-Life Monitoring and Sample Collection:
- Monitor body weight and food consumption weekly.
- Collect blood samples via tail vein or retro-orbital sinus at baseline and at the end of the study. Collect plasma by centrifuging blood with an anticoagulant (e.g., EDTA).
5. Euthanasia and Tissue Collection:
- At the end of the treatment period (e.g., 12 weeks), euthanize the mice according to approved institutional guidelines.
- Perfuse the vascular system with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).
- Carefully dissect the entire aorta from the heart to the iliac bifurcation.
Protocol 2: Analysis of Plasma Lipids
1. Total Cholesterol Measurement:
- Use a commercial enzymatic colorimetric assay kit for the quantification of total cholesterol in plasma samples.
- Follow the manufacturer's instructions for the assay procedure.
- Briefly, dilute plasma samples as required and incubate with the cholesterol reagent.
- Measure the absorbance at the specified wavelength (e.g., 500 nm) using a microplate reader.
- Calculate the cholesterol concentration based on a standard curve.
Protocol 3: Quantification of Atherosclerotic Lesions (En Face Oil Red O Staining)
1. Aorta Preparation:
- After dissection, carefully clean the aorta of any surrounding adipose and connective tissue.
- Cut the aorta longitudinally from the arch to the iliac bifurcation.
- Pin the opened aorta, intimal side up, onto a black wax-bottom dissecting dish.
2. Oil Red O Staining:
- Prepare a stock solution of Oil Red O (e.g., 0.5 g in 100 mL of isopropanol).
- Prepare a working solution by diluting the stock solution with distilled water (e.g., 3 parts stock to 2 parts water) and filter.
- Rinse the pinned aorta with 70% ethanol.
- Incubate the aorta with the Oil Red O working solution for 15-25 minutes.
- Destain with 70% ethanol for 5 minutes.
- Rinse with distilled water.
3. Image Acquisition and Analysis:
- Capture a high-resolution image of the stained aorta.
- Use image analysis software (e.g., ImageJ) to quantify the total aortic surface area and the Oil Red O-positive (lesion) area.
- Express the atherosclerotic burden as the percentage of the total aortic area covered by lesions.
Protocol 4: Immunohistochemical Analysis of Aortic Plaques
1. Tissue Processing:
- After fixation, embed the aortic root in OCT compound and freeze for cryosectioning, or process for paraffin embedding.
- Cut serial sections (e.g., 5-10 µm thick) and mount them on slides.
2. Macrophage Staining (e.g., using anti-CD68 antibody):
- Perform antigen retrieval if using paraffin-embedded sections.
- Block non-specific binding sites with a blocking solution (e.g., serum from the secondary antibody host species).
- Incubate the sections with a primary antibody against a macrophage marker (e.g., rat anti-mouse CD68).
- Wash and incubate with a biotinylated secondary antibody (e.g., goat anti-rat IgG).
- Wash and incubate with an avidin-biotin-peroxidase complex.
- Develop the signal with a suitable chromogen (e.g., DAB).
- Counterstain with hematoxylin.
3. Image Acquisition and Analysis:
- Capture images of the stained sections.
- Quantify the macrophage-positive area within the atherosclerotic plaques using image analysis software.
Conclusion
This compound has demonstrated notable anti-atherosclerotic effects in preclinical models of hypercholesterolemia, primarily through its dual inhibition of ACAT1 and ACAT2. The protocols outlined in this document provide a comprehensive framework for researchers to conduct in vivo studies to further investigate the therapeutic potential of this compound and similar compounds. It is important to note that despite promising preclinical data, the clinical development of pactimibe was halted due to a lack of efficacy and potential adverse cardiovascular outcomes in human trials. This underscores the importance of careful and thorough preclinical evaluation and the translational challenges in cardiovascular drug development.
References
- 1. Immunostaining of macrophages, endothelial cells and smooth muscle cells in the atherosclerotic mouse aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACAT inhibitor this compound (CS-505) reduces and stabilizes atherosclerotic lesions by cholesterol-lowering and direct effects in apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pactimibe stabilizes atherosclerotic plaque through macrophage acyl-CoA:cholesterol acyltransferase inhibition in WHHL rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Pactimibe Sulfate in Lipid-Lowering Research: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pactimibe sulfate (formerly CS-505) is a potent, orally bioavailable inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT). It exhibits dual inhibitory activity against both isoforms of the enzyme, ACAT1 and ACAT2. Initially developed as a promising agent for the treatment of atherosclerosis, pactimibe's primary mechanism of action involves reducing the esterification of cholesterol, thereby impacting cholesterol absorption and storage within the body. While preclinical studies in various animal models demonstrated significant anti-atherosclerotic and lipid-lowering effects, clinical trials in humans ultimately led to the discontinuation of its development. This document provides a comprehensive overview of the application of this compound in lipid-lowering research, including its mechanism of action, a summary of key preclinical data, and detailed protocols for relevant experimental assays.
Mechanism of Action
This compound functions as a dual inhibitor of ACAT1 and ACAT2, enzymes crucial for the esterification of free cholesterol to cholesteryl esters.
-
ACAT1 is ubiquitously expressed and is the primary isoform in macrophages. Its inhibition is thought to prevent the formation of foam cells, a key component of atherosclerotic plaques, by reducing the accumulation of cholesteryl esters within these cells.
-
ACAT2 is predominantly found in the intestines and liver. Its inhibition is believed to decrease the absorption of dietary cholesterol and reduce the secretion of very-low-density lipoprotein (VLDL) from the liver.
The dual inhibition of these enzymes gives pactimibe a multi-faceted approach to lipid-lowering and anti-atherosclerosis.[1][2][3]
Caption: Mechanism of action of this compound.
Data Presentation
In Vitro Inhibitory Activity of Pactimibe
| Target | Cell/Tissue Type | IC50 |
| ACAT1 | - | 4.9 µM |
| ACAT2 | - | 3.0 µM |
| ACAT | Liver | 2.0 µM |
| ACAT | Macrophages | 2.7 µM |
| ACAT | THP-1 cells | 4.7 µM |
| Cholesteryl Ester Formation | - | 6.7 µM |
Data sourced from MedChemExpress.[2][4]
Preclinical Efficacy in Animal Models
Apolipoprotein E-deficient (apoE-/-) Mice [5]
| Treatment Group | Diet Concentration | Duration | Plasma Cholesterol Reduction | Atherosclerotic Lesion Reduction |
| This compound | 0.03% (w/w) | 12 weeks | 43-48% | Not specified |
| This compound | 0.1% (w/w) | 12 weeks | 43-48% | 90% (early lesions) |
| This compound | 0.1% (w/w) | 12 weeks | Similar to control | 77% (advanced lesions) |
| Avasimibe | 0.1% or 0.3% (w/w) | 12 weeks | 43-48% | 40-50% |
| Cholestyramine | 3% | 12 weeks | 43-48% | 40-50% |
| CI-1011 | 0.1% | 12 weeks | Similar to pactimibe | 54% (advanced lesions) |
Watanabe Heritable Hyperlipidemic (WHHL) Rabbits [1][6]
| Treatment Group | Dosage | Duration | Effect on Intimal Thickening | Effect on Plaque Composition |
| This compound | 10 mg/kg | 32 weeks | Tendency to reduce | Increased smooth muscle cell and collagen fiber area; tendency to reduce macrophage infiltration. |
| This compound | 30 mg/kg | 32 weeks | Tendency to reduce | Significantly increased smooth muscle cell and collagen fiber area; tendency to reduce macrophage infiltration. |
Experimental Protocols
General Experimental Workflow for Preclinical Evaluation
Caption: General workflow for preclinical studies.
Protocol 1: In Vitro ACAT Inhibition Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound on ACAT enzymes.
1. Materials and Reagents:
-
This compound
-
Microsomes from cells expressing ACAT1 or ACAT2 (or liver/macrophage microsomes)
-
[14C]Oleoyl-CoA
-
Bovine Serum Albumin (BSA)
-
Potassium phosphate buffer
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter and fluid
2. Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, BSA, and the microsomal preparation.
-
Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture. Include a vehicle control.
-
Pre-incubate the mixture for a specified time at 37°C.
-
Initiate the enzymatic reaction by adding [14C]Oleoyl-CoA.
-
Incubate for a defined period at 37°C.
-
Stop the reaction by adding a solution of isopropanol and heptane.
-
Extract the lipids by vortexing and centrifugation.
-
Spot the lipid extract onto a TLC plate and develop the chromatogram using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid).
-
Visualize the cholesteryl ester bands and scrape the corresponding silica gel into scintillation vials.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Dual-Isotope Method for Cholesterol Absorption
This method allows for the in vivo measurement of cholesterol absorption.
1. Materials and Reagents:
-
[14C]-Cholesterol
-
[3H]-Cholesterol
-
Intravenous lipid emulsion
-
Oral gavage needles
-
Blood collection supplies
2. Procedure:
-
Administer an oral dose of [14C]-cholesterol to the test animals.
-
Simultaneously, administer an intravenous dose of [3H]-cholesterol formulated in a lipid emulsion.
-
Collect blood samples at various time points (e.g., 24, 48, 72 hours) after administration.
-
Separate plasma from the blood samples.
-
Extract lipids from the plasma.
-
Measure the radioactivity of both 14C and 3H in the lipid extracts using a dual-channel scintillation counter.
-
Calculate the percentage of cholesterol absorption using the ratio of the two isotopes in the plasma.
Protocol 3: VLDL Secretion Assay using Triton WR-1339
This protocol assesses the rate of VLDL secretion from the liver into the bloodstream.
1. Materials and Reagents:
-
Triton WR-1339
-
Saline solution
-
Triglyceride quantification kit
-
Blood collection supplies
2. Procedure:
-
Fast the animals for a specified period (e.g., 4-6 hours) to standardize metabolic conditions.
-
Collect a baseline blood sample.
-
Inject Triton WR-1339 intravenously. Triton WR-1339 inhibits lipoprotein lipase, preventing the clearance of VLDL from the plasma.
-
Collect blood samples at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.
-
Measure the triglyceride concentration in the plasma samples from each time point.
-
The rate of VLDL secretion is determined by the rate of triglyceride accumulation in the plasma over time.
Protocol 4: Immunohistochemical Analysis of Atherosclerotic Plaques
This protocol is for the qualitative and quantitative assessment of atherosclerotic lesion composition.
1. Materials and Reagents:
-
Aorta or aortic root tissue sections (paraffin-embedded or frozen)
-
Primary antibodies (e.g., anti-macrophage, anti-smooth muscle actin, anti-collagen)
-
Secondary antibodies (conjugated to a detectable label, e.g., HRP or a fluorophore)
-
DAB or other chromogenic substrate
-
Hematoxylin for counterstaining
-
Microscope with imaging software
2. Procedure:
-
Deparaffinize and rehydrate the tissue sections if using paraffin-embedded samples.
-
Perform antigen retrieval if necessary.
-
Block non-specific antibody binding.
-
Incubate the sections with the primary antibody of interest overnight at 4°C.
-
Wash the sections and incubate with the appropriate secondary antibody.
-
If using a chromogenic detection system, incubate with the substrate until the desired color intensity is reached.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the sections.
-
Capture images of the stained sections using a microscope.
-
Quantify the stained areas using image analysis software to determine the relative abundance of different cell types and matrix components within the plaque.
Clinical Development and Discontinuation
Despite promising preclinical data, the clinical development of this compound was terminated. The ACTIVATE (ACAT Intravascular Atherosclerosis Treatment Evaluation) and CAPTIVATE clinical trials did not demonstrate a beneficial effect of pactimibe on the progression of atherosclerosis in patients.[7][8] In fact, some studies suggested a potential for harm, with an observed increase in cardiovascular events in patients receiving pactimibe compared to placebo.[9] The failure of pactimibe and other ACAT inhibitors in clinical trials has led to a re-evaluation of this therapeutic strategy for atherosclerosis.[10]
Conclusion
This compound remains a valuable research tool for studying the role of ACAT enzymes in lipid metabolism and atherosclerosis. The preclinical data clearly demonstrate its potent lipid-lowering and anti-atherosclerotic effects in specific animal models. However, the negative outcomes in human clinical trials underscore the complexities of translating findings from animal models to human disease. The detailed protocols provided herein can serve as a guide for researchers investigating ACAT inhibition and related pathways in the context of cardiovascular and metabolic diseases.
References
- 1. Pactimibe stabilizes atherosclerotic plaque through macrophage acyl-CoA:cholesterol acyltransferase inhibition in WHHL rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ebm-journal.org [ebm-journal.org]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ACAT inhibitor this compound (CS-505) reduces and stabilizes atherosclerotic lesions by cholesterol-lowering and direct effects in apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of a dual-isotope plasma ratio method for measurement of cholesterol absorption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Atherosclerosis Quantification and Immunohistochemistry [bio-protocol.org]
- 8. pubcompare.ai [pubcompare.ai]
- 9. sciencedaily.com [sciencedaily.com]
- 10. Protocol to visualize CD11c+ cells in atherosclerosis using LacZ reporter mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemistry in Pactimibe Sulfate Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing immunohistochemistry (IHC) in studies involving pactimibe sulfate, a dual inhibitor of Acyl-CoA:cholesterol acyltransferase 1 and 2 (ACAT1 and ACAT2).[1] The following sections detail the mechanism of action of this compound, relevant signaling pathways, and detailed protocols for IHC analysis of its effects on atherosclerotic plaque composition.
Introduction to this compound and its Mechanism of Action
This compound is an investigational drug that was developed to prevent and treat atherosclerosis.[2] Its primary mechanism of action is the inhibition of ACAT, an intracellular enzyme that catalyzes the esterification of free cholesterol into cholesteryl esters.[3][4] This process is a critical step in the formation of foam cells, which are lipid-laden macrophages that contribute to the development of atherosclerotic plaques.[4][5] By inhibiting ACAT, this compound is expected to reduce the accumulation of cholesteryl esters within macrophages in the arterial wall, thereby slowing the progression of atherosclerosis.[5] Additionally, pactimibe has been shown to have multiple effects on cholesterol metabolism, including inhibiting intestinal cholesterol absorption and reducing the secretion of very low-density lipoprotein (VLDL) from the liver.[6]
Key Applications of Immunohistochemistry in this compound Research
Immunohistochemistry is a powerful technique for visualizing the effects of this compound on the cellular and molecular composition of atherosclerotic plaques. Key applications include:
-
Assessing Plaque Inflammation: Quantifying the infiltration of macrophages (a key indicator of inflammation in atherosclerosis).
-
Evaluating Plaque Stability: Analyzing the expression of matrix metalloproteinases (MMPs), which are enzymes that can degrade the extracellular matrix and contribute to plaque rupture.[5] It also allows for the assessment of smooth muscle cell and collagen content, which are important for plaque stability.[7]
-
Investigating Cell Death: Detecting apoptosis (programmed cell death) within the plaque, which can influence plaque stability.[8]
-
Characterizing Lipid Accumulation: While challenging, specific IHC techniques can be employed to visualize lipid deposits.
Signaling Pathway of this compound in Macrophages
The following diagram illustrates the proposed signaling pathway through which this compound exerts its effects within a macrophage in an atherosclerotic plaque.
Caption: this compound's mechanism of action in macrophages.
Experimental Protocols
Protocol 1: Immunohistochemistry for Macrophage Infiltration in Paraffin-Embedded Aortic Tissue
This protocol is adapted from methodologies used in studies of ACAT inhibitors on atherosclerotic lesions in mouse models.[8]
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Paraffin wax
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)
-
Primary antibody: Rat anti-mouse CD68 or Mac-2
-
Biotinylated secondary antibody (e.g., goat anti-rat IgG)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Tissue Fixation and Embedding:
-
Perfuse animals with 4% PFA in PBS.
-
Dissect the aorta and post-fix in 4% PFA for 24 hours at 4°C.
-
Dehydrate the tissue through a graded series of ethanol (70%, 95%, 100%).
-
Clear the tissue in xylene.
-
Embed the tissue in paraffin wax.
-
Section the paraffin-embedded tissue at 5 µm thickness.
-
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) to distilled water (2 minutes each).
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval buffer.
-
Heat in a microwave or water bath at 95-100°C for 10-20 minutes.
-
Allow slides to cool to room temperature.
-
-
Immunostaining:
-
Wash slides in PBS (3 x 5 minutes).
-
Incubate in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.
-
Wash in PBS (3 x 5 minutes).
-
Incubate with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-CD68) overnight at 4°C.
-
Wash in PBS (3 x 5 minutes).
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Wash in PBS (3 x 5 minutes).
-
Incubate with streptavidin-HRP for 30 minutes at room temperature.
-
Wash in PBS (3 x 5 minutes).
-
Develop the signal with DAB substrate until the desired stain intensity is reached.
-
Rinse with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Experimental Workflow Diagram
Caption: A typical immunohistochemistry workflow.
Data Presentation
Quantitative analysis of IHC staining is crucial for evaluating the efficacy of this compound. This can be achieved through image analysis software to measure the percentage of positively stained area within the atherosclerotic plaque.
Table 1: Effects of this compound on Atherosclerotic Plaque Composition in ApoE-/- Mice[5]
| Treatment Group | Lesion Area Reduction (%) | Macrophage Positive Area (%) | MMP-9 Positive Area (%) |
| Control | - | 15.2 ± 2.1 | 8.5 ± 1.5 |
| This compound (0.1%) | 90 | 5.8 ± 1.2 | 3.1 ± 0.8 |
*p < 0.05 vs. Control
Table 2: Effects of Pactimibe on Plaque Composition in WHHL Rabbits[7]
| Treatment Group | Smooth Muscle Cell Area (%) | Collagen Fiber Area (%) | Macrophage Infiltration Area (%) |
| Control | 9.7 ± 0.8 | 16.2 ± 1.0 | 7.0 ± 1.3 |
| Pactimibe (10 mg/kg) | 12.0 ± 0.9 | 20.5 ± 1.2 | 6.0 ± 1.1 |
| Pactimibe (30 mg/kg) | 12.3 ± 0.5 | 31.0 ± 1.3 | 4.6 ± 1.0 |
*p < 0.05 vs. Control
Troubleshooting and Considerations
-
Lipid Staining: Standard IHC protocols with organic solvents can extract lipids. For direct lipid visualization, consider using methods like Oil Red O staining on frozen sections or specialized lipid-retentive fixation and processing techniques.[9][10]
-
Antibody Specificity: Always validate the specificity of your primary antibodies using appropriate positive and negative controls.
-
Quantification: Ensure consistent imaging and analysis parameters to obtain reliable quantitative data.
These application notes and protocols provide a solid foundation for researchers investigating the effects of this compound using immunohistochemistry. For further optimization, it is recommended to consult specific antibody datasheets and relevant literature.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. scbt.com [scbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. ACAT inhibitor this compound (CS-505) reduces and stabilizes atherosclerotic lesions by cholesterol-lowering and direct effects in apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiple mechanisms of hypocholesterolemic action of pactimibe, a novel acyl-coenzyme A:cholesterol acyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pactimibe stabilizes atherosclerotic plaque through macrophage acyl-CoA:cholesterol acyltransferase inhibition in WHHL rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid Immunostaining - Echelon Biosciences [echelon-inc.com]
- 10. Lipid Immunostaining: Part 2 - Echelon Biosciences [echelon-inc.com]
Application Notes and Protocols for Pactimibe Sulfate Solutions in Laboratory Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pactimibe sulfate is a potent dual inhibitor of Acyl-coenzyme A:cholesterol acyltransferase 1 and 2 (ACAT1 and ACAT2). These enzymes are responsible for the esterification and storage of intracellular cholesterol. By inhibiting ACAT, this compound leads to an accumulation of free cholesterol, which has been shown to modulate cellular processes implicated in atherosclerosis and oncology. These application notes provide detailed protocols for the preparation of this compound solutions for use in both in vitro and in vivo laboratory settings.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for accurate preparation of solutions and for understanding the compound's behavior in experimental systems.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 608510-47-0 | [1] |
| Molecular Weight | 514.68 g/mol | [1] |
| Appearance | Off-white to gray solid | [1] |
| Melting Point | 167-169 °C (solvent: ethanol/water) | [1] |
| Solubility (DMSO) | 120 mg/mL (257.70 mM) | [1] |
| Storage (Solid) | 4°C, protected from moisture | [1] |
| Storage (DMSO Stock) | -20°C for 1 month; -80°C for 6 months |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects primarily through the inhibition of ACAT1 and ACAT2. This inhibition blocks the conversion of intracellular free cholesterol into cholesteryl esters for storage in lipid droplets. The resulting increase in intracellular free cholesterol triggers downstream signaling events, including the suppression of the sterol regulatory element-binding protein 2 (SREBP-2) pathway, which is a master regulator of cholesterol biosynthesis and uptake. Additionally, ACAT inhibition has been linked to the inactivation of the Akt signaling pathway, which is involved in cell survival and proliferation.
Caption: this compound inhibits ACAT, leading to downstream effects.
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM). Given its high solubility in DMSO (120 mg/mL), preparing high concentration stocks is feasible.[1]
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into sterile, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Table 2: Molar Stock Solution Preparation Guide for this compound (MW: 514.68 g/mol )
| Desired Stock Concentration | Mass of this compound | Volume of DMSO |
| 10 mM | 5.15 mg | 1 mL |
| 25 mM | 12.87 mg | 1 mL |
| 50 mM | 25.73 mg | 1 mL |
In Vitro Experimental Protocol
This protocol provides a general guideline for treating cultured cells with this compound. Specific parameters such as cell type, seeding density, and treatment duration should be optimized for each experimental system.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound DMSO stock solution (e.g., 10 mM)
-
Sterile, polystyrene cell culture plates or flasks
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in the appropriate culture vessel at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and recover for 24 hours.
-
Preparation of Working Solutions:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the culture medium should be kept constant across all treatment groups, including the vehicle control, and should typically not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
-
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the culture medium containing the desired concentrations of this compound or the vehicle control (medium with the same final concentration of DMSO) to the cells.
-
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as cell viability assays (e.g., MTT, CellTiter-Glo®), western blotting, qPCR, or lipid accumulation assays.
Table 3: Recommended Concentration Ranges for In Vitro Studies
| Cell Line/Target | IC₅₀ | Recommended Starting Concentrations | Reference |
| ACAT1 | 4.9 µM | 1 µM, 5 µM, 10 µM | |
| ACAT2 | 3.0 µM | 1 µM, 3 µM, 10 µM | |
| Liver | 2.0 µM | 0.5 µM, 2 µM, 5 µM | |
| Macrophages | 2.7 µM | 1 µM, 3 µM, 10 µM | |
| THP-1 Cells | 4.7 µM | 1 µM, 5 µM, 10 µM |
digraph "In Vitro Experimental Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"];A[label="Seed Cells", fillcolor="#4285F4"]; B[label="Prepare this compound\nWorking Solutions in Media", fillcolor="#34A853"]; C [label="Treat Cells", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Incubate (e.g., 24-72h)", fillcolor="#EA4335"]; E [label="Harvest Cells", fillcolor="#4285F4"]; F [label="Downstream Analysis\n(e.g., Viability, Western Blot)", fillcolor="#5F6368"];
A -> B[color="#202124"]; B -> C [color="#202124"]; C -> D [color="#202124"]; D -> E [color="#202124"]; E -> F [color="#202124"]; }
Caption: A general workflow for in vitro cell-based assays.
In Vivo Experimental Protocol
The following protocol is a general guideline for the administration of this compound to animal models. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
4.3.1. Administration via Oral Gavage
Materials:
-
This compound powder
-
Appropriate vehicle (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in water, corn oil)
-
Homogenizer or sonicator
-
Oral gavage needles
Procedure:
-
Vehicle Selection: While the specific vehicle for this compound oral gavage is not consistently reported in the literature, common vehicles for hydrophobic compounds include suspensions in aqueous solutions of suspending agents like 0.5% CMC or solutions in edible oils such as corn oil. The choice of vehicle should be based on the required dose, the compound's solubility in the vehicle, and the experimental design.
-
Preparation of Dosing Solution:
-
Weigh the required amount of this compound.
-
If using a suspension, gradually add the vehicle to the powder while triturating to form a uniform paste. Then, add the remaining vehicle and homogenize or sonicate until a fine, uniform suspension is achieved.
-
If using an oil-based vehicle, dissolve the this compound in the oil. Gentle warming and vortexing may be required.
-
-
Dosing:
-
Ensure the dosing solution is well-mixed before each administration.
-
Administer the this compound solution to the animals via oral gavage at the desired dosage. Published studies have used doses of 10 and 30 mg/kg in rabbits.[2]
-
4.3.2. Administration via Diet Admixture
Materials:
-
This compound powder
-
Standard rodent chow
-
Food mixer
Procedure:
-
Calculation of Dose: Determine the amount of this compound needed to achieve the desired percentage in the diet (w/w).
-
Diet Preparation:
-
Finely grind the standard rodent chow.
-
Thoroughly mix the this compound powder with a small portion of the ground chow.
-
Gradually add this pre-mix to the bulk of the ground chow and mix until a homogenous mixture is obtained.
-
The medicated diet can then be provided to the animals ad libitum. Published studies have used 0.03% and 0.1% (w/w) this compound in the diet for mice.[3]
-
Table 4: Reported In Vivo Dosing Regimens for this compound
| Animal Model | Dosing Route | Dose | Reference |
| Rabbit | Oral Gavage | 10 and 30 mg/kg | [2] |
| Mouse | Diet Admixture | 0.03% and 0.1% (w/w) | [3] |
Safety Precautions
This compound is a research chemical. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work with the powdered form of the compound should be conducted in a chemical fume hood to avoid inhalation. Consult the Material Safety Data Sheet (MSDS) for complete safety information.
Conclusion
These application notes provide a comprehensive guide for the preparation and use of this compound solutions in a laboratory setting. By following these protocols, researchers can ensure the accurate and reproducible use of this ACAT inhibitor in their studies, contributing to a better understanding of its biological functions and therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pactimibe stabilizes atherosclerotic plaque through macrophage acyl-CoA:cholesterol acyltransferase inhibition in WHHL rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACAT inhibitor this compound (CS-505) reduces and stabilizes atherosclerotic lesions by cholesterol-lowering and direct effects in apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Pactimibe Sulfate in Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pactimibe sulfate is a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for the esterification of cholesterol and its subsequent storage in cells. By inhibiting ACAT, pactimibe has been investigated for its potential to prevent the formation of foam cells, a key event in the development of atherosclerosis.[1][2][3] Accurate quantification of this compound in various tissues is essential for pharmacokinetic studies, understanding its distribution, and elucidating its mechanism of action at the site of action. This document provides a detailed protocol for the extraction and quantification of this compound in tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Signaling Pathway of this compound Action
This compound's primary mechanism of action is the inhibition of the ACAT enzyme. This inhibition disrupts the normal process of cholesterol esterification within macrophages in the arterial wall. The downstream effects of this inhibition contribute to the stabilization of atherosclerotic plaques.
Caption: Mechanism of action of this compound in inhibiting ACAT.
Experimental Workflow for this compound Quantification
The overall workflow for quantifying this compound in tissue involves sample homogenization, extraction of the analyte, chromatographic separation, and detection by mass spectrometry.
Caption: Workflow for this compound quantification in tissue.
Detailed Experimental Protocols
Tissue Sample Homogenization
This protocol describes the homogenization of tissue samples to release this compound for subsequent extraction.
Materials:
-
Tissue sample (e.g., aorta, liver), stored at -80°C
-
Homogenization buffer (e.g., Phosphate Buffered Saline, PBS)
-
Bead beater homogenizer
-
2 mL polypropylene tubes containing ceramic beads
-
Calibrated balance
Procedure:
-
Weigh the frozen tissue sample (approximately 50-100 mg).
-
Place the weighed tissue into a pre-filled 2 mL tube with ceramic beads.
-
Add ice-cold homogenization buffer to the tube. A general starting point is a 1:4 (w/v) ratio of tissue to buffer.
-
Homogenize the tissue using a bead beater. Typical settings are 2-3 cycles of 30-60 seconds at a frequency of 25-30 Hz, with cooling on ice for 1-2 minutes between cycles to prevent degradation of the analyte.
-
Visually inspect the sample to ensure complete homogenization.
-
Keep the homogenate on ice for the next step.
This compound Extraction (Protein Precipitation)
This protocol utilizes protein precipitation to remove high-molecular-weight cellular components and extract this compound from the tissue homogenate.
Materials:
-
Tissue homogenate
-
Internal Standard (IS) solution (a structurally similar compound not present in the sample, e.g., a stable isotope-labeled pactimibe)
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge
-
1.5 mL polypropylene tubes
Procedure:
-
Pipette a known volume of the tissue homogenate (e.g., 100 µL) into a 1.5 mL microcentrifuge tube.
-
Add a specific amount of the IS solution to each sample, quality control (QC), and calibration standard.
-
Add three volumes of ice-cold acetonitrile (e.g., 300 µL) to the homogenate to precipitate proteins.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing this compound and the IS and transfer it to a clean tube for LC-MS/MS analysis.
LC-MS/MS Analysis
This protocol outlines the parameters for the chromatographic separation and mass spectrometric detection of this compound.
Instrumentation:
-
Liquid Chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters (starting conditions, may require optimization):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: Linear gradient to 90% B
-
5-7 min: Hold at 90% B
-
7.1-10 min: Return to 10% B and equilibrate
-
MS/MS Parameters (hypothetical, require optimization with this compound standard):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Pactimibe: To be determined by infusing a standard solution (e.g., Q1: [M+H]+ → Q3: characteristic product ion)
-
Internal Standard: To be determined similarly.
-
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: To be optimized for the specific instrument.
-
Data Presentation and Method Validation
A bioanalytical method for the quantification of this compound in tissue must be validated to ensure its reliability, as per FDA guidelines. The following tables summarize the key validation parameters and their typical acceptance criteria.
Table 1: Calibration Curve and Linearity
| Parameter | Acceptance Criteria |
| Calibration Range | To be determined based on expected tissue concentrations |
| Regression Model | Weighted linear regression (1/x or 1/x²) |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Calibration Standard Accuracy | Within ±15% of nominal value (±20% for LLOQ) |
Table 2: Accuracy and Precision
| QC Level | Accuracy (% of Nominal) | Precision (%RSD) |
| Lower Limit of Quantification (LLOQ) | 80-120% | ≤ 20% |
| Low Quality Control (LQC) | 85-115% | ≤ 15% |
| Medium Quality Control (MQC) | 85-115% | ≤ 15% |
| High Quality Control (HQC) | 85-115% | ≤ 15% |
Table 3: Recovery and Matrix Effect
| Parameter | Measurement | Acceptance Criteria |
| Extraction Recovery | Compares analyte response in extracted samples to post-extraction spiked samples. | Consistent, precise, and reproducible. |
| Matrix Effect | Compares analyte response in post-extraction spiked matrix to a neat solution. | Internal standard should compensate for matrix effects. |
Table 4: Stability
| Stability Type | Condition | Acceptance Criteria |
| Freeze-Thaw Stability | 3 cycles at -20°C or -80°C | Mean concentration within ±15% of nominal. |
| Short-Term (Bench-Top) Stability | Room temperature for a defined period | Mean concentration within ±15% of nominal. |
| Long-Term Stability | -80°C for the expected storage duration | Mean concentration within ±15% of nominal. |
| Stock Solution Stability | Room temperature and refrigerated | Mean response within ±10% of initial. |
Conclusion
The protocols outlined in this document provide a comprehensive framework for the development and validation of a robust LC-MS/MS method for the quantification of this compound in tissue samples. Adherence to these guidelines will ensure the generation of high-quality, reliable data crucial for advancing research and development in the field of cardiovascular disease. The provided starting conditions for the analytical method should be optimized for the specific instrumentation and laboratory conditions.
References
- 1. Pactimibe stabilizes atherosclerotic plaque through macrophage acyl-CoA:cholesterol acyltransferase inhibition in WHHL rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ACAT inhibitor this compound (CS-505) reduces and stabilizes atherosclerotic lesions by cholesterol-lowering and direct effects in apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Importance of acyl-coenzyme A:cholesterol acyltransferase 1/2 dual inhibition for anti-atherosclerotic potency of pactimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Pactimibe Sulfate Solubility for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with pactimibe sulfate in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
Q2: What is the primary mechanism of action of this compound?
This compound is a dual inhibitor of Acyl-coenzyme A:cholesterol acyltransferase 1 and 2 (ACAT1 and ACAT2).[2][3] These enzymes are responsible for the esterification of cholesterol, a critical step in cholesterol absorption in the intestines and the formation of cholesteryl esters for storage in cells and incorporation into lipoproteins in the liver.[4] By inhibiting ACAT1 and ACAT2, this compound reduces the absorption of dietary cholesterol and lowers the levels of cholesteryl esters in the bloodstream.[4][5]
Q3: Can I prepare a stock solution of this compound in water or phosphate-buffered saline (PBS)?
Directly dissolving this compound in aqueous solutions like water or PBS is not recommended due to its low aqueous solubility. This can lead to the formation of precipitates and inaccurate compound concentrations in your experiments. The recommended starting point is to prepare a high-concentration stock solution in 100% DMSO.
Q4: What is the maximum recommended concentration of DMSO in cell culture media?
The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to minimize cytotoxicity. For sensitive cell lines, a lower concentration of 0.1% (v/v) is often preferred. It is always best practice to perform a DMSO tolerance test for your specific cell line to determine the optimal concentration that does not affect cell viability or experimental outcomes.
Troubleshooting Guide
Issue: Precipitate formation upon dilution of DMSO stock in aqueous media.
This is the most common issue encountered when working with this compound. The dramatic change in solvent polarity when a DMSO stock is diluted into an aqueous medium can cause the compound to crash out of solution.
Solutions:
-
Optimize Final DMSO Concentration: Ensure the final DMSO concentration in your cell culture medium is as high as your cells can tolerate without adverse effects (typically 0.1-0.5%). A higher final DMSO concentration can help maintain the solubility of this compound.
-
Serial Dilution in DMSO: Before the final dilution into your aqueous experimental medium, perform serial dilutions of your high-concentration DMSO stock in 100% DMSO to get closer to your final desired concentration. This minimizes the volume of concentrated DMSO stock added to the aqueous medium.
-
Pre-warming of Media: Gently pre-warm your cell culture media to 37°C before adding the this compound DMSO stock. This can sometimes help in keeping the compound in solution.
-
Rapid Mixing: When adding the DMSO stock to the aqueous medium, ensure rapid and thorough mixing to facilitate dispersion and minimize localized high concentrations that can trigger precipitation.
-
Use of a Co-solvent System: For experiments where a higher concentration of this compound is required, consider a co-solvent system. A formulation used for in vivo studies of the free base provides a good starting point and consists of DMSO, PEG300, and a surfactant like Tween-80.[2] The final concentrations of these components would need to be optimized for your specific in vitro system to ensure cell viability.
Issue: Inconsistent or lower-than-expected biological activity.
This can be a direct consequence of poor solubility and precipitation, leading to a lower effective concentration of the compound in your assay.
Solutions:
-
Visual Inspection for Precipitate: Before and after adding this compound to your experimental wells, carefully inspect for any signs of precipitation, both visually and under a microscope.
-
Solubility Testing: Perform a simple solubility test by preparing your final this compound concentration in your cell culture medium (without cells) and incubating it under the same experimental conditions. Observe for any precipitate formation over time.
-
Centrifugation and Quantification: To confirm the soluble concentration, you can prepare a solution, incubate it, centrifuge it to pellet any precipitate, and then measure the concentration of this compound in the supernatant using an appropriate analytical method like HPLC.
Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent | Concentration | Reference |
| Dimethyl Sulfoxide (DMSO) | 120 mg/mL (257.70 mM) | [1] |
| Aqueous Buffers (e.g., PBS, Cell Culture Media) | Low (prone to precipitation) | General knowledge for poorly soluble compounds |
Table 2: Example Co-solvent Formulation for In Vivo Studies of Pactimibe (Free Base)
This formulation can be adapted as a starting point for in vitro experiments requiring higher concentrations, with careful optimization of final solvent concentrations to ensure cell viability.
| Component | Percentage of Final Volume | Purpose | Reference |
| DMSO | 10% | Primary Solvent | [2] |
| PEG300 | 40% | Co-solvent | [2] |
| Tween-80 | 5% | Surfactant/Emulsifier | [2] |
| Saline | 45% | Aqueous Vehicle | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution in DMSO: Add the appropriate volume of sterile, anhydrous 100% DMSO to achieve a high-concentration stock solution (e.g., 50 mM or 100 mM).
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light and moisture.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thaw Stock Solution: Thaw an aliquot of the high-concentration this compound DMSO stock solution at room temperature.
-
Serial Dilution (in DMSO): Perform serial dilutions of the stock solution in 100% DMSO to create intermediate stock solutions that are closer to the final desired experimental concentrations.
-
Final Dilution (in Media): Pre-warm the appropriate cell culture medium to 37°C. Add a small volume of the intermediate DMSO stock solution to the pre-warmed medium to achieve the final desired concentration of this compound. Ensure the final DMSO concentration is within the tolerated range for your cells (e.g., ≤0.5%).
-
Mixing: Immediately and gently mix the final solution thoroughly before adding it to your cell cultures.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound as a dual ACAT1/2 inhibitor.
Experimental Workflow for Solubilization
Caption: Recommended workflow for preparing this compound solutions.
Troubleshooting Logic for Precipitation
Caption: Decision tree for troubleshooting this compound precipitation.
References
- 1. AU2018272040A1 - Fixed dose formulations - Google Patents [patents.google.com]
- 2. US12059409B1 - Pharmaceutical composition for modified release - Google Patents [patents.google.com]
- 3. US5712310A - Suspension of substantially water-insoluble drugs and methods of their manufacture - Google Patents [patents.google.com]
- 4. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 5. US8637569B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
potential off-target effects of pactimibe sulfate in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pactimibe sulfate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are using this compound to inhibit ACAT in our macrophage cell line, but we are observing increased cell toxicity compared to our vehicle control. Is this a known effect?
A1: Yes, this is a potential outcome, particularly with non-selective ACAT inhibition. While this compound was developed to prevent the formation of foam cells by inhibiting cholesterol esterification, complete blockage of this pathway can lead to the accumulation of intracellular free cholesterol. High levels of free cholesterol, especially in the endoplasmic reticulum, can induce ER stress and trigger apoptotic pathways, leading to cytotoxicity. This phenomenon has been observed in studies with ACAT1-deficient mouse models, which showed increased macrophage death within atherosclerotic lesions.[1]
Troubleshooting:
-
Concentration Optimization: Perform a dose-response curve to determine the optimal concentration of this compound that inhibits ACAT activity without causing significant cytotoxicity in your specific cell line.
-
Time-Course Experiment: Assess cell viability at multiple time points. It's possible that prolonged exposure is leading to toxicity.
-
Free Cholesterol Measurement: Quantify intracellular free cholesterol levels to confirm if accumulation correlates with the observed toxicity.
-
ER Stress Markers: Perform western blotting or qPCR for markers of the unfolded protein response (UPR), such as CHOP, BiP, or spliced XBP1, to investigate the involvement of ER stress.
Q2: In our animal model of atherosclerosis, long-term administration of this compound did not lead to the expected reduction in plaque size and in some cohorts, seemed to worsen lesion development. What could explain this contradictory result?
A2: This observation aligns with the findings of major clinical trials, including the ACTIVATE and CAPTIVATE studies, which led to the discontinuation of this compound's development.[2][3] These trials reported that pactimibe did not reduce the progression of atherosclerosis and, in some cases, was associated with proatherogenic effects and an increased risk of cardiovascular events.
The prevailing hypothesis is that non-selective inhibition of both ACAT1 (in macrophages) and ACAT2 (in the liver and intestine) disrupts cholesterol homeostasis in a complex and ultimately detrimental way. While inhibiting macrophage ACAT1 was intended to prevent foam cell formation, it may also impair the packaging of cholesterol for reverse transport and lead to the accumulation of toxic free cholesterol within the plaque.[1]
Logical Workflow for Investigating Pro-Atherogenic Effects
Caption: Logical workflow of pactimibe's potential pro-atherogenic effect.
Q3: We have seen reports of this compound having off-target effects. What are these, and how can we test for them?
A3: Besides the paradoxical pro-atherogenic outcomes, two specific molecular off-target effects have been suggested for this compound, though they are less extensively studied:
-
Inhibition of Liver Carboxylesterase 1 (CES1): DrugBank lists pactimibe as a potential inhibitor of CES1.[4] CES1 is a crucial enzyme in the liver responsible for the hydrolysis of a wide range of esters and is involved in lipid metabolism.[5] Inhibition of CES1 could alter the metabolism of endogenous lipids or co-administered drugs.
-
Troubleshooting/Investigation:
-
CES1 Activity Assay: Use a commercially available CES1 inhibitor screening kit or a substrate like p-nitrophenyl acetate to test the inhibitory effect of this compound on purified CES1 or in liver microsomes.
-
Lipidomic Analysis: Perform lipidomics on plasma or liver tissue from pactimibe-treated animals to identify changes in esterified lipids that could be attributed to CES1 inhibition.
-
-
-
Antioxidant Properties: Pactimibe has been reported to inhibit the copper-induced oxidation of low-density lipoprotein (LDL) more potently than the known antioxidant probucol. This effect appears to be independent of ACAT inhibition.
-
Troubleshooting/Investigation:
-
LDL Oxidation Assay: Isolate LDL from plasma and induce oxidation with copper sulfate (CuSO₄). Monitor the formation of conjugated dienes by measuring the absorbance at 234 nm over time in the presence and absence of this compound.
-
Mechanism Exploration: The indolyl acetic acid structure of pactimibe may contribute to its antioxidant properties through hydrogen atom transfer or single electron transfer mechanisms.[6] Further studies using specific radical scavenging assays (e.g., DPPH, ABTS) could help elucidate the mechanism.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data related to pactimibe's activity and clinical trial outcomes.
Table 1: In Vitro Inhibitory Activity of Pactimibe
| Target | Species/Cell Type | IC₅₀ / Kᵢ | Reference |
|---|---|---|---|
| ACAT1 | - | 4.9 µM | [7] |
| ACAT2 | - | 3.0 µM | [7] |
| ACAT | Liver | 2.0 µM | [7] |
| ACAT | Macrophages | 2.7 µM | [7] |
| ACAT | THP-1 Cells | 4.7 µM | [7] |
| Oleoyl-CoA | - | 5.6 µM (Kᵢ) | [7] |
| Cholesteryl Ester Formation | Human Monocyte-derived Macrophages | 6.7 µM |[7] |
Table 2: Key Outcomes from Clinical Trials
| Trial | Parameter | Pactimibe Group | Placebo Group | P-value | Reference |
|---|---|---|---|---|---|
| ACTIVATE | Change in Percent Atheroma Volume | Slight Increase | Slight Increase | 0.77 | [2] |
| CAPTIVATE | LDL-Cholesterol Change (at 6 months) | +7.3% | +1.4% | 0.001 |
| CAPTIVATE | Major Cardiovascular Events | 10/443 (2.3%) | 1/438 (0.2%) | 0.01 | |
Experimental Protocols
Key Experiment: Cellular ACAT Inhibition Assay
This protocol provides a general framework for measuring the inhibition of ACAT activity in a cellular context.
Signaling Pathway: On-Target and Potential Off-Target Effects of this compound
Caption: On-target and potential off-target pathways of this compound.
Workflow Diagram: ACAT Inhibition Assay
Caption: Workflow for a cell-based ACAT inhibition assay.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., THP-1 derived macrophages, HepG2) to 80-90% confluency.
-
Pre-incubation: Treat cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for 1-2 hours.
-
Labeling: Add a labeling substrate, typically [¹⁴C]oleate complexed with bovine serum albumin (BSA), to the culture medium.
-
Incubation: Incubate the cells for a period that allows for measurable cholesteryl ester formation (e.g., 2-4 hours).
-
Lipid Extraction: Wash the cells with cold PBS, then lyse them and extract total lipids using a solvent system like hexane:isopropanol (3:2, v/v).
-
Lipid Separation: Spot the extracted lipids onto a thin-layer chromatography (TLC) plate and develop the plate in a solvent system that separates neutral lipids (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v). Include standards for cholesterol and cholesteryl oleate.
-
Quantification: Visualize the lipid spots (e.g., with iodine vapor), scrape the silica corresponding to the cholesteryl ester band, and quantify the amount of [¹⁴C] incorporated using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of ACAT inhibition for each this compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
References
- 1. Macrophage ACAT depletion: mechanisms of atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. healthday.com [healthday.com]
- 3. Discontinuation of Clinical Studies of CS-505 (Pactimibe; Sankyo's ACAT Inhibitor) - Press Releases - Media - Daiichi Sankyo [daiichisankyo.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Carboxylesterase 1 and Precision Pharmacotherapy: Pharmacogenetics and Nongenetic Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Investigating ACAT Inhibition with Pactimibe Sulfate
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the clinical trials of pactimibe sulfate, an Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitor. The following troubleshooting guides and FAQs address specific issues and questions that may arise during experimental design and data interpretation related to ACAT inhibition.
Frequently Asked Questions (FAQs)
Q1: What was the proposed mechanism of action for this compound?
This compound is a dual inhibitor of ACAT-1 and ACAT-2. These enzymes are responsible for the esterification of intracellular cholesterol, a key process in the formation of foam cells, which are a hallmark of atherosclerotic plaques.[1] By inhibiting ACAT, pactimibe was expected to prevent the accumulation of cholesteryl esters within macrophages in the arterial wall, thereby slowing the progression of atherosclerosis.[1]
Q2: Why did this compound fail in clinical trials despite promising preclinical data?
While preclinical studies in animal models showed that pactimibe could reduce and stabilize atherosclerotic lesions, it failed to demonstrate efficacy in human clinical trials.[2][3] The primary reasons for its failure were a lack of a beneficial effect on atherosclerosis progression and an unexpected increase in adverse cardiovascular events.[1][2][3]
Q3: What were the key clinical trials investigating this compound?
The two pivotal phase 3 clinical trials for this compound were:
-
ACTIVATE (ACAT IntraVascular Atherosclerosis Treatment Evaluation): This study used intravascular ultrasound (IVUS) to assess the effect of pactimibe on coronary artery atheroma volume.[1][4]
-
CAPTIVATE (Carotid Atherosclerosis Progression Trial Investigating Vascular ACAT Inhibition Treatment Effects): This trial measured the progression of carotid artery atherosclerosis using carotid intima-media thickness (CIMT) ultrasound.[3]
Q4: Did this compound show any effect on lipid profiles?
In the CAPTIVATE trial, patients receiving pactimibe showed a statistically significant increase in low-density lipoprotein cholesterol (LDL-C) levels compared to the placebo group.[3] The ACTIVATE trial, however, reported no significant differences in lipid levels, including LDL-C, between the pactimibe and placebo groups.[4]
Troubleshooting Guide
Problem: Replicating the primary endpoint measurements of the pactimibe clinical trials.
To accurately replicate or compare experimental data with the findings of the ACTIVATE and CAPTIVATE trials, it is crucial to adhere to standardized imaging and analysis protocols.
Solution:
-
For coronary atherosclerosis assessment (similar to ACTIVATE): Employ intravascular ultrasound (IVUS) and follow a rigorous protocol for image acquisition and analysis to measure atheroma volume.
-
For carotid atherosclerosis assessment (similar to CAPTIVATE): Utilize B-mode ultrasound to measure carotid intima-media thickness (CIMT) at predefined segments and angles.
Detailed methodologies for these key experiments are provided in the "Experimental Protocols" section below.
Problem: Unexpected toxicities or adverse effects in preclinical models of ACAT inhibition.
The clinical trials of pactimibe revealed an increase in cardiovascular adverse events.[3] This highlights a potential disconnect between animal models and human outcomes for this class of drugs.
Solution:
-
Careful selection of animal models: Ensure the chosen animal model accurately recapitulates human lipid metabolism and atherosclerotic disease progression.
-
In-depth toxicity studies: Conduct comprehensive toxicology assessments in relevant animal models to identify potential off-target effects or paradoxical pro-atherogenic mechanisms.
-
Consider species differences: Be aware of potential differences in ACAT enzyme function and regulation between species.
Data Presentation
Table 1: Key Efficacy Outcomes of the ACTIVATE and CAPTIVATE Trials
| Clinical Trial | Primary Endpoint | Pactimibe Group | Placebo Group | p-value |
| ACTIVATE | Change in Percent Atheroma Volume (IVUS) | +0.69% | +0.59% | 0.77[4] |
| Change in Total Atheroma Volume (mm³) | - | Regression | 0.04 (favoring placebo)[4] | |
| CAPTIVATE | Change in Maximum CIMT (mm) | +0.017 | +0.013 | 0.64[3] |
| Change in Mean CIMT (mm) | +0.019 | +0.005 | 0.04[3] |
Table 2: Lipid Profile Changes in the CAPTIVATE Trial (at 6 months)
| Lipid Parameter | Pactimibe Group (Mean Change) | Placebo Group (Mean Change) | p-value |
| LDL-Cholesterol | +7.3% | +1.4% | 0.001[3] |
| HDL-Cholesterol | -0.5% | +0.6% | 0.23[3] |
| Triglycerides | +2.8% | +6.1% | 0.18[3] |
Table 3: Incidence of Adverse Cardiovascular Events in the CAPTIVATE Trial
| Adverse Event | Pactimibe Group | Placebo Group | p-value |
| Cardiovascular Death, Myocardial Infarction, or Stroke | 2.3% | 0.2% | 0.01[3] |
| Myocardial Infarction | 1.4% | 0% | 0.03[3] |
| Stroke | 0.2% | 0% | 0.99[3] |
| Cardiovascular Death | 0.7% | 0.2% | 0.62[3] |
Experimental Protocols
Intravascular Ultrasound (IVUS) for Coronary Atheroma Volume (based on ACTIVATE trial methodology)
-
Patient Preparation: Patients undergo standard cardiac catheterization procedures.
-
Catheter Insertion: An IVUS catheter is inserted into the target coronary artery.
-
Image Acquisition: The catheter is advanced distal to the region of interest and then withdrawn at a constant speed (e.g., 0.5 mm/s) to acquire a series of cross-sectional images of the artery.
-
Image Analysis:
-
Specialized software is used to analyze the IVUS images.
-
The leading edges of the lumen and the external elastic membrane (EEM) are traced for each image frame.
-
Atheroma area is calculated as the EEM area minus the lumen area.
-
Total atheroma volume is calculated by summing the atheroma areas of all image frames and multiplying by the pullback length.
-
Percent atheroma volume is calculated as (total atheroma volume / total EEM volume) x 100.
-
-
Follow-up: The procedure is repeated at a predefined follow-up time (e.g., 18 months) to assess changes from baseline.
Carotid Intima-Media Thickness (CIMT) Measurement (based on CAPTIVATE trial methodology)
-
Patient Positioning: The patient lies in a supine position with their head turned away from the side being examined.
-
Ultrasound Probe: A high-frequency linear array transducer (e.g., 7.5 MHz or higher) is used.
-
Image Acquisition:
-
B-mode ultrasound images of the common carotid artery, carotid bifurcation, and internal carotid artery are obtained from multiple angles.
-
Images are focused on the far wall of the artery.
-
A clear image of the double-line pattern representing the intima-media complex is obtained.
-
-
Image Analysis:
-
Specialized software with edge-detection capabilities is used for measurement.
-
The distance between the leading edge of the first echogenic line (lumen-intima interface) and the leading edge of the second echogenic line (media-adventitia interface) is measured.
-
Measurements are taken at multiple points along a defined segment (e.g., 10 mm) of the artery.
-
The mean and maximum CIMT values are calculated.
-
-
Follow-up: The procedure is repeated at specified intervals (e.g., 12, 18, and 24 months) to track progression.
Visualizations
References
Navigating the Contradictory Landscape of Pactimibe Sulfate Research: A Technical Guide
Technical Support Center
For researchers, scientists, and drug development professionals investigating pactimibe sulfate, the divergence between promising preclinical findings and disappointing clinical outcomes presents a significant challenge. This technical support center provides a comprehensive resource to dissect and interpret these conflicting results. Through detailed troubleshooting guides, frequently asked questions, and data-driven visualizations, this guide aims to illuminate the nuances of this compound's mechanism of action and the potential reasons for its clinical trial failures.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a dual inhibitor of Acyl-CoA:cholesterol acyltransferase 1 and 2 (ACAT1 and ACAT2).[1][2] These enzymes are responsible for the esterification of intracellular cholesterol, a critical step in the formation of foam cells, which are a hallmark of atherosclerotic plaques.[3] By inhibiting ACAT, pactimibe was hypothesized to reduce cholesterol ester accumulation within macrophages in atherosclerotic lesions, thereby preventing plaque growth and promoting stability.[3][4][5] Preclinical studies suggested that its anti-atherosclerotic effects stemmed from both cholesterol-lowering properties and direct actions on plaque macrophages.[4]
Q2: Why did this compound show promising results in preclinical animal models?
In various animal models, this compound demonstrated significant anti-atherosclerotic effects. For instance, in apolipoprotein E-deficient (apoE-/-) mice, it reduced atherosclerotic lesions and promoted plaque stability.[4] Similarly, in Watanabe heritable hyperlipidemic (WHHL) rabbits, pactimibe stabilized atherosclerotic plaques by reducing cholesteryl ester content and increasing collagen and smooth muscle cell area.[5] These positive outcomes were attributed to its ability to lower plasma cholesterol and directly inhibit ACAT in plaque macrophages.[4]
Q3: What were the key conflicting findings from the human clinical trials?
Two major clinical trials, ACTIVATE (ACAT Intravascular Atherosclerosis Treatment Evaluation) and CAPTIVATE (Carotid Atherosclerosis Progression Trial), yielded results that contradicted the promising preclinical data. The ACTIVATE trial found that pactimibe did not reduce the progression of coronary atherosclerosis compared to placebo and showed a trend towards worsening the condition.[3][6] The CAPTIVATE trial, which was terminated prematurely, not only failed to show a beneficial effect on carotid artery intima-media thickness but was also associated with an increase in cardiovascular events.[7][8][9][10]
Q4: What are the potential reasons for the discrepancy between preclinical and clinical results?
Several factors may have contributed to the failure of this compound in human trials despite its success in animal models:
-
Species-specific differences in lipid metabolism: The regulation of cholesterol and lipoprotein metabolism can vary significantly between the animal models used (mice and rabbits) and humans.
-
Complexity of human atherosclerosis: Atherosclerosis in humans is a more complex and multifactorial disease than the diet-induced or genetically driven models in animals.
-
Off-target effects: The potential for unforeseen off-target effects of this compound in humans that were not apparent in animal studies.
-
Pro-inflammatory effects of free cholesterol: While inhibiting cholesterol esterification, ACAT inhibitors can lead to an accumulation of free cholesterol within macrophages, which can be cytotoxic and trigger inflammatory responses, potentially destabilizing plaques.[10]
Troubleshooting Guide for Experimental Discrepancies
This section addresses specific issues researchers might encounter when interpreting this compound study data.
Issue 1: Reconciling opposing efficacy data between animal and human studies.
Troubleshooting Steps:
-
Critically evaluate the animal models: Assess the relevance of the animal model to human atherosclerosis. Consider the genetic background, diet, and the stage of atherosclerotic lesions at the time of intervention.
-
Compare outcome measures: Note the differences in primary endpoints between preclinical and clinical studies (e.g., plaque area in mice vs. intravascular ultrasound in humans).
-
Analyze dosage and exposure: Compare the drug dosage and plasma concentrations achieved in animal models versus human trials to identify potential discrepancies in therapeutic windows.
Issue 2: Understanding the adverse cardiovascular outcomes observed in the CAPTIVATE trial.
Troubleshooting Steps:
-
Investigate the mechanism of increased cardiovascular events: Explore potential mechanisms beyond ACAT inhibition that could explain the adverse outcomes. This may involve examining effects on endothelial function, inflammation, or thrombosis.
-
Review patient population characteristics: Analyze the baseline characteristics of the patient population in the CAPTIVATE trial (heterozygous familial hypercholesterolemia) to determine if this specific population was more susceptible to adverse effects.[11][12]
-
Examine concomitant medications: Consider potential interactions between this compound and other medications the patients were receiving, such as statins.[8]
Data Presentation: Summary of Key Study Results
Table 1: Preclinical Studies of this compound
| Study (Animal Model) | Dosage | Duration | Key Findings |
| Terasaka et al., 2007 (ApoE-/- mice)[4] | 0.03% or 0.1% (w/w) in diet | 12 weeks | Significantly reduced atherosclerotic lesion size and macrophage number; reduced expression of MMP-2, -9, and -13. |
| Kitayama et al., 2006 (WHHL rabbits)[5] | 10 or 30 mg/kg/day | 32 weeks | Stabilized atherosclerotic plaques; increased smooth muscle cell and collagen fiber area; reduced cholesteryl ester content. |
Table 2: Clinical Trials of this compound
| Trial (Acronym) | Patient Population | Dosage | Duration | Primary Endpoint | Key Findings |
| ACTIVATE[3][6] | Coronary artery disease | 100 mg/day | 18 months | Change in percent atheroma volume (IVUS) | No significant effect on atheroma progression; trend towards worsening. |
| CAPTIVATE[7][8][10] | Heterozygous familial hypercholesterolemia | 100 mg/day | 15 months (terminated early) | Change in carotid intima-media thickness | No beneficial effect; associated with an increase in cardiovascular events. |
Experimental Protocols
Protocol 1: Atherosclerosis Assessment in ApoE-/- Mice (based on Terasaka et al., 2007[4])
-
Animal Model: Male apolipoprotein E-deficient (ApoE-/-) mice.
-
Diet and Treatment: Mice are fed a standard chow diet supplemented with this compound (0.03% or 0.1% w/w) for 12 weeks.
-
Tissue Collection: At the end of the treatment period, mice are euthanized, and the aorta is perfused and dissected.
-
Lesion Analysis: The aorta is opened longitudinally, stained with Oil Red O to visualize lipid-rich lesions, and the lesion area is quantified using image analysis software.
-
Immunohistochemistry: Aortic root cross-sections are stained with antibodies against macrophages (e.g., MOMA-2) and matrix metalloproteinases (MMPs) to assess plaque composition and stability.
Protocol 2: Intravascular Ultrasound (IVUS) in the ACTIVATE Trial (based on NCT00185042[13])
-
Patient Population: Patients with angiographically documented coronary artery disease.
-
Intervention: Patients are randomized to receive either 100 mg of this compound or a placebo daily for 18 months, in addition to standard medical care.
-
IVUS Procedure: At baseline and at the 18-month follow-up, patients undergo intravascular ultrasound of a target coronary artery. An ultrasound catheter is advanced into the artery to acquire cross-sectional images.
-
Image Analysis: The IVUS images are analyzed to measure the total vessel area and the lumen area. The atheroma area is calculated as the total vessel area minus the lumen area. The primary endpoint is the change in percent atheroma volume from baseline.
Mandatory Visualizations
Caption: Proposed mechanism of this compound as a dual ACAT1/2 inhibitor.
Caption: Logical workflow illustrating the conflicting outcomes of this compound studies.
References
- 1. Importance of acyl-coenzyme A:cholesterol acyltransferase 1/2 dual inhibition for anti-atherosclerotic potency of pactimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discontinuation of Clinical Studies of CS-505 (Pactimibe; Sankyo's ACAT Inhibitor) - Press Releases - Media - Daiichi Sankyo [daiichisankyo.com]
- 4. ACAT inhibitor this compound (CS-505) reduces and stabilizes atherosclerotic lesions by cholesterol-lowering and direct effects in apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pactimibe stabilizes atherosclerotic plaque through macrophage acyl-CoA:cholesterol acyltransferase inhibition in WHHL rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. healthday.com [healthday.com]
- 7. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era [mdpi.com]
- 8. medscape.com [medscape.com]
- 9. sciencedaily.com [sciencedaily.com]
- 10. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Efficacy and Safety of the ACAT Inhibitor CS-505 (Pactimibe) for Reducing the Progression of Carotid Artery Disease. This Study is Also Known as CAPTIVATE. [ctv.veeva.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Optimizing Pactimibe Sulfate Dosage to Minimize Toxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on optimizing the dosage of pactimibe sulfate in experimental settings to minimize potential toxicity. This compound is an inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT) 1 and 2. While it was investigated for its potential role in atherosclerosis, its clinical development was halted due to a lack of efficacy and safety concerns. This guide is intended for research purposes only.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a dual inhibitor of ACAT1 and ACAT2, enzymes responsible for the esterification of intracellular cholesterol. By inhibiting these enzymes, pactimibe was theorized to prevent the accumulation of cholesteryl esters in macrophages within atherosclerotic plaques, thereby preventing the formation of foam cells. It was also thought to reduce cholesterol absorption from the intestine.
Q2: Why were the clinical trials for this compound discontinued?
The clinical development of this compound was discontinued primarily due to a failure to demonstrate efficacy in reducing the progression of atherosclerosis.[1][2] Furthermore, clinical data suggested a potential for increased cardiovascular adverse events in patients receiving this compound compared to placebo.[3]
Q3: What are the known toxicities associated with this compound and the ACAT inhibitor class?
Clinical trials of this compound revealed a higher incidence of major adverse cardiovascular events, including myocardial infarction, in the treatment group compared to the placebo group.[3]
The broader class of ACAT inhibitors has been associated with potential adrenal toxicity. This is thought to be due to the inhibition of ACAT1 in the adrenal glands, which is crucial for the storage of cholesterol esters used in steroid hormone synthesis. Inhibition can lead to an accumulation of free cholesterol, potentially causing cellular toxicity.[4]
Troubleshooting Guide for Experimental Studies
Issue: Observed cytotoxicity in cell-based assays.
-
Possible Cause: Accumulation of free cholesterol due to ACAT inhibition can be cytotoxic to certain cell types, particularly macrophages.
-
Troubleshooting Steps:
-
Dose-Response Assessment: Perform a detailed dose-response curve to identify the concentration at which cytotoxicity is first observed.
-
Time-Course Analysis: Evaluate cytotoxicity at multiple time points to understand the kinetics of the toxic effect.
-
Cell Type Consideration: Be aware that different cell types may have varying sensitivities to ACAT inhibition. Consider using a range of cell lines to assess specificity.
-
Free Cholesterol Measurement: Quantify intracellular free cholesterol levels to correlate with observed cytotoxicity.
-
Issue: Inconsistent or unexpected results in animal models.
-
Possible Cause: The in vivo effects of this compound can be complex and may not always correlate with in vitro findings. Species-specific differences in lipid metabolism and pharmacokinetics can play a significant role.
-
Troubleshooting Steps:
-
Dosage Selection: Preclinical studies in Watanabe heritable hyperlipidemic (WHHL) rabbits used doses of 10 and 30 mg/kg.[5] Studies in apoE-/- mice used dietary concentrations of 0.03% and 0.1% (w/w).[6] Start with a dose range informed by these studies and perform dose-ranging studies in your specific model.
-
Pharmacokinetic Analysis: If feasible, perform pharmacokinetic studies to determine the exposure levels of this compound in your animal model. This can help in understanding the relationship between exposure and observed effects.
-
Endpoint Selection: In addition to atherosclerotic plaque analysis, consider monitoring plasma lipid profiles and markers of cardiovascular function and inflammation.
-
Histopathological Analysis: Conduct thorough histopathological examination of key organs, with a particular focus on the adrenal glands, given the known class-specific toxicity.
-
Data Presentation
Table 1: Summary of In Vitro Inhibitory Activity of Pactimibe
| Target | Cell/Tissue Type | IC50 |
| ACAT1 | - | 4.9 µM |
| ACAT2 | - | 3.0 µM |
| ACAT | Liver | 2.0 µM |
| ACAT | Macrophages | 2.7 µM |
| ACAT | THP-1 cells | 4.7 µM |
Data compiled from commercially available product information.
Table 2: Adverse Events in the CAPTIVATE Clinical Trial (this compound vs. Placebo)
| Adverse Event | Pactimibe (n=443) | Placebo (n=438) | p-value |
| Composite Endpoint | 2.3% | 0.2% | 0.01 |
| (Cardiovascular Death, Myocardial Infarction, or Stroke) | |||
| Myocardial Infarction | 1.4% | 0% | 0.03 |
| Cardiovascular Death | 0.7% | 0.2% | 0.62 |
| Stroke | 0.2% | 0% | 0.99 |
| Serious Adverse Events (Any) | 10.0% | 7.7% | 0.24 |
Data from the CAPTIVATE Randomized Trial.[3]
Experimental Protocols
Protocol 1: In Vitro Assessment of Cytotoxicity
-
Cell Culture: Plate macrophages (e.g., THP-1 derived macrophages) in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to obtain a range of working concentrations.
-
Treatment: Treat the cells with varying concentrations of this compound for 24-48 hours. Include a vehicle control group.
-
Cytotoxicity Assay: Assess cell viability using a standard method such as the MTT or LDH release assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 for cytotoxicity.
Protocol 2: Evaluation of this compound in an Atherosclerosis Mouse Model (ApoE-/-)
-
Animal Model: Use male ApoE-/- mice, 8-12 weeks of age.
-
Diet: Feed the mice a high-fat diet to induce atherosclerosis.
-
Dosing: Administer this compound via oral gavage or by incorporating it into the diet at specified concentrations (e.g., 0.03% and 0.1% w/w).[6] Include a control group receiving the vehicle or standard high-fat diet.
-
Treatment Duration: Treat the animals for a period of 12-16 weeks.
-
Endpoint Analysis:
-
Plasma Lipids: Collect blood samples at baseline and at the end of the study to measure total cholesterol, LDL-C, HDL-C, and triglycerides.
-
Atherosclerotic Lesion Analysis: At the end of the study, euthanize the animals and perfuse the vasculature. Dissect the aorta and perform en face analysis of the atherosclerotic plaques using Oil Red O staining. Aortic root sections can also be prepared for histological analysis.
-
Histopathology: Collect major organs (liver, kidneys, adrenal glands, etc.) for histopathological examination to assess for any signs of toxicity.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound evaluation.
References
challenges in translating pactimibe sulfate animal data to humans
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pactimibe sulfate. The content addresses the significant challenges in translating preclinical animal data to human clinical trials, drawing insights from the available research.
Frequently Asked Questions (FAQs)
Q1: this compound showed promising anti-atherosclerotic effects in our animal models (apoE-/- mice and WHHL rabbits). Why did it fail in human clinical trials?
A1: The discrepancy between the outcomes in animal models and human trials is a significant challenge in the development of this compound and other ACAT inhibitors. While pactimibe effectively reduced and stabilized atherosclerotic lesions in animal models, it failed to show any benefit in human trials and, in some instances, suggested a potential for harm.[1][2][3] Several factors may contribute to this translational failure:
-
Differences in Atherosclerosis Pathology: The pathophysiology of atherosclerosis in commonly used animal models, such as apoE-/- mice and WHHL rabbits, may not fully recapitulate the complexity of human atherosclerosis. These models often represent specific aspects of the disease, and treatments effective in these models may not address the multifactorial nature of the human condition.
-
Differential Roles of ACAT-1 and ACAT-2: Pactimibe is a non-selective inhibitor of both ACAT-1 and ACAT-2.[4] In animal models, this dual inhibition appeared beneficial. However, in humans, the complete inhibition of ACAT-1 in macrophages might lead to an accumulation of free cholesterol, inducing cellular toxicity and a pro-inflammatory state, which could counteract the intended anti-atherosclerotic effects.[5]
-
Off-Target Effects: Unforeseen off-target effects of this compound in humans, not apparent in animal studies, could have contributed to the lack of efficacy and potential for adverse outcomes.
Q2: We are observing unexpected cellular toxicity in our human cell line experiments with this compound, which was not seen in our rodent cell lines. What could be the reason?
A2: This is a critical observation that aligns with the proposed reasons for the clinical trial failures. The differential toxicity could be attributed to:
-
Differences in Cholesterol Homeostasis: Human and rodent cells may have different capacities to handle excess free cholesterol. The inhibition of ACAT-1 by pactimibe prevents the esterification of free cholesterol into less toxic cholesteryl esters. If human cells have a lower capacity for cholesterol efflux, the accumulation of free cholesterol could lead to cytotoxicity.
-
Species-Specific Enzyme Kinetics: The binding affinity and inhibitory potency of this compound might differ between human and rodent ACAT enzymes. This could lead to more profound or different downstream effects in human cells at similar concentrations.
-
Expression Levels of Compensatory Pathways: Human and rodent cells may have different expression levels of other proteins involved in cholesterol transport and metabolism, which could either mitigate or exacerbate the effects of ACAT inhibition.
Q3: What were the key findings from the human clinical trials of this compound?
A3: The primary human clinical trials for this compound were the ACTIVATE (ACAT Intravascular Atherosclerosis Treatment Evaluation) and CAPTIVATE (Carotid Atherosclerosis Progression Trial Investigating Vascular ACAT Inhibition Treatment Effects) studies.
-
ACTIVATE Study: This trial evaluated the effect of pactimibe on the progression of coronary atherosclerosis using intravascular ultrasound (IVUS). The study found that pactimibe did not reduce the progression of atheroma volume compared to placebo and even showed a trend towards worsening atherosclerosis.[1]
-
CAPTIVATE Study: This study assessed the effect of pactimibe on the progression of carotid artery intima-media thickness (CIMT). The trial was terminated prematurely due to the negative results of the ACTIVATE study. The available data showed no benefit of pactimibe and a potential increase in cardiovascular events.[3][4]
Another ACAT inhibitor, avasimibe, also failed in the A-PLUS clinical trial, showing no favorable effect on coronary atherosclerosis and an increase in LDL cholesterol.[6]
Troubleshooting Guides
Issue: Inconsistent or contradictory results between animal models.
-
Possible Cause: Different animal models of atherosclerosis have distinct underlying pathologies. For example, apoE-/- mice develop hypercholesterolemia due to a lack of apolipoprotein E, while WHHL rabbits have a defect in the LDL receptor.
-
Troubleshooting Steps:
-
Carefully consider the specific characteristics of each animal model and how they relate to the mechanism of action of this compound.
-
Analyze the lipid profiles and plaque composition in each model to understand the differential effects of the drug.
-
Consider using multiple, complementary animal models to get a more comprehensive preclinical picture.
-
Issue: Difficulty in establishing a clear dose-response relationship in preclinical studies.
-
Possible Cause: The relationship between the dose of this compound, plasma concentration, and target engagement (ACAT inhibition) may be complex and vary between species.
-
Troubleshooting Steps:
-
Conduct thorough pharmacokinetic and pharmacodynamic (PK/PD) studies in each animal model to understand the drug's behavior.
-
Measure the level of ACAT inhibition in target tissues at different doses.
-
Consider that the therapeutic window may be narrow, and higher doses may lead to toxicity without increased efficacy.
-
Data Presentation
Table 1: Summary of Key Preclinical Animal Studies on this compound
| Study | Animal Model | Dosage | Duration | Key Findings | Reference |
| Terasaka et al. (2007) | Apolipoprotein E-deficient (apoE-/-) mice | 0.03% or 0.1% (w/w) in diet | 12 weeks | Reduced atherosclerotic lesion size and stabilized plaques. | [7] |
| Kitayama et al. (2006) | Watanabe Heritable Hyperlipidemic (WHHL) rabbits | 10 or 30 mg/kg/day | 32 weeks | Stabilized atherosclerotic plaques by increasing smooth muscle cell and collagen content. | [8] |
Table 2: Summary of Key Human Clinical Trials on this compound
| Trial | Study Population | Dosage | Duration | Primary Endpoint | Key Outcome | Reference |
| ACTIVATE | Patients with coronary artery disease | 100 mg/day | 18 months | Change in percent atheroma volume (IVUS) | No reduction in atheroma progression; trend towards worsening. | [1] |
| CAPTIVATE | Patients with familial hypercholesterolemia | 100 mg/day | Terminated prematurely | Change in maximum carotid intima-media thickness (CIMT) | No benefit; potential for increased cardiovascular events. | [3][4] |
Experimental Protocols
Protocol 1: this compound Administration in apoE-/- Mice
-
Animal Model: Male apolipoprotein E-deficient (apoE-/-) mice.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Diet: Mice are fed a high-fat diet to induce atherosclerosis.
-
Drug Administration: this compound is mixed into the chow at concentrations of 0.03% or 0.1% (w/w).[7]
-
Treatment Duration: 12 weeks.[7]
-
Endpoint Analysis: Aortic tissues are harvested for en face analysis of atherosclerotic lesion area and histological examination of plaque composition. Blood samples are collected for lipid profile analysis.
Protocol 2: this compound Administration in WHHL Rabbits
-
Animal Model: Male Watanabe Heritable Hyperlipidemic (WHHL) rabbits.
-
Housing: Housed individually in cages with controlled temperature and a 12-hour light/dark cycle.
-
Diet: Standard rabbit chow.
-
Drug Administration: this compound is administered orally via gavage at doses of 10 or 30 mg/kg/day.[8]
-
Treatment Duration: 32 weeks.[8]
-
Endpoint Analysis: Aortic tissues are collected for histopathological analysis of plaque stability, including smooth muscle cell and collagen content.
Visualizations
Caption: Discrepancy in this compound's effect.
Caption: this compound Development Workflow.
Caption: Preclinical to Clinical Translation Logic.
References
- 1. login.medscape.com [login.medscape.com]
- 2. healthday.com [healthday.com]
- 3. sciencedaily.com [sciencedaily.com]
- 4. vrn.nl [vrn.nl]
- 5. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. ACAT inhibitor this compound (CS-505) reduces and stabilizes atherosclerotic lesions by cholesterol-lowering and direct effects in apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pactimibe stabilizes atherosclerotic plaque through macrophage acyl-CoA:cholesterol acyltransferase inhibition in WHHL rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing inconsistencies in pactimibe sulfate experimental outcomes
This technical support center provides guidance to researchers, scientists, and drug development professionals investigating pactimibe sulfate. The following resources address common inconsistencies observed in experimental outcomes and offer troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: Why do my in vivo results with this compound in animal models show plaque reduction, while human clinical trial data indicates a lack of efficacy and potential harm?
A1: This is a critical and well-documented inconsistency in this compound research. Preclinical studies in models like apolipoprotein E-deficient (apoE-/-) mice and Watanabe heritable hyperlipidemic (WHHL) rabbits demonstrated that this compound could reduce and stabilize atherosclerotic lesions.[1][2][3] These positive outcomes were attributed to both cholesterol-lowering effects and direct inhibition of acyl-CoA:cholesterol acyltransferase (ACAT) in plaque macrophages.[1][2]
However, major human clinical trials, namely the ACTIVATE and CAPTIVATE studies, were terminated prematurely. The ACTIVATE trial revealed no benefit in preventing atheroma growth and even suggested a trend towards worsening atherosclerosis.[4] The CAPTIVATE trial, conducted in patients with familial hypercholesterolemia, also failed to show a reduction in carotid intima-media thickness and was associated with an increase in LDL cholesterol and more major adverse cardiovascular events compared to placebo.[5] The prevailing hypothesis for this discrepancy is that the role of ACAT inhibition in human atherosclerosis is more complex than in these animal models, and nonselective ACAT inhibition may even be detrimental in humans.[4]
Q2: What is the established mechanism of action for this compound?
A2: this compound is a dual inhibitor of ACAT1 and ACAT2, enzymes responsible for the esterification of cholesterol into cholesteryl esters.[6][7] In animal models, its hypocholesterolemic action is attributed to multiple mechanisms, including:
-
Inhibition of cholesterol absorption in the intestine.[8]
-
Reduction of cholesteryl ester formation in the liver.[8]
-
Inhibition of very low-density lipoprotein (VLDL) cholesterol secretion from the liver.[8]
It acts as a noncompetitive inhibitor of oleoyl-CoA.[6][7]
Q3: I am observing an unexpected increase in LDL cholesterol in my experiments. Is this a known effect of this compound?
A3: Yes, an increase in LDL cholesterol was a significant finding in the human clinical trials. In the CAPTIVATE study, patients receiving this compound showed a 7.3% increase in LDL cholesterol at 6 months, compared to a 1.4% increase in the placebo group.[5] This is in stark contrast to the cholesterol-lowering effects observed in several animal models.[1][2][8] Researchers should be aware of this potential species-specific effect.
Troubleshooting Guides
Issue 1: Discrepancy Between Expected and Observed Effects on Atherosclerosis
| Symptom | Possible Cause | Suggested Action |
| Reduction of atherosclerotic plaques in animal models (e.g., mice, rabbits). | This aligns with published preclinical data. The dual ACAT1/2 inhibition by pactimibe appears to be effective in these specific models.[1][3] | Proceed with the experimental plan, but be cautious when extrapolating these findings to human physiology. Consider including additional endpoints to assess plaque stability, such as macrophage and matrix metalloproteinase (MMP) levels.[2] |
| No effect or worsening of atherosclerosis in human-derived cells or in vivo models designed to more closely mimic human physiology. | This reflects the outcomes of the ACTIVATE and CAPTIVATE clinical trials.[4][5] The underlying reasons are not fully elucidated but may involve fundamental differences in cholesterol metabolism and the role of ACAT enzymes between species. | Re-evaluate the translational relevance of the experimental model. Consider using alternative models or focusing on specific cellular pathways to understand the divergent effects. Investigate potential off-target effects or compensatory mechanisms that may be active in human systems. |
Issue 2: Inconsistent Lipid Profile Alterations
| Symptom | Possible Cause | Suggested Action |
| Decreased plasma cholesterol in animal models. | Consistent with preclinical studies in hamsters and apoE-/- mice where this compound demonstrated significant cholesterol-lowering activity.[1][2][8] | This is an expected outcome in these models. Ensure that the diet and genetic background of the animals are consistent with the cited literature to ensure reproducibility. |
| Increased LDL cholesterol in experimental settings. | This mirrors the findings of the CAPTIVATE clinical trial.[5] The mechanism for this paradoxical effect in humans is not well understood but is a critical observation. | Carefully document this finding. It is a known, albeit counterintuitive, outcome in human studies. Investigate the effects on other lipid parameters, such as HDL and triglycerides, to get a complete picture. The CAPTIVATE trial reported minimal changes in HDL and triglycerides.[5] |
Quantitative Data Summary
Table 1: Effects of this compound on Atherosclerotic Lesions
| Model | Treatment | Outcome | Reference |
| ApoE-/- Mice (Early Lesions) | 0.1% this compound (w/w) for 12 weeks | 90% reduction in atherosclerotic lesions | [1][2] |
| ApoE-/- Mice (Advanced Lesions) | 0.1% this compound (w/w) for 12 weeks | 77% reduction in atherosclerotic lesions | [1][2] |
| WHHL Rabbits | 10-30 mg/kg this compound for 32 weeks | Tendency to reduce intimal thickening and stabilization of plaque | [3] |
| Humans (Coronary Artery Disease) | This compound for 18 months | No effect on atheroma growth, trend towards worsening | [4] |
| Humans (Familial Hypercholesterolemia) | 100 mg/day this compound for 12 months | No reduction in carotid intima-media thickness | [5] |
Table 2: Effects of this compound on Plasma/Serum Cholesterol
| Model | Treatment | Outcome | Reference |
| ApoE-/- Mice | 0.03% or 0.1% this compound (w/w) for 12 weeks | 43-48% reduction in plasma cholesterol | [1][2] |
| Hamsters | 3 and 10 mg/kg this compound for 90 days | 70% and 72% decrease in serum total cholesterol, respectively | [6] |
| WHHL Rabbits | 10 and 30 mg/kg this compound for 32 weeks | No alteration in serum cholesterol levels | [3] |
| Humans (Familial Hypercholesterolemia) | 100 mg/day this compound for 6 months | 7.3% increase in LDL cholesterol | [5] |
Experimental Protocols
Key Experiment: Evaluation of Anti-Atherosclerotic Effects in ApoE-/- Mice (Adapted from Terasaka et al., 2007)
-
Animal Model: Male apolipoprotein E-deficient (apoE-/-) mice.
-
Diet: Standard chow supplemented with the experimental compound.
-
Treatment Groups:
-
Control (standard chow)
-
This compound (e.g., 0.03% or 0.1% w/w in chow)
-
Other comparator compounds (e.g., avasimibe, cholestyramine)
-
-
Duration: 12 weeks.
-
Procedure:
-
Administer the respective diets to the mice for the duration of the study.
-
Monitor animal health and body weight regularly.
-
At the end of the treatment period, collect blood samples for plasma lipid analysis.
-
Euthanize the mice and perfuse the arterial tree.
-
Excise the aorta and perform en face analysis of atherosclerotic lesions, typically after staining with Oil Red O.
-
Quantify the lesion area as a percentage of the total aortic surface area.
-
-
Additional Analyses: Immunohistochemical analysis of aortic sections for macrophage infiltration and MMP expression.[2]
Visualizations
Caption: Mechanism of this compound as an ACAT inhibitor.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. acat-inhibitor-pactimibe-sulfate-cs-505-reduces-and-stabilizes-atherosclerotic-lesions-by-cholesterol-lowering-and-direct-effects-in-apolipoprotein-e-deficient-mice - Ask this paper | Bohrium [bohrium.com]
- 2. ACAT inhibitor this compound (CS-505) reduces and stabilizes atherosclerotic lesions by cholesterol-lowering and direct effects in apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pactimibe stabilizes atherosclerotic plaque through macrophage acyl-CoA:cholesterol acyltransferase inhibition in WHHL rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. healthday.com [healthday.com]
- 5. medscape.com [medscape.com]
- 6. Importance of acyl-coenzyme A:cholesterol acyltransferase 1/2 dual inhibition for anti-atherosclerotic potency of pactimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Multiple mechanisms of hypocholesterolemic action of pactimibe, a novel acyl-coenzyme A:cholesterol acyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Cholesterol Drugs: Ezetimibe's Triumph Where Pactimibe Stumbled
In the landscape of lipid-lowering therapies, the pursuit of novel mechanisms to combat atherosclerotic cardiovascular disease has seen both resounding successes and notable failures. This guide provides a detailed comparison of two such agents, pactimibe sulfate and ezetimibe, offering insights into their divergent paths from promising preclinical data to definitive clinical outcomes. While both drugs aimed to reduce cholesterol levels and mitigate atherosclerosis through distinct pathways, their efficacy and safety profiles in robust clinical trials ultimately sealed their respective fates.
Executive Summary
This compound, a dual inhibitor of acyl-coenzyme A:cholesterol acyltransferase (ACAT) 1 and 2, showed initial promise in preclinical models by reducing atherosclerotic lesion size. However, its clinical development was halted when a major phase 3 trial, CAPTIVATE, revealed not only a lack of efficacy in slowing the progression of atherosclerosis but also an unexpected increase in low-density lipoprotein cholesterol (LDL-C) and a higher incidence of cardiovascular events.
In stark contrast, ezetimibe, which selectively inhibits dietary and biliary cholesterol absorption by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein, has established itself as a valuable therapeutic option. Large-scale clinical trials, including IMPROVE-IT and EWTOPIA 75, have demonstrated that ezetimibe, when added to statin therapy or used as monotherapy in specific populations, effectively lowers LDL-C and reduces the risk of adverse cardiovascular events.
This guide will delve into the mechanisms of action, present the key experimental data from preclinical and clinical studies in a comparative format, and provide detailed methodologies for the pivotal trials that defined the clinical utility of these two compounds.
Mechanism of Action
The fundamental difference in the efficacy of this compound and ezetimibe can be traced back to their distinct molecular targets and mechanisms of action.
This compound: As a dual ACAT1/2 inhibitor, pactimibe was designed to prevent the esterification and subsequent storage of cholesterol within cells, particularly macrophages in the arterial wall, which contribute to foam cell formation and atherosclerotic plaque development.[1][2] It was also shown in preclinical studies to inhibit cholesterol absorption in the intestine and reduce the secretion of very low-density lipoprotein (VLDL) cholesterol from the liver.[3]
Ezetimibe: Ezetimibe's mechanism is more targeted, focusing on the inhibition of cholesterol absorption in the small intestine.[4][5] It specifically binds to the NPC1L1 protein on the brush border of enterocytes, preventing the uptake of cholesterol from the gut lumen.[6][7] This leads to a decrease in the delivery of cholesterol to the liver, which in turn upregulates the expression of LDL receptors on hepatocytes, resulting in increased clearance of LDL-C from the circulation.[4]
Comparative Efficacy: Preclinical and Clinical Data
The following tables summarize the quantitative data from key preclinical and clinical studies for both this compound and ezetimibe.
Preclinical Data
| Study Parameter | This compound | Ezetimibe |
| Animal Model | ApoE knockout mice[8] | ApoE knockout mice[9][10] |
| Treatment | 0.1% pactimibe in diet for 12 weeks | 5 mg/kg/day in diet for 6 months |
| Effect on Plasma Cholesterol | ~43-48% reduction[8] | ~61-66% reduction[10] |
| Effect on Atherosclerotic Lesions | ~90% reduction in aortic lesion area[8] | ~80-97% reduction in aortic and carotid lesion area[9][10] |
| Animal Model | Watanabe Heritable Hyperlipidemic (WHHL) rabbits[11] | N/A for direct comparison |
| Treatment | 10 or 30 mg/kg for 32 weeks | N/A |
| Effect on Serum Cholesterol | No significant change[11] | N/A |
| Effect on Atherosclerotic Plaques | Reduced cholesteryl ester content, increased collagen and smooth muscle cells[11] | N/A |
Clinical Data
| Study | This compound (CAPTIVATE Trial)[12][13][14] | Ezetimibe (IMPROVE-IT Trial)[15][16][17] | Ezetimibe (EWTOPIA 75 Trial)[18][19][20] |
| Patient Population | 892 patients with heterozygous familial hypercholesterolemia | 18,144 patients post-acute coronary syndrome | 3,796 elderly patients (≥75 years) for primary prevention |
| Intervention | Pactimibe 100 mg/day + standard lipid-lowering therapy vs. Placebo | Ezetimibe 10 mg/day + Simvastatin 40 mg vs. Placebo + Simvastatin 40 mg | Ezetimibe 10 mg/day + dietary counseling vs. dietary counseling alone |
| Primary Endpoint | Change in maximum carotid intima-media thickness (CIMT) | Composite of cardiovascular death, major coronary events, or stroke | Composite of sudden cardiac death, myocardial infarction, coronary revascularization, or stroke |
| LDL-C Change | +7.3% with pactimibe vs. +1.4% with placebo (p=0.001) | Additional ~24% reduction with ezetimibe | 25.9% reduction with ezetimibe vs. 18.5% with control |
| Primary Outcome | No significant difference in maximum CIMT; significant increase in mean CIMT with pactimibe (p=0.04) | 6.4% relative risk reduction (p=0.016) | 34% relative risk reduction (HR 0.66; p=0.002) |
| Cardiovascular Events | Increased incidence of major cardiovascular events with pactimibe (2.3% vs. 0.2%; p=0.01) | Significant reduction in the ezetimibe group | Significant reduction in the ezetimibe group |
Experimental Protocols
Detailed methodologies for the key clinical and preclinical studies are outlined below to provide a comprehensive understanding of the experimental designs.
This compound: CAPTIVATE Trial
The Carotid Atherosclerosis Progression Trial Investigating Vascular ACAT Inhibition Treatment Effects (CAPTIVATE) was a prospective, randomized, double-blind, placebo-controlled study.[12][13][14]
-
Participants: 892 patients with heterozygous familial hypercholesterolemia and carotid atherosclerosis.[12][13]
-
Intervention: Patients were randomized to receive either 100 mg of pactimibe daily or a matching placebo, in addition to their usual lipid-lowering therapy (approximately 96% were on statins).[12]
-
Primary Endpoint: The primary outcome was the change in the maximum carotid intima-media thickness (CIMT) over 24 months, as measured by B-mode ultrasonography.[13][21]
-
Study Termination: The trial was terminated prematurely after a median follow-up of 15 months due to a lack of efficacy and safety concerns identified in a parallel study (ACTIVATE).[13][14]
Ezetimibe: IMPROVE-IT Trial
The IMProved Reduction of Outcomes: Vytorin Efficacy International Trial (IMPROVE-IT) was a multicenter, randomized, double-blind, active-control study.[15][16][17]
-
Participants: 18,144 patients who were stabilized after an acute coronary syndrome.[15]
-
Intervention: Patients were randomized to receive either a combination of ezetimibe (10 mg) and simvastatin (40 mg) or simvastatin (40 mg) alone.[15]
-
Primary Endpoint: The primary endpoint was a composite of cardiovascular death, nonfatal myocardial infarction, unstable angina requiring rehospitalization, coronary revascularization (≥30 days after randomization), or nonfatal stroke.[22]
-
Follow-up: The median follow-up period was 6 years.[23]
Ezetimibe: EWTOPIA 75 Trial
The Ezetimibe Lipid-Lowering Trial on Prevention of Atherosclerotic Cardiovascular Disease in 75 or Older (EWTOPIA 75) was a multicenter, prospective, randomized, open-label, blinded-endpoint trial.[18][19][20]
-
Participants: 3,796 elderly patients (≥75 years) with elevated LDL-C (≥140 mg/dL) and at least one cardiovascular risk factor, but without a history of coronary artery disease.[18]
-
Intervention: Patients were randomized to receive either ezetimibe (10 mg daily) plus dietary counseling or dietary counseling alone.[18]
-
Primary Endpoint: The primary endpoint was a composite of sudden cardiac death, myocardial infarction, coronary revascularization, or stroke.[18]
-
Follow-up: The median follow-up was 4.1 years.[20]
Preclinical Study: Pactimibe in WHHL Rabbits
This study investigated the effect of pactimibe on the stability of atherosclerotic plaques.[11]
-
Animal Model: Three-month-old male homozygous Watanabe heritable hyperlipidemic (WHHL) rabbits.
-
Intervention: Rabbits were administered this compound at doses of 10 or 30 mg/kg, or vehicle, daily for 32 weeks.
-
Atherosclerosis Assessment: Aortas were excised, and the thoracic and abdominal portions were analyzed for intimal thickening, cellular composition (macrophages, smooth muscle cells), and collagen content through histopathological and immunohistochemical staining. Cholesteryl ester and free cholesterol content were also measured.
Preclinical Study: Ezetimibe in ApoE Knockout Mice
This study evaluated the effect of ezetimibe on the development of atherosclerosis.[9][10]
-
Animal Model: Male apolipoprotein E (ApoE) knockout mice, a well-established model for atherosclerosis.
-
Intervention: Mice were fed a high-fat "Western" diet, a low-fat diet, or a cholesterol-free diet, with or without ezetimibe (5 mg/kg/day) for 6 months.[10]
-
Atherosclerosis Assessment: The extent of atherosclerosis was quantified by measuring the lesion surface area in the aorta (en face analysis) and the cross-sectional lesion area in the carotid artery after staining with Oil Red O.[9] Plasma lipid levels were also determined.
Conclusion
The comparative analysis of this compound and ezetimibe offers a stark illustration of the complexities of drug development for cardiovascular disease. While both originated from rational drug design and demonstrated promise in preclinical models, their clinical trajectories diverged dramatically. Pactimibe's failure underscores the challenge of translating a plausible mechanism of action into clinical benefit and highlights the potential for unforeseen adverse effects. Conversely, ezetimibe's success, validated in large, well-designed outcome trials, has solidified its role as an effective and safe option for LDL-C reduction and cardiovascular risk mitigation. For researchers and drug development professionals, the story of pactimibe and ezetimibe serves as a crucial case study on the importance of robust clinical validation and the intricate interplay between molecular targets, physiological responses, and patient outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discontinuation of Clinical Studies of CS-505 (Pactimibe; Sankyo's ACAT Inhibitor) - Press Releases - Media - Daiichi Sankyo [daiichisankyo.com]
- 3. Multiple mechanisms of hypocholesterolemic action of pactimibe, a novel acyl-coenzyme A:cholesterol acyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ezetimibe therapy: mechanism of action and clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Ezetimibe - Wikipedia [en.wikipedia.org]
- 7. The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption [ebmconsult.com]
- 8. ACAT inhibitor this compound (CS-505) reduces and stabilizes atherosclerotic lesions by cholesterol-lowering and direct effects in apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. ahajournals.org [ahajournals.org]
- 11. Pactimibe stabilizes atherosclerotic plaque through macrophage acyl-CoA:cholesterol acyltransferase inhibition in WHHL rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medscape.com [medscape.com]
- 13. researchgate.net [researchgate.net]
- 14. ACAT inhibition and progression of carotid atherosclerosis in patients with familial hypercholesterolemia: the CAPTIVATE randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. timi.org [timi.org]
- 17. Ezetimibe: Clinical and Scientific Meaning of the IMPROVE-IT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. Ezetimibe in Prevention of Cerebro- and Cardiovascular Events in Middle- to High-Risk, Elderly (75 Years Old or Over) Patients With Elevated LDL-Cholesterol - American College of Cardiology [acc.org]
- 20. researchgate.net [researchgate.net]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. openaccessjournals.com [openaccessjournals.com]
- 23. jacc.org [jacc.org]
head-to-head comparison of pactimibe sulfate and other ACAT inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-coenzyme A:cholesterol acyltransferase (ACAT) inhibitors have been a subject of significant research in the quest for effective treatments for atherosclerosis and hypercholesterolemia. These enzymes, with their two isoforms, ACAT1 and ACAT2, play a crucial role in cellular cholesterol metabolism by catalyzing the esterification of free cholesterol into cholesteryl esters. This process is implicated in the formation of foam cells, a key component of atherosclerotic plaques. This guide provides a detailed head-to-head comparison of pactimibe sulfate, a potent dual ACAT1/ACAT2 inhibitor, with another notable ACAT inhibitor, avasimibe. The comparison is based on their inhibitory activity, in vivo efficacy, and underlying mechanisms of action, supported by experimental data.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound vs. Avasimibe
| Compound | Target | IC50 (µM) | Potency |
| This compound | ACAT1 | 4.9[1] | More potent |
| ACAT2 | 3.0[1] | More potent | |
| Avasimibe | ACAT1 | 24 | Less potent |
| ACAT2 | 9.2 | Less potent |
Table 2: In Vivo Efficacy in Atherosclerosis Reduction (ApoE-/- Mice Model)
| Treatment | Dose (% w/w in diet) | Duration (weeks) | Plasma Cholesterol Reduction (%) | Aortic Lesion Reduction (%) | Reference |
| This compound (CS-505) | 0.1% | 12 | ~43-48 | 90[2][3] | Terasaka et al., 2007 |
| Avasimibe (CI-1011) | 0.1% | 12 | ~43-48 | 40-50[2][3] | Terasaka et al., 2007 |
| This compound (CS-505) | 0.1% | 12 | Similar to Avasimibe | 77[2][3] | Terasaka et al., 2007 (Advanced Lesions) |
| Avasimibe (CI-1011) | 0.1% | 12 | Similar to Pactimibe | 54[2][3] | Terasaka et al., 2007 (Advanced Lesions) |
Experimental Protocols
ACAT Inhibition Assay (In Vitro)
A common method to determine the in vitro inhibitory activity of compounds against ACAT1 and ACAT2 involves the use of cell lines overexpressing the respective enzyme isoforms.
-
Cell Culture: Chinese hamster ovary (CHO) cells deficient in endogenous ACAT activity are stably transfected with expression vectors for human ACAT1 or ACAT2.
-
Microsome Preparation: The transfected cells are harvested and homogenized. The microsomal fraction, which contains the ACAT enzymes, is isolated by differential centrifugation.
-
Enzyme Reaction: The assay is initiated by incubating the microsomal preparation with a reaction mixture containing a cholesterol substrate and radiolabeled [1-14C]oleoyl-CoA.
-
Inhibitor Addition: Test compounds (this compound or avasimibe) are added at various concentrations to determine their effect on enzyme activity.
-
Lipid Extraction: The reaction is stopped, and the lipids are extracted.
-
Quantification: The amount of radiolabeled cholesteryl oleate formed is quantified using thin-layer chromatography and liquid scintillation counting.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of ACAT activity (IC50) is calculated from the dose-response curve.
Atherosclerosis Study in Apolipoprotein E-Deficient (ApoE-/-) Mice (In Vivo)
The ApoE-/- mouse is a widely used animal model for studying atherosclerosis as these mice spontaneously develop hypercholesterolemia and atherosclerotic lesions.
-
Animal Model: Male ApoE-/- mice are used for the study.
-
Diet and Treatment: At a specified age (e.g., 12 weeks for early lesion studies or 24 weeks for advanced lesion studies), the mice are fed a standard chow diet or a Western-type high-fat diet. The diet is mixed with the test compounds (this compound or avasimibe) at a specified concentration (e.g., 0.1% w/w). A control group receives the diet without the test compounds.
-
Treatment Duration: The treatment period typically lasts for a predefined duration, for instance, 12 weeks.
-
Plasma Lipid Analysis: Blood samples are collected periodically to measure plasma total cholesterol and other lipid levels.
-
Atherosclerotic Lesion Analysis: At the end of the study, the mice are euthanized, and the aortas are dissected. The extent of atherosclerotic lesions in the aortic root and the entire aorta is quantified by staining with Oil Red O, which stains neutral lipids, followed by image analysis.
-
Immunohistochemistry: Aortic sections can be further analyzed by immunohistochemistry to characterize the cellular composition of the plaques, such as macrophage content, and the expression of inflammatory markers.
Mandatory Visualization
Caption: Mechanism of ACAT inhibition in macrophages.
Caption: In vivo atherosclerosis study workflow.
Caption: Avasimibe's proposed effect on the Wnt/β-catenin pathway.
Discussion
The experimental data clearly indicates that this compound is a more potent dual inhibitor of both ACAT1 and ACAT2 in vitro compared to avasimibe. This higher potency translates to a more pronounced anti-atherosclerotic effect in vivo. In studies using ApoE-/- mice, this compound demonstrated a significantly greater reduction in atherosclerotic lesion area than avasimibe, even when the plasma cholesterol-lowering effects were comparable[2][3]. This suggests that this compound may possess anti-atherosclerotic properties that are independent of its impact on plasma lipid levels.
The proposed mechanisms of action for these inhibitors extend beyond simple ACAT inhibition. Pactimibe has been suggested to have multiple mechanisms for its cholesterol-lowering effect, including the inhibition of cholesterol absorption from the intestine and a reduction in the secretion of very-low-density lipoprotein (VLDL) from the liver[4]. These multifaceted actions may contribute to its superior efficacy.
Avasimibe, on the other hand, has been shown to influence the Wnt/β-catenin signaling pathway. By inhibiting the nuclear translocation of β-catenin, avasimibe can suppress the transcription of target genes involved in cell proliferation[5][6][7][8]. This effect on a fundamental signaling pathway could contribute to its observed biological activities, although its relevance to atherosclerosis is still under investigation.
It is important to note that despite promising preclinical data, the clinical development of several ACAT inhibitors, including pactimibe and avasimibe, was halted due to a lack of efficacy or adverse effects in human trials. The reasons for this discrepancy between animal models and human outcomes are complex and may involve differences in cholesterol metabolism and the multifactorial nature of human atherosclerosis.
Conclusion
This compound emerges as a more potent dual ACAT inhibitor than avasimibe, with superior efficacy in reducing atherosclerosis in preclinical animal models. This enhanced effect appears to be mediated not only by its strong inhibition of ACAT but also potentially through additional mechanisms affecting cholesterol absorption and lipoprotein metabolism. While the clinical translation of these findings has been challenging, the head-to-head comparison of these compounds provides valuable insights for the future design and development of novel therapeutics targeting cholesterol metabolism and atherosclerosis. Further research is warranted to fully elucidate the distinct molecular mechanisms of these inhibitors and to identify new strategies to overcome the translational hurdles faced by this class of drugs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ACAT inhibitor this compound (CS-505) reduces and stabilizes atherosclerotic lesions by cholesterol-lowering and direct effects in apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acat-inhibitor-pactimibe-sulfate-cs-505-reduces-and-stabilizes-atherosclerotic-lesions-by-cholesterol-lowering-and-direct-effects-in-apolipoprotein-e-deficient-mice - Ask this paper | Bohrium [bohrium.com]
- 4. Multiple mechanisms of hypocholesterolemic action of pactimibe, a novel acyl-coenzyme A:cholesterol acyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Avasimibe Alleviates Disruption of the Airway Epithelial Barrier by Suppressing the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Avasimibe Alleviates Disruption of the Airway Epithelial Barrier by Suppressing the Wnt/β-Catenin Signaling Pathway [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The cholesterol esterification inhibitor avasimibe suppresses tumour proliferation and metastasis via the E2F-1 signalling pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Pactimibe Sulfate: A Comparative Analysis of a Novel Cholesterol-Lowering Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pactimibe sulfate is a novel investigational drug that was developed for the purpose of lowering cholesterol. It functions as a dual inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT) 1 and 2. These enzymes are crucial in the process of cholesterol esterification and its subsequent absorption and storage. The initial hypothesis was that by inhibiting ACAT, pactimibe would reduce the accumulation of cholesterol in various tissues, including the arterial walls, thereby preventing the progression of atherosclerosis. This document provides a comprehensive comparison of this compound with other cholesterol-lowering agents, supported by experimental data from preclinical and clinical studies.
Mechanism of Action: A Multi-pronged Approach to Cholesterol Reduction
This compound's primary mechanism of action is the inhibition of both ACAT-1 and ACAT-2. ACAT-1 is predominantly found in macrophages, where its inhibition is thought to prevent the formation of foam cells, a key component of atherosclerotic plaques. ACAT-2 is primarily located in the intestine and liver and plays a significant role in the absorption of dietary cholesterol and the assembly of very-low-density lipoproteins (VLDL).
By inhibiting both isoforms, pactimibe was proposed to exert its cholesterol-lowering effects through multiple pathways:
-
Inhibition of Cholesterol Absorption: By blocking ACAT-2 in the intestines, pactimibe reduces the esterification of dietary cholesterol, thereby limiting its absorption into the bloodstream.
-
Reduced VLDL Secretion: Inhibition of ACAT-2 in the liver was expected to decrease the formation of cholesteryl esters for packaging into VLDL particles, leading to reduced secretion of these lipoproteins.
-
Inhibition of Foam Cell Formation: By targeting ACAT-1 in macrophages, pactimibe aimed to prevent the accumulation of cholesteryl esters within these cells in the arterial wall, a critical step in the development of atherosclerosis.
Preclinical Efficacy: Promising Early Results
Initial preclinical studies in various animal models suggested that this compound had the potential to be an effective cholesterol-lowering agent.
| Animal Model | Treatment | Key Findings | Reference |
| Normocholesterolemic Hamsters | Pactimibe | Significant serum cholesterol lowering activity. | [1] |
| Cynomolgus Monkeys | Pactimibe | Significant serum cholesterol lowering activity. | [1] |
| Homozygous Watanabe Heritable Hyperlipidemic (WHHL) Rabbits | Pactimibe (10 and 30 mg/kg for 32 weeks) | Did not alter serum cholesterol levels.[2] | [2] |
Clinical Trials: A Divergence from Preclinical Promise
Despite the encouraging preclinical data, the clinical development of this compound was ultimately halted due to disappointing results in large-scale clinical trials. The two pivotal phase 3 trials, CAPTIVATE and ACTIVATE, failed to demonstrate the anticipated benefits and, in some instances, suggested potential harm.
The CAPTIVATE Trial
The Carotid Atherosclerosis Progression Trial Investigating Vascular ACAT Inhibition Treatment Effects (CAPTIVATE) was a randomized, double-blind, placebo-controlled study designed to assess the efficacy of pactimibe in reducing the progression of carotid artery atherosclerosis in patients with heterozygous familial hypercholesterolemia.[3]
| Parameter | Pactimibe (100 mg/day) | Placebo | p-value | Reference |
| Change in LDL-C (at 6 months) | +7.3% | +1.4% | 0.001 | [3][4][5] |
| Change in HDL-C (at 6 months) | -0.5% | +0.6% | 0.23 | [4] |
| Change in Triglycerides (at 6 months) | +2.8% | +6.1% | 0.18 | [4] |
| Change in Maximum Carotid Intima-Media Thickness (CIMT) (at 12 months) | +0.017 mm | +0.013 mm | 0.64 | [4] |
| Change in Mean CIMT (at 12 months) | +0.019 mm | +0.005 mm | 0.04 | [4] |
| Major Cardiovascular Events (CV death, MI, stroke) | 2.3% | 0.2% | 0.01 | [3][4][5] |
The surprising outcome of the CAPTIVATE trial was the statistically significant increase in LDL cholesterol in the pactimibe group compared to placebo.[3][4][5] Furthermore, there was no beneficial effect on the progression of carotid atherosclerosis, and a concerning increase in major cardiovascular events was observed in the pactimibe-treated patients.[3][4][5]
The ACTIVATE Trial
The ACAT Intravascular Atherosclerosis Treatment Evaluation (ACTIVATE) trial was another key phase 3 study that used intravascular ultrasound (IVUS) to assess the effect of pactimibe on coronary atherosclerosis in patients with established coronary artery disease.[6] The trial was discontinued prematurely when an interim analysis revealed that pactimibe was not effective in reducing the progression of atherosclerosis.[6][7]
Comparison with Other Cholesterol-Lowering Agents
To provide a broader context for the evaluation of this compound, it is useful to compare its profile with that of another ACAT inhibitor, avasimibe, and a widely used bile acid sequestrant, cholestyramine.
Avasimibe: A Fellow ACAT Inhibitor with a Similar Fate
Avasimibe, like pactimibe, is an ACAT inhibitor that showed promise in preclinical studies but ultimately failed to deliver in clinical trials.
Preclinical Data: Avasimibe
| Animal Model | Treatment | Key Findings | Reference |
| ApoE*3-Leiden Mice | Avasimibe | Lowered plasma total cholesterol by 56%. | [8] |
| Miniature Pigs | Avasimibe | Decreased triglyceride-rich lipoprotein triglyceride concentrations by 34%. | [9] |
Clinical Trial Data: Avasimibe
In a study involving patients with combined hyperlipidemia, avasimibe demonstrated a reduction in triglycerides and VLDL-C but did not significantly alter LDL-C or HDL-C levels.[10][11] Another trial in patients with homozygous familial hypercholesterolemia showed that avasimibe monotherapy had no significant lipid changes, but in combination with atorvastatin, it led to a greater reduction in total cholesterol, LDL-C, and triglycerides compared to atorvastatin alone.[12] However, a study on human atherosclerotic lesions found that avasimibe did not favorably alter coronary atherosclerosis and caused a mild increase in LDL cholesterol.[13]
| Parameter | Avasimibe (50-500 mg/day) | Placebo | p-value | Reference |
| Change in Triglycerides | up to -23% | - | <0.05 | [10][11] |
| Change in VLDL-C | up to -30% | - | <0.05 | [10][11] |
| Change in LDL-C | No significant change | - | - | [10][11] |
| Change in HDL-C | No significant change | - | - | [10][11] |
Cholestyramine: A Bile Acid Sequestrant with Proven Efficacy
Cholestyramine represents a different class of cholesterol-lowering drugs with a well-established mechanism of action and proven clinical benefits.
Preclinical Data: Cholestyramine
| Animal Model | Treatment | Key Findings | Reference |
| Male Hamsters | Cholestyramine | Marked decrease in plasma concentrations of cholesterol, LDL, triglycerides, and VLDL.[14] | [14] |
Clinical Trial Data: Cholestyramine (LRC-CPPT)
The Lipid Research Clinics Coronary Primary Prevention Trial (LRC-CPPT) was a landmark study that demonstrated the efficacy of cholestyramine in reducing the incidence of coronary heart disease.[15][16][17]
| Parameter | Cholestyramine | Placebo | Reference |
| Reduction in Total Cholesterol | 13.4% | - | [15][16] |
| Reduction in LDL-C | 20.3% | - | [15][16] |
| Reduction in risk of CHD death and/or nonfatal MI | 19% | - | [15][17] |
Experimental Protocols
Dual-Isotope Plasma Ratio Method for Cholesterol Absorption
This method is utilized to determine the efficiency of intestinal cholesterol absorption. In preclinical studies with pactimibe, a dual-isotope approach was employed in hamsters.[1] The general protocol involves the simultaneous administration of two different isotopically labeled forms of cholesterol: one orally ([³H]-cholesterol) and one intravenously ([¹⁴C]-cholesterol). Blood samples are collected over a period of 72 hours, and the ratio of the two isotopes in the plasma is measured. The percentage of cholesterol absorption is then calculated based on the ratio of the orally administered isotope to the intravenously administered isotope that appears in the plasma.
Triton WR-1339 Method for VLDL Secretion
To assess the rate of VLDL secretion from the liver, the Triton WR-1339 method is commonly used in animal models.[1] Triton WR-1339 is a non-ionic detergent that inhibits lipoprotein lipase, the enzyme responsible for the clearance of triglycerides from the bloodstream. Following the intravenous injection of Triton WR-1339 (typically 500 mg/kg in saline) into fasted animals, blood samples are collected at regular intervals (e.g., 0, 1, 2, 3, and 4 hours).[18][19] The accumulation of triglycerides in the plasma over time is then measured, and the rate of VLDL-triglyceride secretion is calculated from the slope of the triglyceride concentration curve.
Immunohistochemical Analysis of Atherosclerotic Plaques
To evaluate the cellular composition of atherosclerotic plaques, immunohistochemistry is a standard technique. In studies involving pactimibe in WHHL rabbits, this method was used to assess macrophage infiltration.[2] The general procedure involves the following steps:
-
Tissue Preparation: Aortic tissue containing atherosclerotic plaques is excised, fixed in formalin, and embedded in paraffin.
-
Sectioning: Thin sections (e.g., 5 µm) of the tissue are cut and mounted on microscope slides.
-
Antigen Retrieval: The tissue sections are treated to unmask the antigenic sites.
-
Blocking: Non-specific binding sites are blocked to reduce background staining.
-
Primary Antibody Incubation: The sections are incubated with a primary antibody that specifically targets a macrophage marker (e.g., RAM-11 for rabbit macrophages).
-
Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is applied, followed by a detection reagent that produces a colored precipitate at the site of the antigen.
-
Counterstaining and Microscopy: The sections are counterstained to visualize cell nuclei and then examined under a microscope to quantify the presence of macrophages within the plaque.
Visualizing the Pathways and Processes
Caption: Mechanism of action of this compound and cholestyramine.
References
- 1. Multiple mechanisms of hypocholesterolemic action of pactimibe, a novel acyl-coenzyme A:cholesterol acyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pactimibe stabilizes atherosclerotic plaque through macrophage acyl-CoA:cholesterol acyltransferase inhibition in WHHL rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACAT inhibition and progression of carotid atherosclerosis in patients with familial hypercholesterolemia: the CAPTIVATE randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medscape.com [medscape.com]
- 5. researchgate.net [researchgate.net]
- 6. Discontinuation of Clinical Studies of CS-505 (Pactimibe; Sankyo's ACAT Inhibitor) - Press Releases - Media - Daiichi Sankyo [daiichisankyo.com]
- 7. healthday.com [healthday.com]
- 8. ahajournals.org [ahajournals.org]
- 9. The ACAT inhibitor avasimibe increases the fractional clearance rate of postprandial triglyceride-rich lipoproteins in miniature pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and short-term safety of a new ACAT inhibitor, avasimibe, on lipids, lipoproteins, and apolipoproteins, in patients with combined hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Avasimibe, an ACAT inhibitor, enhances the lipid lowering effect of atorvastatin in subjects with homozygous familial hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Effects of cholestyramine on lipoprotein levels and metabolism in Syrian hamsters [pubmed.ncbi.nlm.nih.gov]
- 15. The Lipid Research Clinics Coronary Primary Prevention Trial results. I. Reduction in incidence of coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lipid Research Clinics Coronary Primary Prevention Trial - American College of Cardiology [acc.org]
- 17. BioLINCC: Lipid Research Clinics (LRC) Coronary Primary Prevention Trial (CPPT) [biolincc.nhlbi.nih.gov]
- 18. VLDL secretion assay [bio-protocol.org]
- 19. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
Pactimibe Sulfate vs. Statins: A Comparative Analysis in Hypercholesterolemia Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of pactimibe sulfate and statins for the management of hypercholesterolemia. The information is intended for a scientific audience and focuses on preclinical and clinical data, mechanisms of action, and experimental methodologies.
Executive Summary
Statins are a well-established class of drugs that effectively lower low-density lipoprotein cholesterol (LDL-C) and reduce cardiovascular risk by inhibiting HMG-CoA reductase, a key enzyme in cholesterol synthesis.[1][2][3][4][5] In contrast, this compound, a dual inhibitor of acyl-coenzyme A:cholesterol acyltransferase (ACAT) 1 and 2, was developed to manage hypercholesterolemia by preventing the esterification and absorption of cholesterol.[6][7] Despite promising preclinical results in animal models, the clinical development of this compound was terminated due to a lack of efficacy and potential for adverse cardiovascular outcomes in human trials.[8][9][10][11] This guide will delve into the available data to provide a comprehensive comparison of these two distinct therapeutic approaches.
Mechanism of Action
Statins: HMG-CoA Reductase Inhibition
Statins competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, which is responsible for cholesterol biosynthesis.[1][2][3] This inhibition leads to a decrease in intracellular cholesterol levels in the liver. In response, liver cells upregulate the expression of LDL receptors on their surface, which increases the clearance of LDL-C from the bloodstream.[1][4][5]
This compound: ACAT Inhibition
This compound is a dual inhibitor of ACAT1 and ACAT2.[6] ACAT1 is primarily found in macrophages and plays a role in the formation of foam cells, a key component of atherosclerotic plaques, by esterifying free cholesterol into cholesteryl esters for storage.[12] ACAT2 is predominantly located in the intestine and liver and is involved in the absorption of dietary cholesterol and the assembly of lipoproteins.[7] By inhibiting both isoforms, pactimibe was intended to reduce cholesterol absorption and prevent foam cell formation.[7][13]
Preclinical Efficacy: A Comparative Look
Direct head-to-head preclinical studies comparing this compound and statins are limited. However, data from separate studies in similar animal models, primarily rabbits, allow for an indirect comparison.
Effects on Plasma Lipids
| Parameter | This compound (WHHL Rabbits)[4] | Atorvastatin (New Zealand White Rabbits)[14] |
| Total Cholesterol | No significant change | ↓ 39.9% (from 3235±329 mg/dL to 1943±17 mg/dL) |
| LDL-C | Not reported | ↓ (Data included in Total Cholesterol) |
| HDL-C | Not reported | Not reported |
| Triglycerides | Not reported | Not significantly different from control |
*WHHL: Watanabe Heritable Hyperlipidemic
Effects on Atherosclerotic Plaque
| Parameter | This compound (30 mg/kg) (WHHL Rabbits)[4] | Atorvastatin (3 mg/kg/day) (NZW Rabbits)[14][15] |
| Intimal Thickening | Tendency to reduce (276±32 µm vs. 313±37 µm in control) | Not explicitly reported, but reduced plaque vulnerability |
| Macrophage Infiltration | Tendency to reduce (4.6±1.0% vs. 7.0±1.3% in control) | ↓ Significant reduction |
| Smooth Muscle Cell Area | ↑ 12.3±0.5% vs. 9.7±0.8% in control | Not explicitly reported, but atorvastatin may transform lesions to a more stable plaque |
| Collagen Fiber Area | ↑ 31.0±1.3% vs. 16.2±1.0% in control | Not explicitly reported, but atorvastatin may transform lesions to a more stable plaque |
| Cholesteryl Ester Content | ↓ Dose-dependent reduction | Not explicitly reported |
Clinical Trials and Discontinuation of this compound
The clinical development of this compound was halted after Phase 3 clinical trials, CAPTIVATE and ACTIVATE, failed to demonstrate efficacy and raised safety concerns. The CAPTIVATE trial showed that pactimibe did not reduce the progression of carotid intima-media thickness and was associated with an increase in major adverse cardiovascular events compared to placebo.[10][16] The ACTIVATE trial also showed no benefit of pactimibe in reducing the progression of coronary atherosclerosis.[8]
In contrast, numerous large-scale clinical trials have unequivocally demonstrated the efficacy of statins in reducing LDL-C levels and the risk of major cardiovascular events, establishing them as the cornerstone of therapy for hypercholesterolemia.
Experimental Protocols
Animal Models
-
This compound Study: Three-month-old male homozygous Watanabe heritable hyperlipidemic (WHHL) rabbits were used. These rabbits have a genetic defect in the LDL receptor, leading to severe hypercholesterolemia and spontaneous atherosclerosis, mimicking human familial hypercholesterolemia.[4]
-
Atorvastatin Study: Male New Zealand White rabbits were fed a 1% cholesterol diet to induce hypercholesterolemia and atherosclerosis.[14][15] This is a widely used model to study diet-induced atherosclerosis.[17][18][19][20]
Drug Administration
-
This compound: Administered orally as a food admixture at doses of 10 or 30 mg/kg for 32 weeks.[4]
-
Atorvastatin: Administered orally at a dose of 3 mg/kg/day mixed with the cholesterol-enriched diet for 8 weeks.[14][15]
Atherosclerotic Plaque Analysis
-
Histological Analysis: Aortas were perfusion-fixed with formalin and embedded in paraffin. Sections were stained with hematoxylin and eosin (H&E) for general morphology and Masson's trichrome for collagen.[14][15]
-
Immunohistochemistry: Plaque composition was analyzed using specific antibodies against macrophages (e.g., RAM11) and smooth muscle cells (e.g., anti-α-actin). The stained areas were quantified using image analysis software.[4][14][15]
-
Lipid Staining: Aortic sections were stained with Oil Red O to visualize neutral lipid deposits within the plaques.[4]
Plasma Lipid Analysis
-
Total cholesterol, HDL-C, and triglycerides were measured using standard enzymatic colorimetric assays from plasma samples collected at specified time points. LDL-C was typically calculated using the Friedewald formula.[14][15]
Signaling Pathways and Mechanisms of Action
Statins: HMG-CoA Reductase Inhibition Pathway
Caption: Mechanism of action of statins in lowering LDL cholesterol.
This compound: ACAT Inhibition Pathway
Caption: Mechanism of action of this compound in inhibiting cholesterol absorption and foam cell formation.
Conclusion
Statins represent a highly successful class of drugs for the management of hypercholesterolemia, with a well-understood mechanism of action and robust clinical evidence supporting their efficacy and safety in reducing cardiovascular events. This compound, while targeting a plausible mechanism in cholesterol metabolism, ultimately failed to translate promising preclinical findings into clinical benefit. The discontinuation of pactimibe's development underscores the complexities of targeting the ACAT pathway and highlights the rigorous evidence required for the approval and adoption of new therapies for hypercholesterolemia. For researchers and drug development professionals, the story of pactimibe serves as a crucial case study in the challenges of drug development for complex multifactorial diseases like atherosclerosis.
References
- 1. Statins and foam cell formation: impact on LDL oxidation and uptake of oxidized lipoproteins via scavenger receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atorvastatin Enhances Foam Cell Lipophagy and Promotes Cholesterol Efflux Through the AMP-Activated Protein Kinase/Mammalian Target of Rapamycin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atorvastatin reduces plaque vulnerability in an atherosclerotic rabbit model by altering the 5-lipoxygenase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pactimibe stabilizes atherosclerotic plaque through macrophage acyl-CoA:cholesterol acyltransferase inhibition in WHHL rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of cholesterol re-supplementation and atorvastatin on plaque composition in the thoracic aorta of New Zealand white rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atorvastatin Promotes Macrocalcification, But Not Microcalcificat...: Ingenta Connect [ingentaconnect.com]
- 7. Lipid-lowering activity of atorvastatin and lovastatin in rodent species: triglyceride-lowering in rats correlates with efficacy in LDL animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Ezetimibe reduces plaque inflammation in a rabbit model of atherosclerosis and inhibits monocyte migration in addition to its lipid-lowering effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medic.upm.edu.my [medic.upm.edu.my]
- 11. Frontiers | The cell origins of foam cell and lipid metabolism regulated by mechanical stress in atherosclerosis [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Multiple mechanisms of hypocholesterolemic action of pactimibe, a novel acyl-coenzyme A:cholesterol acyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Atorvastatin Inhibits Hypercholesterolemia-Induced Cellular Proliferation and Bone Matrix Production in the Rabbit Aortic Valve - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Atorvastatin inhibits hypercholesterolemia-induced cellular proliferation and bone matrix production in the rabbit aortic valve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Rabbit models for the study of human atherosclerosis: from pathophysiological mechanisms to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Principles and Applications of Rabbit Models for Atherosclerosis Research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of pactimibe sulfate's effects on ACAT1 vs ACAT2
A Comparative Analysis of Pactimibe Sulfate's Inhibitory Effects on ACAT1 and ACAT2
Introduction
This compound is a pharmaceutical agent investigated for its potential role in managing atherosclerosis. It functions as an inhibitor of Acyl-coenzyme A:cholesterol acyltransferase (ACAT), an enzyme crucial for the esterification of cholesterol. In mammals, two isoforms of this enzyme exist, ACAT1 and ACAT2, which play distinct roles in cholesterol metabolism. This guide provides a comparative study of this compound's effects on these two isoforms, supported by experimental data, detailed methodologies, and visual diagrams to elucidate the underlying mechanisms and experimental procedures. This document is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Roles of ACAT1 and ACAT2 in Cholesterol Metabolism
ACAT1 and ACAT2, while catalyzing the same biochemical reaction, exhibit different tissue distributions and physiological functions, making them distinct targets for therapeutic intervention.
-
ACAT1 is ubiquitously expressed in various tissues, including macrophages, adrenal glands, and the brain. Its primary role is in intracellular cholesterol homeostasis, converting excess free cholesterol into cholesteryl esters for storage in cytosolic lipid droplets. This function is particularly relevant in macrophages within atherosclerotic plaques, where the accumulation of cholesteryl esters leads to the formation of foam cells, a hallmark of atherosclerosis.
-
ACAT2 , in contrast, is primarily found in the liver and intestines. Its main function is associated with the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine. By esterifying cholesterol, ACAT2 provides the core lipid component for these lipoproteins, which are then secreted into the bloodstream.
The dual inhibition of both ACAT1 and ACAT2 by this compound is thought to provide a comprehensive approach to managing atherosclerosis by both preventing foam cell formation in the arterial wall (via ACAT1 inhibition) and reducing the intestinal absorption and hepatic secretion of cholesterol into the circulation (via ACAT2 inhibition).
Quantitative Analysis of this compound's Inhibition
This compound has been characterized as a dual inhibitor, demonstrating activity against both ACAT1 and ACAT2. The following table summarizes the key quantitative data regarding its inhibitory potency.
| Parameter | ACAT1 | ACAT2 | Reference |
| IC₅₀ | 4.9 µM | 3.0 µM | |
| Ki (vs. Oleoyl-CoA) | \multicolumn{2}{c | }{5.6 µM (Noncompetitive)} |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC₅₀ value indicates a higher potency. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.
Experimental Protocols
The following sections detail the methodologies used to determine the inhibitory effects of this compound on ACAT1 and ACAT2.
Determination of IC₅₀ Values for ACAT1 and ACAT2
1. Preparation of Microsomes Expressing Human ACAT1 and ACAT2:
-
Human ACAT1 and ACAT2 cDNA are individually cloned into a baculovirus transfer vector.
-
Spodoptera frugiperda (Sf9) insect cells are co-transfected with the recombinant transfer vector and linearized baculovirus DNA to generate recombinant baculoviruses.
-
High-titer viral stocks are used to infect Sf9 cells for large-scale protein expression.
-
After incubation, the cells are harvested, and microsomes are prepared by differential centrifugation. The microsomal pellets, containing the respective ACAT enzymes, are stored at -80°C.
2. ACAT Activity Assay:
-
The ACAT activity is measured by quantifying the formation of radiolabeled cholesteryl oleate from cholesterol and [¹⁴C]oleoyl-CoA.
-
The reaction mixture contains microsomal protein (expressing either ACAT1 or ACAT2), bovine serum albumin (BSA), and cholesterol in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Various concentrations of this compound (dissolved in a solvent like DMSO) are pre-incubated with the reaction mixture.
-
The reaction is initiated by adding [¹⁴C]oleoyl-CoA.
-
The incubation is carried out at 37°C for a specific duration (e.g., 10-20 minutes) and then stopped by adding a mixture of chloroform and methanol.
-
Lipids are extracted into the chloroform phase.
-
The extracted lipids are separated by thin-layer chromatography (TLC) on a silica gel plate using a solvent system such as hexane:diethyl ether:acetic acid.
-
The bands corresponding to cholesteryl oleate are identified by comparison with a standard, scraped from the plate, and the radioactivity is measured using a scintillation counter.
-
The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Determination of Ki and Mechanism of Inhibition
1. Kinetic Analysis:
-
To determine the mechanism of inhibition with respect to the substrate oleoyl-CoA, the ACAT activity assay is performed at various fixed concentrations of this compound and a range of concentrations of [¹⁴C]oleoyl-CoA.
-
The initial reaction velocities are measured for each condition.
-
The data are then plotted on a Lineweaver-Burk (double reciprocal) plot, where the inverse of the reaction velocity (1/V) is plotted against the inverse of the substrate concentration (1/[S]).
-
For noncompetitive inhibition, the lines on the Lineweaver-Burk plot will intersect on the x-axis, indicating that the inhibitor does not affect the Michaelis constant (Km) of the enzyme for the substrate but decreases the maximum velocity (Vmax).
-
The Ki value is determined by replotting the slopes of the Lineweaver-Burk plot against the inhibitor concentrations.
Visualizations
Signaling Pathway of ACAT1 and ACAT2 in Cholesterol Metabolism
Caption: Dual inhibition of ACAT1 and ACAT2 by this compound.
Experimental Workflow for Determining ACAT Inhibition
Caption: Workflow for ACAT inhibition assay using a radiolabeled substrate.
A Comparative Guide to Plaque Stabilization: An Objective Analysis of Pactimibe Sulfate and Alternatives
For researchers, scientists, and drug development professionals, the quest for effective therapies to stabilize vulnerable atherosclerotic plaques remains a critical frontier in cardiovascular medicine. This guide provides a detailed comparison of pactimibe sulfate, a former investigational agent, with established plaque-stabilizing therapies, namely statins and PCSK9 inhibitors. By presenting supporting experimental data, detailed methodologies, and visual pathways, this document aims to offer a comprehensive resource for understanding the landscape of plaque stabilization strategies.
Introduction to this compound and Plaque Stabilization
This compound is a synthetic indoleacetic acid derivative that acts as a dual inhibitor of Acyl-coenzyme A:cholesterol acyltransferase (ACAT) 1 and 2.[1] ACAT enzymes are responsible for the esterification of intracellular free cholesterol into cholesteryl esters, a key process in the formation of foam cells, which are a hallmark of atherosclerotic plaques.[1][2] The therapeutic hypothesis was that by inhibiting ACAT, pactimibe would prevent the accumulation of cholesteryl esters within macrophages in the arterial wall, thereby reducing plaque size and promoting a more stable plaque phenotype.[1]
While preclinical studies in animal models showed promising results in terms of reducing atherosclerotic lesions and improving plaque stability, clinical trials in humans unfortunately failed to demonstrate efficacy and, in some cases, suggested potential harm. This guide will objectively present the data from both preclinical and clinical investigations of pactimibe and compare it with the well-established benefits of statins and PCSK9 inhibitors on plaque stabilization.
Comparative Efficacy in Plaque Stabilization
The following tables summarize the quantitative data from key preclinical and clinical studies, providing a direct comparison of the effects of this compound, statins (specifically atorvastatin), and PCSK9 inhibitors (evolocumab) on various markers of atherosclerotic plaque stability.
Table 1: Preclinical Data on this compound in Animal Models
| Parameter | Animal Model | Treatment Group | Control Group | Percentage Change/Result | Citation |
| Plaque Composition | |||||
| Smooth Muscle Cell Area | WHHL Rabbits | 30 mg/kg Pactimibe | Vehicle | 12.3% vs 9.7% (Area %) | [3] |
| Collagen Fiber Area | WHHL Rabbits | 30 mg/kg Pactimibe | Vehicle | 31.0% vs 16.2% (Area %) | [3] |
| Macrophage Infiltration | WHHL Rabbits | 30 mg/kg Pactimibe | Vehicle | 4.6% vs 7.0% (Area %) | [3] |
Table 2: Clinical Trial Data on Plaque Stabilization for this compound, Atorvastatin, and Evolocumab
| Parameter | Drug Class | Study | Treatment Group | Control/Comparator | Key Finding | Citation |
| Plaque Volume | ||||||
| Percent Atheroma Volume (PAV) Change | ACAT Inhibitor | ACTIVATE | Pactimibe | Placebo | No significant difference | [4] |
| Percent Atheroma Volume (PAV) Change | Statin | REVERSAL | Atorvastatin (80mg) | Pravastatin (40mg) | -0.4% vs +2.7% | [5] |
| Percent Atheroma Volume (PAV) Change | PCSK9 Inhibitor | GLAGOV | Evolocumab + Statin | Placebo + Statin | -0.95% vs +0.05% | [6][7] |
| Plaque Composition | ||||||
| Fibrous Cap Thickness | Statin | EASY-FIT | Atorvastatin (20mg) | Atorvastatin (5mg) | +69% vs +17% | [8] |
| Fibro-fatty Volume | Statin | - | Fluvastatin | Placebo | -59% (relative reduction) | [9] |
| Necrotic Core Volume | Statin | - | Statin therapy | Baseline | -16% reduction | [9] |
| Percent Atheroma Volume (PAV) | PCSK9 Inhibitor | GLAGOV | Evolocumab + Statin | Placebo + Statin | -1.20% vs +0.17% | [10] |
| Total Atheroma Volume (TAV) | PCSK9 Inhibitor | GLAGOV | Evolocumab + Statin | Placebo + Statin | -3.6 mm³ vs -0.8 mm³ | [10] |
| Clinical Outcomes | ||||||
| Major Cardiovascular Events | ACAT Inhibitor | CAPTIVATE | Pactimibe | Placebo | Increased incidence with pactimibe | [9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz (DOT language).
Mechanism of Action: ACAT Inhibition
Caption: Mechanism of this compound via dual ACAT-1 and ACAT-2 inhibition.
Experimental Workflow: Plaque Analysis
Caption: General experimental workflow for in vivo and ex vivo plaque analysis.
Logical Comparison: Therapeutic Approaches
Caption: Logical comparison of therapeutic targets and clinical outcomes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experimental techniques used in the assessment of atherosclerotic plaque.
Intravascular Ultrasound (IVUS) Procedure
Intravascular ultrasound is a catheter-based imaging modality that provides real-time, cross-sectional images of coronary arteries.[11][12][13]
Objective: To assess plaque burden, volume, and morphology within a coronary artery.
Procedure Steps:
-
Patient Preparation and Catheterization:
-
The patient is prepared for a standard cardiac catheterization procedure.
-
A guide catheter is advanced to the ostium of the target coronary artery.
-
A guidewire is advanced through the guide catheter and across the lesion of interest.[11]
-
-
IVUS Catheter Advancement:
-
The IVUS catheter is advanced over the guidewire to a position distal to the atherosclerotic lesion.[11]
-
-
Image Acquisition:
-
The IVUS catheter is pulled back through the lesion at a constant speed (typically 0.5 mm/s) using an automated pullback device.[11]
-
Real-time cross-sectional images of the artery are continuously recorded.
-
-
Image Analysis:
-
The acquired images are analyzed offline using specialized software.
-
The luminal and external elastic membrane (EEM) borders are traced for each frame.
-
Plaque area is calculated as EEM area minus lumen area.
-
Plaque volume is calculated by summing the plaque areas of all frames and multiplying by the pullback distance.
-
Percent atheroma volume (PAV) is calculated as (plaque volume / EEM volume) x 100.
-
Histological Analysis of Atherosclerotic Plaques
Histological analysis of excised arterial tissue provides detailed information on plaque composition.
Objective: To qualitatively and quantitatively assess the cellular and extracellular components of an atherosclerotic plaque.
Procedure Steps:
-
Tissue Preparation:
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: For general morphology, including the identification of the necrotic core and cellular infiltration.[15][16]
-
Masson's Trichrome Staining: To differentiate collagen (blue/green) from smooth muscle cells and cytoplasm (red).[14][15]
-
Picrosirius Red Staining: For specific visualization and quantification of collagen fibers. When viewed under polarized light, thicker collagen fibers appear yellow-orange, and thinner fibers appear green.
-
Immunohistochemistry: To identify specific cell types, such as macrophages (e.g., using anti-CD68 antibodies) and smooth muscle cells (e.g., using anti-alpha-smooth muscle actin antibodies).
-
-
Image Acquisition and Analysis:
-
Stained sections are imaged using a light microscope.
-
Quantitative analysis is performed using image analysis software to measure the area of different plaque components (e.g., lipid core, fibrous cap, calcification, and cellular infiltrates).
-
Conclusion
This comparative guide highlights the significant discrepancy between the preclinical promise of this compound and its ultimate failure in clinical trials. While the inhibition of ACAT appeared to be a sound therapeutic strategy based on its role in foam cell formation, the clinical data revealed a lack of efficacy and potential for harm. This underscores the complexity of atherosclerosis and the challenges in translating findings from animal models to human patients.
In contrast, statins and PCSK9 inhibitors have demonstrated robust and consistent benefits in promoting plaque stabilization and regression in large-scale clinical trials. These agents, which primarily target cholesterol synthesis and LDL receptor metabolism respectively, remain the cornerstones of medical therapy for patients with atherosclerosis. The data presented herein reinforces the importance of rigorous clinical evaluation and provides a valuable perspective for researchers and drug developers working on the next generation of therapies for cardiovascular disease.
References
- 1. Potential role of acyl-coenzyme A:cholesterol transferase (ACAT) Inhibitors as hypolipidemic and antiatherosclerosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pactimibe stabilizes atherosclerotic plaque through macrophage acyl-CoA:cholesterol acyltransferase inhibition in WHHL rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Observation of short-term atorvastatin-induced changes in coronary arterial plaque properties using integrated backscatter intravascular ultrasound in a patient - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Evolocumab on Progression of Coronary Disease in Statin-Treated Patients: The GLAGOV Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Global Assessment of Plaque Regression With a PCSK9 Antibody as Measured by Intravascular Ultrasound - American College of Cardiology [acc.org]
- 8. Learn how to IVUS with this simple workflow - Boston Scientific [bostonscientific.com]
- 9. jacc.org [jacc.org]
- 10. jacc.org [jacc.org]
- 11. acc.org [acc.org]
- 12. Intravascular Ultrasound (IVUS) | Penn Medicine [pennmedicine.org]
- 13. Intravascular Ultrasound [radiologyinfo.org]
- 14. ahajournals.org [ahajournals.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Cross-Species Efficacy of Pactimibe Sulfate: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of pactimibe sulfate, a dual inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT) 1 and 2, across various preclinical animal models and in human clinical trials. The data presented herein is intended to offer an objective overview of the compound's performance and to provide detailed experimental context for the cited studies.
Mechanism of Action
This compound exerts its pharmacological effects by inhibiting the esterification of cholesterol, a critical process in cellular cholesterol homeostasis. ACAT enzymes, specifically ACAT1 and ACAT2, catalyze the formation of cholesteryl esters from free cholesterol and long-chain fatty acids. By blocking this action, this compound leads to a series of downstream effects aimed at reducing atherosclerosis. These include:
-
Inhibition of Foam Cell Formation: In macrophages within arterial walls, ACAT1 is the predominant isoform. Its inhibition by this compound prevents the accumulation of cholesteryl esters, a key step in the transformation of macrophages into foam cells, which are a hallmark of atherosclerotic plaques.
-
Reduced Intestinal Cholesterol Absorption: ACAT2 is primarily expressed in the intestine and liver. By inhibiting intestinal ACAT2, this compound reduces the absorption of dietary cholesterol.
-
Decreased Hepatic VLDL Secretion: Inhibition of ACAT2 in the liver leads to a reduction in the secretion of very-low-density lipoprotein (VLDL), a major carrier of triglycerides and cholesterol in the blood.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of ACAT inhibition by this compound and a general experimental workflow for evaluating its anti-atherosclerotic efficacy.
Comparative Efficacy Data
The following tables summarize the key quantitative efficacy data for this compound across different species.
Table 1: Efficacy in Apolipoprotein E-deficient (ApoE-/-) Mice
| Parameter | Control | This compound (0.03% w/w) | This compound (0.1% w/w) | Reference |
| Early Lesion Model (12 weeks treatment) | ||||
| Plasma Cholesterol Reduction | - | ~45% | ~48% | [1] |
| Aortic Lesion Reduction | - | Not specified | 90% | [1] |
| Advanced Lesion Model (12 weeks treatment) | ||||
| Plasma Cholesterol Reduction | - | Not specified | Similar to control | [1] |
| Aortic Lesion Reduction | - | Not specified | 77% | [1] |
Table 2: Efficacy in Watanabe Heritable Hyperlipidemic (WHHL) Rabbits
| Parameter | Control | This compound (10 mg/kg) | This compound (30 mg/kg) | Reference |
| 32 weeks treatment | ||||
| Serum Cholesterol Levels | No significant change | No significant change | No significant change | [2] |
| Intimal Thickening (Thoracic Aorta) | 313 ± 37 µm | 294 ± 39 µm | 276 ± 32 µm | [2] |
| Smooth Muscle Cell Area | 9.7 ± 0.8% | 12.0 ± 0.9% | 12.3 ± 0.5% | [2] |
| Collagen Fiber Area | 16.2 ± 1.0% | 20.5 ± 1.2% | 31.0 ± 1.3% | [2] |
| Macrophage Infiltration | 7.0 ± 1.3% | 6.0 ± 1.1% | 4.6 ± 1.0% | [2] |
| *P < 0.05 vs. control |
Table 3: Efficacy in Hamsters
| Parameter | Effect of this compound | Reference |
| Cholesterol Absorption from Intestine | Inhibited | [3] |
| Cholesteryl Ester Formation in Liver | Reduced | [3] |
| Cholesterol Elimination from Body | Enhanced | [3] |
| VLDL Cholesterol Secretion from Liver | Inhibited | [3] |
Table 4: Human Clinical Trial (CAPTIVATE)
| Parameter | Placebo | This compound (100 mg/day) | Outcome | Reference |
| Change in Carotid Intima-Media Thickness (CIMT) | Increase | Greater increase than placebo | Did not meet primary endpoint |
Note: The CAPTIVATE trial was terminated early as pactimibe did not show a beneficial effect on the progression of atherosclerosis.
Experimental Protocols
Study in Apolipoprotein E-deficient (ApoE-/-) Mice (Terasaka et al., 2007)[1]
-
Animals: Male ApoE-/- mice.
-
Early Lesion Model: 12-week-old mice were fed a standard chow diet containing 0.03% or 0.1% (w/w) this compound for 12 weeks.
-
Advanced Lesion Model: 24-week-old mice were fed a standard chow diet containing 0.03% or 0.1% (w/w) this compound for 12 weeks.
-
Tissue Collection and Analysis: After the treatment period, mice were euthanized, and the entire aorta was excised. The aorta was opened longitudinally, stained with Oil Red O, and the surface area of atherosclerotic lesions was quantified using image analysis software.
-
Immunohistochemistry: Aortic root sections were stained for macrophages, smooth muscle cells, and matrix metalloproteinases (MMP-2, MMP-9, and MMP-13).
-
Statistical Analysis: Data were analyzed using ANOVA followed by Dunnett's test for multiple comparisons.
Study in Watanabe Heritable Hyperlipidemic (WHHL) Rabbits (Kitayama et al., 2006)[2]
-
Animals: Male homozygous WHHL rabbits.
-
Treatment: 3-month-old rabbits were administered this compound orally at doses of 10 or 30 mg/kg/day for 32 weeks.
-
Tissue Collection and Analysis: After 32 weeks, the rabbits were euthanized, and the thoracic and abdominal aortas were removed. The intimal thickening of the thoracic aorta was measured.
-
Histopathology: Aortic sections were stained with hematoxylin and eosin, and Masson's trichrome stain to evaluate plaque composition, including smooth muscle cell and collagen fiber areas. Macrophage infiltration was assessed by immunohistochemistry.
-
Lipid Analysis: Cholesteryl ester and free cholesterol content in the aortic lesions were determined.
-
Statistical Analysis: Statistical significance was determined using ANOVA followed by Dunnett's test.
Study in Hamsters (Fujioka et al., 2003)[3]
-
Animals: Male Syrian golden hamsters.
-
Cholesterol Absorption: The dual-isotope plasma ratio method was used to measure cholesterol absorption.
-
Hepatic Cholesteryl Ester Formation: The in vivo rate of cholesteryl ester formation in the liver was measured.
-
VLDL Secretion: The Triton WR-1339 method was employed to assess the rate of VLDL cholesterol secretion from the liver.
-
Statistical Analysis: Appropriate statistical methods were used to compare treatment groups.
Summary and Conclusion
This compound demonstrated significant efficacy in reducing atherosclerotic lesion development and promoting plaque stability in preclinical models, particularly in ApoE-/- mice and WHHL rabbits. The compound effectively lowered plasma cholesterol in mice and altered plaque composition in rabbits towards a more stable phenotype, characterized by increased smooth muscle cell and collagen content and reduced macrophage infiltration. Studies in hamsters revealed multiple mechanisms for its hypocholesterolemic action, including inhibition of cholesterol absorption and hepatic VLDL secretion.
However, the promising results from these animal studies did not translate into clinical benefit in humans. The CAPTIVATE trial in patients with heterozygous familial hypercholesterolemia was terminated due to a lack of efficacy in slowing the progression of carotid atherosclerosis. This discrepancy highlights the challenges of translating findings from preclinical animal models to human cardiovascular disease and underscores the importance of careful consideration of species-specific differences in lipid metabolism and atherosclerosis development. Further research is needed to fully understand the reasons for the translational failure of this compound.
References
- 1. ACAT inhibitor this compound (CS-505) reduces and stabilizes atherosclerotic lesions by cholesterol-lowering and direct effects in apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pactimibe stabilizes atherosclerotic plaque through macrophage acyl-CoA:cholesterol acyltransferase inhibition in WHHL rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple mechanisms of hypocholesterolemic action of pactimibe, a novel acyl-coenzyme A:cholesterol acyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
mechanistic differences between pactimibe sulfate and other lipid-lowering agents
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mechanistic differences between the investigational acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor, pactimibe sulfate, and other classes of lipid-lowering agents. This report synthesizes available experimental data to illuminate the distinct pathways through which these compounds modulate lipid metabolism.
This compound, an inhibitor of ACAT, represents a unique approach to cholesterol management by targeting the esterification and absorption of cholesterol. While its clinical development was discontinued, understanding its mechanism in contrast to established therapies like statins, fibrates, ezetimibe, and PCSK9 inhibitors offers valuable insights into the complex landscape of lipid-lowering strategies.
At a Glance: Comparative Mechanisms of Action
| Drug Class | Primary Target | Key Mechanism of Action |
| This compound | Acyl-CoA:Cholesterol Acyltransferase (ACAT) 1 & 2 | Inhibits the intracellular esterification of cholesterol, thereby reducing cholesterol absorption from the intestine, decreasing cholesteryl ester formation in the liver, and inhibiting the secretion of very low-density lipoprotein (VLDL) cholesterol. |
| Statins | HMG-CoA Reductase | Competitively inhibit the rate-limiting enzyme in cholesterol biosynthesis, leading to decreased intracellular cholesterol, upregulation of LDL receptors, and increased clearance of LDL-C from circulation.[1] |
| Fibrates | Peroxisome Proliferator-Activated Receptor Alpha (PPARα) | Activate PPARα, a nuclear receptor that regulates the transcription of genes involved in lipoprotein metabolism. This leads to increased lipolysis of triglyceride-rich lipoproteins and decreased VLDL production.[2] |
| Ezetimibe | Niemann-Pick C1-Like 1 (NPC1L1) | Selectively inhibits the absorption of dietary and biliary cholesterol at the brush border of the small intestine by binding to the NPC1L1 protein, preventing the internalization of the NPC1L1/cholesterol complex.[3][4] |
| PCSK9 Inhibitors | Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) | Monoclonal antibodies that bind to and inhibit PCSK9, a protein that promotes the degradation of LDL receptors. By inhibiting PCSK9, these agents increase the number of LDL receptors on the surface of hepatocytes, enhancing LDL-C clearance.[5][6] |
Quantitative Comparison of Lipid-Lowering Efficacy
The following tables summarize the lipid-modifying effects of this compound and other lipid-lowering agents based on available clinical and preclinical data. It is important to note that direct head-to-head clinical trials comparing this compound with all other classes of agents are limited.
Table 1: Effects on LDL Cholesterol (LDL-C)
| Drug/Combination | Study Population | Dosage | Mean LDL-C Reduction | Reference |
| This compound | Heterozygous Familial Hypercholesterolemia | 100 mg/day | Increased by 7.3% vs. 1.4% in placebo | [1][7] |
| Atorvastatin | Hypercholesterolemia | 20 mg/day | ~44% | [8] |
| Ezetimibe | Primary Hypercholesterolemia | 10 mg/day | ~17-20% | [9][10] |
| Ezetimibe + Simvastatin | Hypercholesterolemia | 10 mg/20 mg per day | ~55% | [9] |
| Evolocumab (PCSK9i) | Hypercholesterolemia | 140 mg every 2 weeks | ~55-71% | [5][11] |
| Alirocumab (PCSK9i) | Hypercholesterolemia | 75-150 mg every 2 weeks | ~47-67% | [11] |
Table 2: Effects on HDL Cholesterol (HDL-C) and Triglycerides (TG)
| Drug/Combination | Study Population | Dosage | Mean HDL-C Change | Mean TG Change | Reference |
| This compound | Not widely reported | - | - | - | |
| Fenofibrate | Hypertriglyceridemia | 160 mg/day | Increase of 5-20% | Reduction of 25-50% | [12] |
| Ezetimibe + Simvastatin | Hypercholesterolemia | 10 mg/20 mg per day | Modest Increase | Significant Reduction | [9] |
| Evolocumab (PCSK9i) | Hypercholesterolemia | 140 mg every 2 weeks | Modest Increase | Modest Reduction | [5] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of these lipid-lowering agents are best visualized through their respective signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ezetimibe blocks the internalization of NPC1L1 and cholesterol in mouse small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Strategies beyond Statins: Ezetimibe and PCSK9 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 8. Comparison of ezetimibe and atorvastatin versus atorvastatin alone on short-term major adverse cardiac events after percutaneous coronary intervention, a double-blind placebo-controlled randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Changes in cholesterol absorption and cholesterol synthesis caused by ezetimibe and/or simvastatin in men - PMC [pmc.ncbi.nlm.nih.gov]
- 10. magistralbr.caldic.com [magistralbr.caldic.com]
- 11. A Systematic Review of PCSK9 Inhibitors Alirocumab and Evolocumab - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Triglyceride Lowering Drugs - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Reproducibility Challenge of Pactimibe Sulfate: A Preclinical vs. Clinical Comparison
A deep dive into the preclinical data of the ACAT inhibitor pactimibe sulfate reveals a promising therapeutic agent for atherosclerosis. However, the stark contrast with its clinical trial outcomes presents a critical case study in the challenges of translating preclinical findings to human therapies. This guide provides a comprehensive comparison of this compound's preclinical performance against alternatives and details the experimental data that led to its initial promise.
This compound, a dual inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT) 1 and 2, showed significant efficacy in reducing atherosclerosis in animal models. These findings, however, did not translate to successful clinical outcomes, where the drug failed to show benefit and was even associated with adverse events. This guide will objectively present the preclinical data for this compound and its comparators, avasimibe and cholestyramine, alongside the methodologies used in these key studies, to provide researchers, scientists, and drug development professionals with a thorough understanding of this translational failure.
Quantitative Preclinical Efficacy Data
The following tables summarize the key quantitative findings from preclinical studies on this compound and its comparators in two widely used animal models of atherosclerosis: the apolipoprotein E-deficient (ApoE-/-) mouse and the Watanabe heritable hyperlipidemic (WHHL) rabbit.
Table 1: Effects on Atherosclerotic Lesion Area in ApoE-/- Mice
| Treatment Group | Dose (% w/w in diet) | Study Duration (weeks) | Atherosclerotic Lesion Reduction vs. Control (%) | Plasma Cholesterol Reduction vs. Control (%) | Reference |
| This compound | 0.03% | 12 | ~40-50% | ~43-48% | [1] |
| 0.1% | 12 | ~90% | ~43-48% | [1] | |
| Avasimibe | 0.1% | 12 | ~40-50% | ~43-48% | [1] |
| 0.3% | 12 | ~40-50% | ~43-48% | [1] | |
| Cholestyramine | 3% | 12 | ~40-50% | ~43-48% | [1] |
Table 2: Effects on Aortic Plaque Composition in WHHL Rabbits
| Treatment Group | Dose (mg/kg/day) | Study Duration (weeks) | Change in Intimal Thickening vs. Control | Change in Macrophage Infiltration vs. Control | Change in Collagen Content vs. Control | Reference |
| This compound | 10 | 32 | Tendency to reduce | Tendency to reduce | Significant Increase | [2] |
| 30 | 32 | Tendency to reduce | Tendency to reduce | Significant Increase | [2] |
Key Preclinical Experimental Protocols
The reproducibility of scientific findings is critically dependent on the detailed reporting of experimental methods. Below are the protocols for the key preclinical studies cited.
Atherosclerosis Studies in ApoE-/- Mice
-
Animal Model: Male apolipoprotein E-deficient (ApoE-/-) mice, which spontaneously develop hypercholesterolemia and atherosclerotic lesions.[1]
-
Housing and Diet: Mice were housed in a controlled environment and fed a standard chow diet supplemented with the test compounds.[1]
-
Treatment Administration: this compound, avasimibe, or cholestyramine was mixed into the powdered chow diet at the concentrations specified in Table 1. The control group received the standard chow diet.[1]
-
Study Duration: 12 weeks.[1]
-
Quantification of Atherosclerotic Lesions:
-
At the end of the treatment period, mice were euthanized, and the aortas were perfused with phosphate-buffered saline (PBS).
-
The entire aorta was dissected from the heart to the iliac bifurcation.
-
Aortas were opened longitudinally, pinned flat, and stained with Oil Red O to visualize lipid-rich atherosclerotic lesions.[3][4][5]
-
The total aortic surface area and the lesion area were quantified using digital image analysis software.
-
The extent of atherosclerosis was expressed as the percentage of the total aortic surface area covered by lesions.[1]
-
-
Plasma Cholesterol Measurement:
Plaque Stability Studies in WHHL Rabbits
-
Animal Model: Male Watanabe heritable hyperlipidemic (WHHL) rabbits, an animal model for familial hypercholesterolemia that develops atherosclerotic plaques with features similar to those in humans.[2]
-
Treatment Administration: this compound was administered orally via gavage once daily at the doses specified in Table 2. The control group received a vehicle.[2]
-
Study Duration: 32 weeks.[2]
-
Histological Analysis of Aortic Plaques:
-
At the end of the study, rabbits were euthanized, and the aortas were excised.
-
Aortic tissues were fixed in formalin, embedded in paraffin, and sectioned.
-
Sections were stained with hematoxylin and eosin (H&E) to assess the general morphology and intimal thickness.
-
Immunohistochemistry was performed using antibodies specific for macrophages (e.g., RAM11) to quantify macrophage infiltration.
-
Masson's trichrome stain was used to visualize and quantify collagen content within the plaques.[2]
-
Visualizing the Mechanism and Workflow
To further clarify the scientific rationale and experimental design, the following diagrams illustrate the proposed signaling pathway of pactimibe and the general workflow of the preclinical studies.
Caption: ACAT1 signaling pathway in macrophages.
Caption: General experimental workflow for preclinical studies.
References
- 1. ACAT inhibitor this compound (CS-505) reduces and stabilizes atherosclerotic lesions by cholesterol-lowering and direct effects in apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pactimibe stabilizes atherosclerotic plaque through macrophage acyl-CoA:cholesterol acyltransferase inhibition in WHHL rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Practical assessment of the quantification of atherosclerotic lesions in apoE>-/-> mice - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 5. Practical assessment of the quantification of atherosclerotic lesions in apoE⁻/⁻ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma lipid profiling across species for the identification of optimal animal models of human dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Pactimibe Sulfate
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds like Pactimibe sulfate are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, grounded in available safety data and best practices for chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on safety data for the parent compound, Pactimibe, the following precautions should be observed:
-
Engineering Controls: Ensure adequate ventilation. A chemical fume hood should be used when handling the powder or preparing solutions. An accessible safety shower and eye wash station are mandatory.[1]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side-shields.[1]
-
Hand Protection: Use protective gloves.[1]
-
Skin and Body Protection: Wear impervious clothing to prevent skin contact.[1]
-
Respiratory Protection: A suitable respirator is required, especially when dealing with the solid form where dust may be generated.[1]
-
Step-by-Step Disposal Protocol
The primary hazard associated with Pactimibe is its high toxicity to aquatic life with long-lasting effects.[1] Therefore, it must not be disposed of down the drain or in regular waste streams.
-
Waste Collection and Segregation:
-
Collect all waste materials containing this compound, including unused product, contaminated lab supplies (e.g., pipette tips, weighing boats, gloves), and empty containers, in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and securely sealed.
-
-
Container Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., "Harmful," "Environmental Hazard").
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the EHS or contractor with all available safety information, including the Safety Data Sheet (SDS) for Pactimibe if a specific one for the sulfate form is unavailable.
-
-
Documentation:
-
Maintain a record of the amount of this compound waste generated and the date of its transfer to the disposal contractor.
-
Chemical and Physical Properties
The following table summarizes key quantitative data for Pactimibe and its sulfate salt.
| Property | Value | Source |
| Pactimibe | ||
| Molecular Formula | C25H40N2O3 | [1] |
| Molecular Weight | 416.60 g/mol | [1][2] |
| This compound | ||
| CAS Number | 608510-47-0 | [3][4] |
| Melting Point | 167-169 °C | [3] |
| Solubility | DMSO: 120 mg/mL | [3] |
| Appearance | Off-white to gray solid | [3] |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
